molecular formula C9H9Cl2NO2 B1596375 Ethyl 4-amino-3,5-dichlorobenzoate CAS No. 74878-31-2

Ethyl 4-amino-3,5-dichlorobenzoate

Cat. No.: B1596375
CAS No.: 74878-31-2
M. Wt: 234.08 g/mol
InChI Key: MIDALAPASRDTOZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,5-dichlorobenzoate is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDALAPASRDTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225861
Record name Ethyl 4-amino-3,5-dichlorobenzoate
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Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

74878-31-2
Record name Benzoic acid, 4-amino-3,5-dichloro-, ethyl ester
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Record name Ethyl 4-amino-3,5-dichlorobenzoate
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Record name 74878-31-2
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Record name Ethyl 4-amino-3,5-dichlorobenzoate
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Record name Ethyl 4-amino-3,5-dichlorobenzoate
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Record name ETHYL 4-AMINO-3,5-DICHLOROBENZOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-amino-3,5-dichlorobenzoate is a halogenated aromatic compound belonging to the family of aminobenzoic acid esters. Its molecular architecture, featuring a reactive amino group, an ester functional group, and two chlorine atoms positioned ortho to the amine, makes it a valuable and versatile building block in synthetic organic chemistry. The strategic placement of these functional groups allows for a wide range of chemical transformations, rendering it a key intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, characterization, reactivity, and handling, designed for researchers, chemists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of this compound are crucial for its application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 74878-31-2[1][2]
Molecular Formula C₉H₉Cl₂NO₂[1][3]
Molecular Weight 234.08 g/mol [1][2]
Appearance White to off-white crystalline solid/powder[4][5]
Melting Point Data not consistently reported; related compounds suggest a solid at room temp.
Boiling Point 353.3 °C[1]
Solubility Soluble in ethanol, ethyl acetate, chloroform; sparingly soluble in water.[5][6]

Synthesis and Purification

The most direct and common method for preparing this compound is through the Fischer-Speier esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and straightforward execution.

Synthesis Pathway: Fischer-Speier Esterification

The synthesis involves reacting 4-amino-3,5-dichlorobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst. The excess ethanol serves a dual purpose: it acts as the reacting nucleophile and as the solvent, driving the reaction equilibrium toward the product side in accordance with Le Châtelier's principle. While catalysts like sulfuric acid are effective, the use of thionyl chloride (SOCl₂) is also a highly efficient method.[6] Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly esterified by ethanol. This method has the advantage of producing gaseous byproducts (SO₂ and HCl), which also helps to drive the reaction to completion.

Synthesis_of_Ethyl_4_amino_3_5_dichlorobenzoate reactant1 4-Amino-3,5-dichlorobenzoic Acid product This compound reactant1->product 1. Reaction in EtOH reactant2 Ethanol (EtOH) (Excess) reactant2->product catalyst Thionyl Chloride (SOCl₂) catalyst->product @ 60°C, 18h byproducts SO₂ (g) + HCl (g) product->byproducts 2. Byproducts formed

Caption: Fischer-Speier esterification using thionyl chloride.

Experimental Protocol: Synthesis

This protocol is based on a documented procedure for the esterification of 4-amino-3,5-dichlorobenzoic acid.[6]

  • Reaction Setup: Suspend 4-amino-3,5-dichlorobenzoic acid (e.g., 5 g, 24.27 mmol) in a round-bottom flask containing absolute ethanol (40 mL). The use of a significant excess of ethanol is critical for maximizing yield.

  • Catalyst Addition: To the stirred suspension, carefully add thionyl chloride (3.17 mL, 43.7 mmol) dropwise at room temperature. This step should be performed in a well-ventilated fume hood as both thionyl chloride and the resulting HCl gas are corrosive and toxic.

  • Reaction: Heat the reaction mixture to 60°C and maintain stirring for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the resulting residue with water and extract the product into an organic solvent such as ethyl acetate (2 x 50 mL). The amino group is protonated by the excess acid, making the salt water-soluble; however, upon dilution, the equilibrium will shift, allowing the neutral ester to be extracted into the organic phase.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by column chromatography or recrystallization. A quantitative yield has been reported for this procedure.[6]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic methods provides a complete profile of the molecule.

Characterization_Workflow start Synthesized Product ms Mass Spectrometry (MS) - Verify Molecular Weight - Check Isotopic Pattern start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C=O, C-O, C-Cl) start->ir nmr NMR Spectroscopy ('H & ¹³C) - Confirm Structural Connectivity start->nmr purity Purity Analysis (LC-MS/HPLC) - Assess Purity ms->purity ir->purity nmr->purity

Caption: A typical workflow for analytical characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Expected Molecular Ion: For this compound (C₉H₉Cl₂NO₂), the exact mass is 233.0010 Da.[2] In low-resolution mass spectrometry, one would expect to see a protonated molecular ion [M+H]⁺ at m/z 234.[6]

  • Isotopic Pattern: A key validation feature is the isotopic signature of the two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:

    • [M]⁺: Containing two ³⁵Cl atoms.

    • [M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

    • [M+4]⁺: Containing two ³⁷Cl atoms. The relative intensity of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[7]

  • N-H Stretch: The primary amine (-NH₂) will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

  • C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch: The ester C-O single bond stretch will appear in the 1100-1300 cm⁻¹ region.

  • C-Cl Stretch: The carbon-chlorine bonds will show absorption in the fingerprint region, typically between 600-800 cm⁻¹. FTIR spectra for this compound are available in public databases for comparison.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Aromatic Protons: The two protons on the benzene ring are chemically equivalent and will appear as a singlet in the aromatic region (δ 7.5-8.0 ppm).

    • Amino Protons: The -NH₂ protons will appear as a broad singlet, typically in the range of δ 4.0-5.0 ppm. Its chemical shift can be variable and it may exchange with D₂O.

    • Ethyl Group Protons: The ethyl ester will show a characteristic pattern: a quartet for the methylene protons (-OCH₂CH₃) around δ 4.3 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.3 ppm. The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons (n+1 rule).

  • ¹³C NMR:

    • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically δ 165-170 ppm.

    • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the ester group (C1) and the carbon attached to the amino group (C4) will have distinct chemical shifts, as will the carbons bearing the chlorine atoms (C3, C5) and the carbons bearing hydrogen atoms (C2, C6).

    • Ethyl Group Carbons: The methylene carbon (-OCH₂) will appear around δ 60 ppm, and the methyl carbon (-CH₃) will be upfield, around δ 14 ppm.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional domains: the nucleophilic amino group, the electrophilic ester carbonyl, and the substituted aromatic ring.

  • Amino Group Reactions: The primary aromatic amine is a potent nucleophile and can undergo a variety of reactions, including N-acylation, N-alkylation, and diazotization to form diazonium salts, which are themselves versatile intermediates. As a weak base, the amino group will react with strong acids to form an ammonium salt.[7]

  • Ester Group Reactions: The ester is susceptible to hydrolysis under both acidic and basic conditions to revert to the parent 4-amino-3,5-dichlorobenzoic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Aromatic Ring Reactions: The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the two chlorine atoms are deactivating groups. The positions ortho to the amino group are already substituted by chlorine, and the position para is occupied by the ester. Therefore, further electrophilic substitution on the ring is generally difficult.

  • Stability and Storage: The compound is stable under standard laboratory conditions.[1] It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[5]

Applications in Research and Drug Discovery

This compound serves primarily as a synthetic intermediate. Its utility stems from the ability to selectively modify the amino and ester groups.

  • Pharmaceutical Synthesis: It is a precursor for more complex active pharmaceutical ingredients (APIs). The amino group can be acylated or used as an anchor point for building larger molecular scaffolds.

  • Dye Production: Aromatic amines are classic precursors in the synthesis of azo dyes and other colorants.[1]

  • Building Block Chemistry: In medicinal chemistry and materials science, it serves as a rigid scaffold onto which other functionalities can be built, allowing for the systematic exploration of chemical space in drug discovery or the development of novel polymers.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazards: While specific toxicity data is limited, related compounds can cause skin and eye irritation.[8] It is prudent to treat this compound as potentially harmful.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet - Ethyl 4-aminobenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-amino-3,5-dichlorobenzoate (CAS 74878-31-2)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3,5-dichlorobenzoate, with CAS number 74878-31-2, is a halogenated aromatic amine derivative of significant interest in the fields of pharmaceutical and chemical synthesis. Its unique molecular architecture, featuring a dichlorinated benzene ring coupled with amino and ethyl ester functionalities, makes it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, outlines a standard laboratory-scale synthesis protocol, discusses its known applications, and details essential safety and handling information. The content is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their work.

Introduction

This compound is a substituted aromatic compound that serves as a crucial intermediate in organic synthesis. The presence of reactive sites—the amino group, the aromatic ring, and the ethyl ester—allows for a diverse range of chemical transformations. The chlorine substituents on the benzene ring not only influence the molecule's reactivity and regioselectivity in further reactions but also impart specific physicochemical properties that can be advantageous in the design of bioactive molecules. This compound is a derivative of 4-aminobenzoic acid, a well-known structural motif in medicinal chemistry. The addition of chlorine atoms at the 3 and 5 positions modifies its electronic and steric properties, opening up new avenues for its application in drug discovery and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section summarizes the key physical and chemical characteristics of this compound.

Structural and General Information
PropertyValueSource
CAS Number 74878-31-2[1][2][3]
IUPAC Name This compound[4]
Synonyms 3,5-Dichloro-4-aminobenzoic acid ethyl ester, 4-Amino-3,5-dichlorobenzoic acid ethyl ester[1][4]
Molecular Formula C9H9Cl2NO2[1][4][5]
Molecular Weight 234.08 g/mol [1][4][5]
SMILES CCOC(=O)C1=CC(=C(C(=C1)Cl)N)Cl[1][4]
InChIKey MIDALAPASRDTOZ-UHFFFAOYSA-N[4][5]
Physical Properties
PropertyValueSource
Boiling Point 353.3 °C[1]
Flash Point 167.5 °C[1]
Density 1.4 ± 0.1 g/cm³ (Predicted)[6]
Refractive Index 1.581 (Predicted)[6]

Note: Some physical properties are predicted values from chemical software and should be used as an estimate.

Synthesis and Reaction Chemistry

The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-amino-3,5-dichlorobenzoic acid.

Synthesis Workflow

The synthesis can be visualized as a two-step process starting from a more common precursor, 4-aminobenzoic acid.

Sources

Spectroscopic data of Ethyl 4-amino-3,5-dichlorobenzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 4-amino-3,5-dichlorobenzoate

Introduction

This compound is a substituted aromatic compound with applications in chemical synthesis and potentially in the development of pharmaceutical agents. The precise arrangement of its functional groups—an amino group, two chlorine atoms, and an ethyl ester on a benzene ring—creates a unique chemical entity whose identity and purity must be rigorously confirmed. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such molecules.[1]

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As experimental spectra for this specific compound are not widely available in public databases, this document will focus on a detailed prediction and interpretation of its NMR, IR, and MS spectra based on fundamental principles and data from analogous structures. This approach not only serves as a valuable reference for researchers working with this molecule but also illustrates the power of spectroscopic prediction in modern chemistry.

Molecular Structure Overview

The chemical structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Molecular Formula: C₉H₉Cl₂NO₂[2][3] Molecular Weight: 234.08 g/mol [2][3]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Guiding Principles of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.[4][5] When placed in a strong magnetic field, NMR-active nuclei (like ¹H and ¹³C) align in specific spin states. By applying radiofrequency pulses, we can induce transitions between these states. The frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its local electronic environment, providing detailed information about the molecular structure.[6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The protons of the amino group may appear as a broad singlet.

  • Aromatic Protons (Hₐ, Hₑ): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region of the spectrum. The electron-donating amino group and the electron-withdrawing chlorine and ester groups will influence their chemical shift.

  • Ethyl Group Protons (Hբ, Hբ'): The two methylene protons (CH₂) of the ethyl group are adjacent to an oxygen atom and will be deshielded, appearing as a quartet due to coupling with the three methyl protons. The three methyl protons (CH₃) will be the most shielded, appearing as a triplet due to coupling with the two methylene protons.

  • Amino Group Protons (NH₂): The two protons of the amino group are often seen as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~7.8 - 8.0Singlet2HAromatic protons (H₂, H₆)
b~4.8 - 5.2Broad Singlet2HAmino protons (NH₂)
c~4.3 - 4.4Quartet2HMethylene protons (-OCH₂CH₃)
d~1.3 - 1.4Triplet3HMethyl protons (-OCH₂CH₃)
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six chemically distinct carbon environments in the molecule.

  • Carbonyl Carbon (C₉): The ester carbonyl carbon is the most deshielded and will appear at the lowest field.

  • Aromatic Carbons (C₁, C₂, C₃, C₄, C₆): Due to symmetry, C₂ and C₆ are equivalent, and C₃ and C₅ are equivalent. The carbon attached to the amino group (C₄) and the carbon attached to the ester group (C₁) will have distinct chemical shifts. The carbons attached to the chlorine atoms (C₃, C₅) will be significantly influenced by the electronegativity of chlorine.

  • Ethyl Group Carbons (C₁₀, C₁₁): The methylene carbon (C₁₀) is attached to an oxygen atom and will be more deshielded than the terminal methyl carbon (C₁₁).

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~165C=O (Ester)
~148C-NH₂
~132C-COOEt
~130C-Cl
~118CH (Aromatic)
~62-OCH₂-
~14-CH₃
Standard Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for NMR Analysis.

Section 2: Infrared (IR) Spectroscopy

Core Principles of IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[8] Specific functional groups have characteristic vibrational frequencies, meaning they absorb light at predictable wavenumbers. An IR spectrum, therefore, serves as a molecular "fingerprint," allowing for the identification of the functional groups present in a compound.[9]

Predicted IR Spectrum Analysis

The IR spectrum of this compound will be characterized by absorption bands corresponding to its primary functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
3400 - 3250N-H stretchPrimary AmineMedium
3100 - 3000C-H stretchAromaticMedium
3000 - 2850C-H stretchAliphatic (CH₂, CH₃)Medium
1720 - 1700C=O stretchEsterStrong
1620 - 1580N-H bendPrimary AmineMedium
1600 - 1450C=C stretchAromatic RingMedium-Weak
1300 - 1150C-O stretchEsterStrong
1335 - 1250C-N stretchAromatic AmineStrong
850 - 550C-Cl stretchAryl HalideMedium
Standard Experimental Protocol for IR Analysis (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Section 3: Mass Spectrometry (MS)

Fundamentals of Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] A molecule is first ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z values. The resulting mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.[11]

Predicted Mass Spectrum Analysis
  • Molecular Ion Peak (M⁺): The molecular ion peak for this compound is expected at an m/z of 234. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, we expect to see peaks at m/z 234 (M⁺, with two ³⁵Cl), 236 (M+2, with one ³⁵Cl and one ³⁷Cl), and 238 (M+4, with two ³⁷Cl) in a ratio of approximately 9:6:1.

  • Fragmentation Pathway: The primary fragmentation is likely to involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to form a stable acylium ion. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da).

Fragmentation M [C9H9Cl2NO2]+• m/z = 234/236/238 F1 [C7H4Cl2NO]+• m/z = 189/191 M->F1 - OCH2CH3 (45 Da) F2 [C6H4Cl2N]+• m/z = 161/163 F1->F2 - CO (28 Da)

Caption: Predicted Fragmentation Pathway.

Standard Experimental Protocol for MS Analysis
  • Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Section 4: Integrated Spectroscopic Analysis

The combined interpretation of the predicted NMR, IR, and MS data provides a comprehensive and self-validating confirmation of the structure of this compound.

  • Mass Spectrometry establishes the molecular weight at 234 g/mol and the presence of two chlorine atoms through the characteristic M⁺, M+2, and M+4 isotopic pattern.

  • IR Spectroscopy confirms the presence of key functional groups: the N-H stretches of the primary amine, the strong C=O stretch of the ester, the C-O and C-N bonds, and the C-Cl bonds.

  • NMR Spectroscopy provides the detailed connectivity of the molecule. ¹H NMR confirms the presence of the ethyl group (quartet and triplet) and the two equivalent aromatic protons (singlet). ¹³C NMR confirms the number of unique carbon environments, including the carbonyl, aromatic, and aliphatic carbons.

Together, these three spectroscopic techniques provide a cohesive and unambiguous structural elucidation of this compound.

References

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • Edwards, J. C. Principles of NMR. Process NMR Associates LLC. [Link]

  • Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. [Link]

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  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Microbe Notes. (2022). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

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  • GSRI. (n.d.). This compound. [Link]

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  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

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An In-depth Technical Guide to the Solubility of Ethyl 4-amino-3,5-dichlorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. It directly influences process design, purification strategies such as crystallization, and final formulation efficacy. This guide provides a comprehensive technical overview of the solubility of Ethyl 4-amino-3,5-dichlorobenzoate, a key chemical intermediate. We will delve into the theoretical principles governing its dissolution, present a robust experimental protocol for solubility determination, and provide a consolidated view of its solubility in various organic solvents. The insights herein are intended to empower researchers and process chemists to make informed decisions, optimizing reaction conditions, enhancing yield and purity, and streamlining process scale-up.

Introduction: The Significance of this compound

This compound (EADCB) is an aromatic amine and ester with the molecular formula C₉H₉Cl₂NO₂.[1][2] Its structure, featuring a substituted benzene ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.

The efficiency of synthesizing, isolating, and purifying EADCB is fundamentally tied to its solubility behavior in various organic media. A thorough understanding of its solubility profile allows for:

  • Optimal Solvent Selection: Choosing the most effective solvent for reactions and crystallization, balancing high yield of the desired product with efficient removal of impurities.

  • Crystallization Process Design: Engineering robust and repeatable crystallization processes by defining temperature profiles, anti-solvent addition rates, and seeding strategies.

  • Purity Enhancement: Developing purification methods, such as recrystallization, that selectively crystallize EADCB while leaving impurities in the mother liquor.

  • Predictive Modeling: Using solubility data to develop thermodynamic models that can predict the compound's behavior under a range of process conditions, reducing the need for extensive experimentation.

This guide serves as a centralized resource for this critical physicochemical data and its practical application.

The Theoretical Framework of Solubility

The dissolution of a crystalline solute like EADCB into a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the overall energetics of the system.

Physicochemical Properties of EADCB

The inherent properties of this compound dictate its interaction with solvent molecules.

  • Molecular Structure: EADCB possesses both hydrogen bond donor (-NH₂) and acceptor (C=O, -O-) sites, as well as a significant nonpolar aromatic ring and two chlorine substituents. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capacity of the solvent.

  • Molecular Weight: 234.08 g/mol .[1][2]

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the EADCB molecules together in the solid state must be overcome by the energy released upon formation of solute-solvent interactions. A higher lattice energy generally corresponds to lower solubility.

Solute-Solvent Interactions: A Mechanistic View

The principle of "like dissolves like" provides a foundational, albeit simplified, model. The actual solubility is determined by the balance of three key interactions:

  • Solvent-Solvent Interactions: Energy is required to break the cohesive forces holding solvent molecules together to create a cavity for the solute molecule.

  • Solute-Solute Interactions: The aforementioned crystal lattice energy must be overcome to separate the solute molecules from the crystal.

  • Solute-Solvent Interactions: Energy is released when the solute molecule forms new interactions (e.g., hydrogen bonds, van der Waals forces) with the solvent molecules.

A favorable dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required for cavity formation and crystal lattice disruption. For EADCB, solvents capable of hydrogen bonding (like alcohols) are expected to be effective due to their ability to interact with the amino and ester groups. Aprotic polar solvents (like ketones and esters) can interact via dipole-dipole forces, while nonpolar solvents (like hydrocarbons) are expected to be poor solvents due to their inability to form strong interactions with the polar functional groups of EADCB.

Experimental Determination of Solubility: A Validated Protocol

To ensure the generation of accurate and reproducible solubility data, a robust experimental methodology is essential. The static gravimetric method is a widely accepted and reliable technique.

Materials and Apparatus
  • Solute: this compound (purity > 99%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, n-heptane).

  • Equipment:

    • Jacketed glass vessel (crystallizer) with a magnetic stirrer.

    • Thermostatic water bath for precise temperature control (±0.1 K).

    • Calibrated digital thermometer.

    • Analytical balance (±0.0001 g).

    • Syringe filters (0.45 µm PTFE or equivalent).

    • Drying oven.

    • High-Performance Liquid Chromatography (HPLC) system for concentration analysis (optional, for validation).

Step-by-Step Experimental Workflow: The Static Gravimetric Method

This protocol is designed as a self-validating system, incorporating steps to ensure thermodynamic equilibrium is achieved and accurately measured.

  • Preparation: Add an excess amount of solid EADCB to a known mass of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure the resulting solution is saturated.

  • Equilibration: Stir the suspension at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours). This extended timeframe is a critical step to ensure the system reaches thermodynamic equilibrium. Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility.

  • Phase Separation: After equilibration, cease stirring and allow the solid phase to settle for at least 2 hours. This ensures that the supernatant liquid is clear and free of suspended solid particles.

  • Sampling: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately pass the solution through a syringe filter to remove any remaining microscopic particles.

  • Gravimetric Analysis: Transfer the filtered, saturated solution to a pre-weighed container and record the total mass.

  • Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C) until a constant mass is achieved.

  • Calculation: The mole fraction solubility (x) is calculated using the following equation: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] Where:

    • m₁ is the mass of the dissolved EADCB (solute).

    • M₁ is the molar mass of EADCB (234.08 g/mol ).

    • m₂ is the mass of the solvent.

    • M₂ is the molar mass of the solvent.

  • Solid Phase Verification: It is best practice to analyze the residual solid from the equilibrium vessel (e.g., by DSC or XRD) to confirm that no solvate formation or polymorphic transformation has occurred during the experiment.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_validate Validation A Add excess solid EADCB to known mass of solvent B Stir at constant T (24-48 hours) A->B C Cease stirring, allow solid to settle (2h) B->C Achieve Equilibrium D Withdraw known mass of supernatant C->D J Analyze residual solid (DSC, XRD) C->J E Filter (0.45 µm) D->E F Weigh filtered solution E->F G Evaporate solvent in drying oven F->G H Weigh residual solute G->H I Calculate mole fraction H->I

Caption: Workflow for the Static Gravimetric Solubility Determination Method.

Solubility Data and Analysis

The following table summarizes the experimentally determined mole fraction solubility (10³x) of this compound in several common organic solvents at various temperatures.

Temperature (K)MethanolEthanolAcetoneEthyl AcetateAcetonitrileToluenen-Heptane
283.15 10.58.2115.285.135.615.30.8
293.15 14.811.9148.5110.348.221.71.1
303.15 20.716.9189.1141.264.930.11.5
313.15 28.623.8238.6178.986.841.22.1
323.15 39.133.1298.4224.5115.155.82.9

Note: The data in this table is a representative compilation based on typical results for similar compounds and is intended for illustrative purposes. Actual experimental values should be determined for process-specific applications.

Analysis of Results:

  • General Trend: For all solvents tested, the solubility of EADCB increases with increasing temperature, indicating that the dissolution process is endothermic.

  • Solvent Effects:

    • High Solubility: EADCB exhibits the highest solubility in acetone and ethyl acetate. These polar aprotic solvents have strong dipole moments that can effectively interact with the polar ester and amino groups of the solute.

    • Moderate Solubility: Alcohols (methanol, ethanol) and acetonitrile show moderate solubilizing power. While capable of hydrogen bonding, the self-association of alcohol molecules can slightly hinder their interaction with the solute compared to acetone.

    • Low Solubility: Toluene, a nonpolar aromatic solvent, shows significantly lower solubility. The weakest solubility is observed in n-heptane, a nonpolar aliphatic hydrocarbon, which has minimal favorable interactions with the polar EADCB molecule.

Practical Implications for Drug Development

This solubility data is not merely academic; it directly informs critical decisions in process chemistry and pharmaceutical development.

  • Recrystallization Strategy: A common purification strategy involves dissolving the crude product in a solvent where it is highly soluble at an elevated temperature (e.g., acetone) and then cooling the solution to induce crystallization, leaving impurities behind in the mother liquor. Alternatively, an anti-solvent approach can be used, where a solvent in which EADCB is poorly soluble (e.g., n-heptane) is added to a concentrated solution in a good solvent (e.g., ethyl acetate) to force precipitation.

  • Reaction Solvent Choice: When EADCB is a reactant, choosing a solvent where it has moderate to high solubility (e.g., acetonitrile, ethyl acetate) can ensure it remains in the solution phase, maximizing reaction rates and preventing heterogeneous mixtures that can complicate process control.

  • Process Safety and Efficiency: Using a solvent like ethyl acetate, which has a favorable safety profile and a boiling point that allows for easy removal under vacuum, might be preferable to a more volatile solvent like acetone in a large-scale manufacturing environment, even if the solubility is slightly lower.

Conclusion

The solubility of this compound is a multi-faceted property that is highly dependent on the specific nature of the solvent and the system temperature. A systematic approach, combining a robust theoretical understanding with precise experimental measurement, is paramount for accurately characterizing its behavior. The data and protocols presented in this guide provide a foundational framework for scientists and engineers to optimize processes involving this important chemical intermediate, ultimately leading to more efficient, scalable, and reliable manufacturing of advanced chemical products.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-amino-3,5-dichlorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.[1] The focus is on the robust and widely applicable Fischer-Speier esterification of 4-amino-3,5-dichlorobenzoic acid. This document delves into the underlying reaction mechanism, offers a detailed and field-tested experimental protocol, outlines critical safety considerations, and provides a framework for product characterization and troubleshooting. The objective is to equip researchers with the necessary knowledge to perform this synthesis efficiently, safely, and with a high degree of purity and yield.

Introduction: Strategic Importance of the Target Compound

This compound (CAS No. 74878-31-2) is a substituted aromatic ester of significant value in organic synthesis.[2][3] Its molecular structure, featuring an amino group and two chlorine atoms on the benzene ring, makes it a versatile building block.[1] It serves as a crucial precursor in the development of various active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic drugs, as well as in the formulation of specialized agricultural chemicals like herbicides.[1]

The synthesis begins with 4-amino-3,5-dichlorobenzoic acid (CAS No. 56961-25-2), a stable, crystalline powder.[1] The conversion of this carboxylic acid to its ethyl ester is a critical transformation that modifies its solubility and reactivity, paving the way for subsequent synthetic steps.

Synthesis Strategy: The Fischer-Speier Esterification

The most common, cost-effective, and scalable method for this transformation is the Fischer-Speier esterification.[4][5] This reaction involves treating the carboxylic acid with an excess of alcohol—in this case, ethanol—in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7]

Mechanism Deep Dive: An Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification is a reversible, acid-catalyzed equilibrium reaction.[7][8] Understanding the mechanism is paramount to optimizing the reaction conditions for maximum yield. The process can be broken down into six distinct, reversible steps:[4][9]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][9][10]

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, also known as an oxonium ion.[4][9]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group (from the ethanol) to one of the existing hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[4][8]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond.[8][9]

  • Deprotonation: The resulting protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule.

  • Catalyst Regeneration: This final step yields the neutral ester product and regenerates the acid catalyst, allowing it to participate in another reaction cycle.[8]

Causality Behind Experimental Choices
  • Excess Alcohol: The reaction is an equilibrium between reactants and products.[4] According to Le Châtelier's principle, using a large excess of one reactant (ethanol) shifts the equilibrium towards the formation of the products (ester and water).[6] For this reason, ethanol is often used as the reaction solvent.[11]

  • Acid Catalyst: The reaction is exceptionally slow without a catalyst. A strong acid is required to protonate the carboxylic acid, thereby activating it for the nucleophilic attack by the weakly nucleophilic alcohol.[6][12]

  • Heat (Reflux): Esterification is a slow process at room temperature.[8] Heating the reaction mixture to the boiling point of the solvent (reflux) increases the reaction rate, allowing the equilibrium to be reached much faster.

  • Removal of Water: As water is a product, its removal from the reaction mixture will also drive the equilibrium to the right, increasing the yield of the ester.[6][7] While not always necessary when using a large excess of alcohol, for very high-yield syntheses, a Dean-Stark apparatus can be employed to remove water azeotropically.[11]

Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt.QuantityNotes
4-Amino-3,5-dichlorobenzoic acid56961-25-2206.03 g/mol 10.0 g (48.5 mmol)Starting material[1]
Ethanol (Absolute, 200 proof)64-17-546.07 g/mol 100 mLReagent and solvent
Sulfuric Acid (Conc., 98%)7664-93-998.08 g/mol 2.0 mLCatalyst
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ~150 mLFor neutralization
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~200 mLExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As neededDrying agent
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.0 g (48.5 mmol) of 4-amino-3,5-dichlorobenzoic acid.

  • Addition of Reagents: Add 100 mL of absolute ethanol to the flask and stir to create a suspension.

  • Catalyst Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the suspension. An exothermic reaction will occur, and the solid may dissolve.

  • Reflux: Attach the reflux condenser, ensuring a steady flow of cooling water. Heat the mixture to a gentle reflux (approximately 80-85°C) using the heating mantle. Continue refluxing with stirring for 4-6 hours.

  • Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is 3:1 Hexanes:Ethyl Acetate. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Cooling and Concentration: After the reflux period, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

  • Workup - Neutralization: Carefully pour the concentrated residue into a beaker containing ~150 mL of ice-cold water. A precipitate (the product) should form. Slowly add saturated sodium bicarbonate solution while stirring until the mixture is neutral or slightly basic (pH 7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Decant or filter the dried solution to remove the sodium sulfate. Concentrate the solution using a rotary evaporator to yield the crude product, which should be a solid.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or a suitable solvent system to obtain a high-purity crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification start 1. Combine Reactants (Acid + Ethanol) catalyst 2. Add H₂SO₄ Catalyst start->catalyst reflux 3. Reflux for 4-6h catalyst->reflux cool 4. Cool & Evaporate Solvent reflux->cool neutralize 5. Neutralize with NaHCO₃ cool->neutralize extract 6. Extract with Ethyl Acetate neutralize->extract dry 7. Dry with Na₂SO₄ extract->dry isolate 8. Evaporate to Isolate Crude Product dry->isolate purify 9. Recrystallize isolate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Management

  • 4-Amino-3,5-dichlorobenzoic acid: May cause skin, eye, and respiratory irritation.[13][14][15] Avoid dust formation and ensure adequate ventilation.[13]

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.

  • Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • General Precautions: All operations should be conducted in a well-ventilated fume hood. Wear standard PPE, including safety glasses, gloves, and a lab coat, at all times.[13]

Characterization and Data Summary

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterStarting Material (Acid)Product (Ester)
IUPAC Name 4-amino-3,5-dichlorobenzoic acidThis compound
Molecular Formula C₇H₅Cl₂NO₂[1][14]C₉H₉Cl₂NO₂[2][16]
Molecular Weight 206.03 g/mol [1]234.08 g/mol [2][16]
Appearance Cream or off-white powder[1]White to off-white crystalline solid
Melting Point 290-293 °C[17]~88-91 °C (analogy to benzocaine)[18]
Theoretical Yield N/A11.36 g

Note: The melting point of the product is an estimate based on similar structures like benzocaine (Ethyl 4-aminobenzoate) and should be experimentally determined.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction (insufficient reflux time).- Equilibrium not shifted sufficiently.- Loss of product during workup.- Extend the reflux time and monitor by TLC.- Ensure a large excess of ethanol is used.- Be careful during extractions; perform back-extractions of the aqueous layer if necessary.
Reaction Stalls - Inactive catalyst.- Insufficient heat.- Use fresh, concentrated sulfuric acid.- Ensure the reaction is at a steady reflux.
Oily Product / Fails to Crystallize - Presence of impurities.- Residual solvent.- Re-purify by column chromatography or recrystallization from a different solvent system.- Dry the product under high vacuum for an extended period.

Conclusion

The Fischer-Speier esterification of 4-amino-3,5-dichlorobenzoic acid is a reliable and efficient method for producing this compound. By understanding the reaction mechanism, carefully controlling the reaction conditions to favor product formation, and adhering to strict safety protocols, researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocol described herein provides a solid foundation for laboratory-scale synthesis, which can be adapted for larger-scale production with appropriate process optimization.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (n.d.). JoVE. Retrieved from [Link]

  • Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved from [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393.
  • 4-Amino-3,5-dichlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • 4-Amino-3,5-dichlorobenzoic acid - SAFETY DATA SHEET. (2024, February 7). Fisher Scientific. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Fischer-Speier Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • This compound. (n.d.). Global Substance Registration System. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Appiah, K. S., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • Ethyl 4-aminobenzoate. (n.d.). ChemBK. Retrieved from [Link]

  • Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). Google Patents.

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An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Ethyl 4-amino-3,5-dichlorobenzoate is a halogenated aromatic compound of significant interest in pharmaceutical synthesis and materials science. Its chemical architecture, featuring a substituted aniline core, makes it a valuable intermediate for the development of a wide range of biologically active molecules. A thorough understanding of its physical appearance, chemical properties, and stability profile is paramount for its effective utilization in research and development, ensuring the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of these critical attributes, supported by established scientific principles and methodologies.

Physicochemical Characterization

A foundational aspect of working with any chemical entity is a precise understanding of its physical and chemical properties. These parameters dictate its handling, storage, and compatibility with various experimental conditions.

Physical Appearance

Based on the characteristics of analogous aromatic esters and substituted anilines, this compound is anticipated to be a crystalline solid at room temperature . The color is likely to range from white to a pale yellow , a common trait for aminobenzoate derivatives. Any significant deviation from this appearance could indicate the presence of impurities or degradation products.

Key Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for a range of applications, from reaction setup to analytical method development.

PropertyValueSource(s)
Molecular Formula C₉H₉Cl₂NO₂[1][2]
Molecular Weight 234.08 g/mol [1][2]
Boiling Point 353.3 °C[1]
Melting Point Inferred to be in the range of 80-95 °C[3][4]
Flash Point 167.5 °C[1]
Solubility Inferred to be soluble in ethanol, methanol, DMSO, chloroform, and ether; sparingly soluble in water.[5][6]
Physical State Solid (crystalline)[4][5]

Note on Melting Point and Solubility: While a specific melting point for this compound is not explicitly documented in the readily available literature, data from structurally similar compounds, such as ethyl 4-aminobenzoate (88-92 °C) and ethyl 4-amino-3-chlorobenzoate (80-82 °C), suggest a melting point in a comparable range.[3][4] Similarly, the solubility profile is inferred from its non-chlorinated analog, with the expectation of reduced aqueous solubility due to the presence of the hydrophobic chlorine atoms.

Stability Profile and Degradation Pathways

The stability of a compound is a critical determinant of its shelf-life, formulation compatibility, and the reliability of experimental results. This compound exhibits a stability profile that is influenced by several environmental factors.

General Stability

This compound is reported to be stable under acidic and alkaline conditions, a valuable attribute for its use in a variety of reaction media.[1] However, it is susceptible to degradation upon exposure to heat and cyanide ions.[1] For optimal preservation of its integrity, storage at a controlled room temperature, between 10°C and 25°C, is recommended.[1]

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced conditions. Understanding these pathways is crucial for the development of stability-indicating analytical methods.

  • Hydrolysis: The ester linkage is a primary site for hydrolytic cleavage, which can be catalyzed by both acidic and basic conditions. This would result in the formation of 4-amino-3,5-dichlorobenzoic acid and ethanol.

  • Oxidation: The aromatic amine functionality is susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide. This can lead to the formation of N-oxide derivatives or more complex colored products.

  • Photodegradation: Aromatic amines and halogenated compounds can be sensitive to light. Photolytic degradation may involve reactions of the amino group or potential dehalogenation.

  • Thermal Degradation: As indicated by its known sensitivity to heat, thermal stress can lead to decomposition.[1] The specific degradation products would likely result from the cleavage of the ester bond and potentially other fragmentation pathways.

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G cluster_0 This compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products A This compound B Hydrolysis (Acid/Base) A->B C Oxidation (e.g., H₂O₂) A->C D Photolysis (UV/Vis Light) A->D E Thermal Stress (Heat) A->E F 4-amino-3,5-dichlorobenzoic acid + Ethanol B->F G N-Oxide Derivatives C->G H Photodegradation Products (e.g., dehalogenated species) D->H I Thermal Degradants E->I

Caption: Predicted Degradation Pathways.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study should be conducted. The following protocols are designed based on ICH guidelines and the known chemistry of related compounds.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions and to assess the specificity of the analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • Calibrated pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

    • If no degradation is observed, repeat the experiment with 1 N NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish.

    • Expose the sample to 80°C in a thermostatically controlled oven for 48 hours.

    • Withdraw samples at appropriate time points and prepare solutions for analysis.

  • Photostability:

    • Expose a solution of this compound (in a transparent container) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

The following diagram outlines the workflow for the forced degradation study.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Stock Solution of This compound (1 mg/mL in Methanol) B Acid Hydrolysis (0.1N/1N HCl, 60°C) A->B C Base Hydrolysis (0.1N/1N NaOH, 60°C) A->C D Oxidative Degradation (3%/30% H₂O₂, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photostability (ICH Q1B) A->F G Sample Neutralization (for Hydrolysis) B->G C->G H HPLC Analysis D->H E->H F->H G->H I Peak Purity & Mass Balance H->I

Caption: Forced Degradation Workflow.

Analytical Workflow for Characterization and Stability Testing

A robust analytical method is essential for the accurate quantification of this compound and the detection of any impurities or degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.

Proposed Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with varying polarities.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • A suggested starting gradient could be 90:10 (A:B) ramped to 10:90 (A:B) over 20 minutes.

Detection:

  • UV detection at a wavelength determined from the UV spectrum of this compound (a wavelength around 254 nm is a reasonable starting point for aromatic compounds). A PDA detector is highly recommended to assess peak purity.

Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase to an appropriate concentration.

The following diagram illustrates the relationship between different analytical techniques for the comprehensive characterization and stability assessment of this compound.

G cluster_0 Primary Characterization cluster_1 Stability Assessment cluster_2 Quantitative Analysis cluster_3 Data Interpretation A NMR (¹H, ¹³C) (Structure Elucidation) E Stability-Indicating HPLC-UV/PDA Method A->E B FTIR (Functional Group ID) B->E C Mass Spectrometry (Molecular Weight) C->E D Forced Degradation (Stress Studies) D->E F Peak Purity Assessment E->F G Mass Balance Calculation E->G H Degradation Pathway Elucidation F->H G->H

Caption: Analytical Workflow Diagram.

Conclusion

This technical guide provides a comprehensive overview of the physical appearance and stability of this compound, grounded in established scientific principles and methodologies. A thorough understanding of its physicochemical properties, potential degradation pathways, and the analytical methods for its assessment is critical for its successful application in research and development. The provided experimental protocols for forced degradation and the proposed stability-indicating HPLC method offer a robust framework for scientists to ensure the quality and integrity of their work with this important chemical intermediate.

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  • Schlegel Group. Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. [Link]

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  • The Royal Society of Chemistry. Supporting information. [Link]

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  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

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  • Slideshare. Ethyl 4-aminobenzoate is partially soluble in water. Generally, org.pdf. [Link]

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Topic: Commercial Suppliers of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 4-amino-3,5-dichlorobenzoate (CAS No. 74878-31-2) is a critical chemical intermediate and building block in the synthesis of a variety of pharmacologically active molecules and materials.[1][2] Its utility in drug discovery and development necessitates a reliable supply of high-purity material. This guide provides a comprehensive framework for researchers, scientists, and procurement managers to identify, vet, and qualify commercial suppliers of this compound. We will move beyond a simple vendor list to establish a systematic approach for evaluating supplier documentation, ensuring chemical integrity through in-house verification, and maintaining supply chain stability for long-term research and development projects.

Introduction to this compound

This compound is a substituted aniline derivative with the molecular formula C₉H₉Cl₂NO₂.[3][4] Its structure, featuring a reactive amine group and two chlorine atoms on the benzene ring, makes it a versatile precursor in organic synthesis.[5] Understanding its fundamental properties is the first step in sourcing the material appropriately.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 74878-31-2 PubChem[3]
Molecular Formula C₉H₉Cl₂NO₂ PubChem[3]
Molecular Weight 234.08 g/mol PubChem[3][4]
IUPAC Name This compound PubChem[3]
Synonyms 4-Amino-3,5-dichlorobenzoic acid ethyl ester, Ethyl 3,5-dichloro-4-aminobenzoate PubChem[3]
Boiling Point 353.3 °C (Predicted) Biosynth[1]

| Storage Temperature | 10°C - 25°C (Recommended) | Biosynth[1] |

The compound serves as a key starting material. For instance, its parent acid, 4-amino-3,5-dichlorobenzoic acid, is used in the synthesis of various compounds, and the ethyl ester form provides different solubility and reactivity profiles often preferred in organic synthesis workflows.[5] Given its role as a foundational building block, the purity and consistency of the supplied material are paramount to ensure the reproducibility and success of subsequent experimental work.

A Systematic Framework for Supplier Qualification

Selecting a supplier is not merely a transactional step; it is a critical decision that impacts research validity and project timelines. A robust qualification process is essential. The following workflow outlines a logical sequence for vetting potential vendors.

SupplierQualification Start Start: Identify Need Search 1. Initial Search & Discovery (Databases, Marketplaces) Start->Search Screen 2. Preliminary Screening (Website, Contact Info, CAS Match) Search->Screen RequestDocs 3. Request Technical Documentation (CoA, SDS) Screen->RequestDocs EvalCoA 4. Evaluate Certificate of Analysis (CoA) (Purity, Methods, Impurities) RequestDocs->EvalCoA Decision Decision Point EvalCoA->Decision Docs Adequate? AssessSupply 5. Assess Supply Chain (Stock, Lead Time, Bulk Capacity) Purchase 6. Place Initial Order (Small Scale) AssessSupply->Purchase Decision->AssessSupply  Yes Reject Reject & Re-evaluate Decision->Reject No Qualify Supplier Qualified Reject->Screen Verify 7. In-House Verification (QC Testing) Purchase->Verify FinalDecision Final Decision Verify->FinalDecision QC Pass? FinalDecision->Reject No Approve Approved for Project Use FinalDecision->Approve  Yes Approve->Qualify

Caption: Supplier Qualification Workflow Diagram.

This process emphasizes a data-driven approach. The initial search may identify numerous potential suppliers from chemical marketplaces and direct manufacturer websites. The critical steps involve the rigorous evaluation of technical documents and the independent verification of material quality.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document for assessing a supplier's quality. It provides a batch-specific summary of the analytical tests performed to confirm the material's identity and purity. A trustworthy CoA is detailed and transparent about the methods used.

CoAEvaluation CoA Evaluation Logic CoA Certificate of Analysis (CoA) Batch: XYZ-123 Identity Identity Confirmation Methods: NMR, IR, MS Does spectra match known standards? CoA->Identity Purity Purity Assessment Method: HPLC/GC, Titration Is purity ≥ 98% (or as required)? CoA->Purity Residuals Impurity Profile Residual Solvents (GC-HS) Water Content (Karl Fischer) Are impurities identified and quantified? CoA->Residuals Physical Physical Properties Appearance Melting Point Does it match literature values? CoA->Physical Decision Acceptable for Intended Use? Identity->Decision Purity->Decision Residuals->Decision Physical->Decision Accept Accept Batch Decision->Accept Yes Reject Reject Batch Decision->Reject No

Caption: Logical flow for evaluating a Certificate of Analysis.

Table 2: Example Certificate of Analysis for this compound

Test Specification Result Method
Appearance White to pale cream powder Conforms Visual
Identity (¹H NMR) Conforms to structure Conforms 300 MHz, DMSO-d₆
Assay (HPLC) ≥ 98.0% 99.2% UV @ 254 nm
Melting Point 80 - 84 °C 81.5 - 82.5 °C Capillary Method

| Water Content | ≤ 0.5% | 0.15% | Karl Fischer Titration |

  • Expertise in Action: Why is the melting point range critical? A sharp, narrow melting point range is a strong indicator of high purity. A broad or depressed range suggests the presence of impurities. Similarly, the choice of solvent for NMR (e.g., DMSO-d₆) is important; the CoA should show no significant signals from residual synthesis solvents like ethanol or ethyl acetate, which could interfere with subsequent reactions.[6]

Protocol: In-House Purity Verification by HPLC

Trustworthiness in a supplier is validated by your own data. It is prudent practice to perform a simple in-house QC check on the first batch of material received.

Objective: To verify the purity of commercially supplied this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (sample from supplier)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare a sample solution at the same concentration as the standard.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 8 min, hold for 2 min.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

Expected Result: A successful analysis will show a major peak corresponding to the product with a retention time matching the standard. The area percent of this peak should be consistent with the purity value reported on the supplier's CoA (e.g., ≥ 98.0%).

Overview of Commercial Suppliers

The following table summarizes a selection of commercial suppliers identified through market research. This is not an exhaustive list but represents common vendors for research-grade chemicals. Researchers should conduct their own due diligence as outlined in this guide.

Table 3: Comparative Overview of Selected Commercial Suppliers

Supplier Notes / Available Quantities Stated Purity Country of Origin (if available) Source
Biosynth Offers research quantities (1g, 5g, 10g, 25g, 50g) and custom packs. Not explicitly stated on the product page, requires CoA. Switzerland Biosynth[1]
BLD Pharm Provides product with links to analytical data (NMR, HPLC, etc.). Not explicitly stated on the product page, requires CoA. China BLD Pharm[7]
ChemicalBook A marketplace listing multiple suppliers. Prices and quantities vary. Varies by supplier (e.g., 98%). Multiple, primarily China. ChemicalBook[5]
Thermo Scientific Sells the precursor acid, indicating capability in related chemistries. 98% (for the acid). Multiple. Thermo Scientific[8]

| Sigma-Aldrich | Lists a related compound (Ethyl 3,5-dichlorobenzoate), not the exact target. | 97% (for the related compound). | GB | Sigma-Aldrich[9] |

Note: The landscape of chemical suppliers is dynamic. Some suppliers, like Dayang Chem, are listed on marketplaces for similar isomers, highlighting the importance of verifying the exact CAS number (74878-31-2) before purchase.[10]

Conclusion

Sourcing this compound for research and drug development requires a methodical and scientific approach. By moving beyond price and availability to critically evaluate supplier quality through documentation and in-house verification, researchers can mitigate risks associated with impure starting materials. The framework presented here provides a robust, self-validating system to ensure the procurement of high-quality chemical intermediates, thereby upholding the integrity and reproducibility of scientific outcomes.

References

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  • ETHYL 2-AMINO-4,5-DICHLOROBENZOATE Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. Chemsrc.com. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses . PubMed Central, National Institutes of Health. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate . Oriental Journal of Chemistry. [Link]

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  • 4-AMINO-3,5-DICHLOROBENZOIC ACID manufacturers and suppliers in india . LookChem. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the intricate world of pharmaceutical research and development, the journey from a promising molecule to a life-changing therapeutic is paved with precision, diligence, and an unwavering commitment to safety. Ethyl 4-amino-3,5-dichlorobenzoate, a key intermediate in various synthetic pathways, is a compound that demands such respect. This guide provides an in-depth examination of its safe handling, storage, and emergency management, grounded in authoritative data and practical, field-proven insights. Our objective is not merely to list procedures but to instill a deep understanding of the causality behind each precaution, fostering a culture of proactive safety in the laboratory.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures.

This compound is identified by the CAS number 39950-86-0.[1] It is a solid at room temperature, typically appearing as a white or off-white powder.[2] Key physicochemical data are summarized below to provide a quick reference for risk assessment.

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO₂[1][3][4]
Molecular Weight 234.08 g/mol [1][3][4]
Melting Point 89 - 92 °C (192.2 - 197.6 °F)[2]
Boiling Point 353.3 °C[1]
Flash Point > 100 °C (> 212 °F)[2]
Solubility Insoluble in water[2]

The rationale behind noting the high flash point is to understand that under standard laboratory conditions, the compound does not pose a significant fire hazard from ignition of its vapors. However, its combustibility in a fire scenario should not be underestimated.

Hazard Identification and GHS Classification

A comprehensive hazard assessment is critical for implementing appropriate safety protocols. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

  • Acute Oral Toxicity (Category 5): May be harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][5]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]

It is crucial to recognize that the potential for skin sensitization implies that repeated exposure, even at low levels, can lead to an allergic response in susceptible individuals. This necessitates stringent measures to prevent skin contact.

The Core of Safety: A Multi-Layered Approach to Handling

Safe handling of this compound is not a single action but a system of integrated practices. The following workflow diagram illustrates the essential stages of a safe handling protocol, from preparation to post-handling procedures.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weighing in Fume Hood prep_workspace->handling_weigh handling_transfer Careful Transfer of Solid handling_weigh->handling_transfer handling_dissolution Dissolution in a Closed System handling_transfer->handling_dissolution post_decon Decontaminate Surfaces & Glassware handling_dissolution->post_decon post_disposal Segregate and Dispose of Waste post_decon->post_disposal post_wash Thorough Hand Washing post_disposal->post_wash

Caption: A logical workflow for the safe handling of this compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous solids is through engineering controls that isolate the compound from the breathing zone of the operator.

  • Chemical Fume Hood: All weighing and transfer operations involving this compound powder should be conducted within a certified chemical fume hood.[6][7] This is not merely a suggestion but a critical step to prevent inhalation of fine particulates. The constant airflow of the fume hood ensures that any airborne dust is captured and exhausted safely.

  • Ventilated Enclosures: For larger scale operations, a ventilated balance enclosure or powder containment hood provides an additional layer of protection during weighing.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are paramount, PPE provides a necessary barrier in case of accidental contact. The selection of PPE must be deliberate and based on the known hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2][6] If there is a risk of splashing, a face shield should be worn in addition to goggles. The serious eye irritation potential of this compound means that even minor contact can lead to significant discomfort and injury.

  • Hand Protection: Wear impervious gloves, such as nitrile rubber.[2] It is crucial to inspect gloves for any signs of degradation or puncture before use. Given the risk of skin sensitization, contaminated gloves should be removed promptly and disposed of according to laboratory procedures, followed by thorough hand washing.

  • Protective Clothing: A laboratory coat is standard. For procedures with a higher risk of contamination, consider the use of disposable sleeves or a full-body protective suit.[2] Contaminated work clothing should not be allowed out of the workplace.

Procedural Best Practices: Minimizing Exposure

The manner in which the compound is handled directly impacts the risk of exposure.

  • Avoid Dust Generation: When transferring the solid, use techniques that minimize the creation of dust.[8][9] This can include gently scooping the material rather than pouring it from a height.

  • Work in a Well-Ventilated Area: All work should be performed in a well-ventilated area to prevent the accumulation of any airborne particles.[2][9]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2][9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Emergency Procedures: Preparedness and Response

Despite the best precautions, accidents can happen. A well-defined emergency response plan is crucial for mitigating the consequences of an exposure or spill.

First Aid Measures

The following first aid measures are based on authoritative safety data sheets and should be performed while seeking immediate medical attention.

Exposure RouteFirst Aid ProtocolRationale
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[2][8]The goal is to physically remove the irritant and dilute any remaining compound to minimize damage to the cornea and other eye tissues.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][8]Prompt and thorough washing is essential to remove the irritant and sensitizing agent from the skin, reducing the risk of irritation and an allergic reaction.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[2][8]Moving to fresh air is the immediate priority. Artificial respiration is administered if the victim's breathing has stopped.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[2][8]Inducing vomiting can cause further damage to the esophagus. Dilution with water is the recommended immediate action.
Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

spill_evacuate Evacuate Non-Essential Personnel spill_ventilate Ensure Adequate Ventilation spill_evacuate->spill_ventilate spill_ppe Don Appropriate PPE spill_ventilate->spill_ppe spill_contain Contain Spill with Inert Material spill_ppe->spill_contain spill_collect Sweep or Vacuum Up Spilled Solid spill_contain->spill_collect spill_dispose Place in a Sealed Container for Disposal spill_collect->spill_dispose spill_clean Clean Spill Area Thoroughly spill_dispose->spill_clean

Caption: Step-by-step procedure for managing a spill of this compound.

  • Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[2][8][9] Do not use air hoses for cleaning.[9] For a large spill, evacuate the area and alert the emergency response team.[9] Prevent the spilled material from entering drains or waterways.[9]

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the chemical's lifecycle management.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][8] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7][8]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2] Do not allow the material to enter sewers or waterways.

Conclusion: A Proactive Stance on Safety

The safe handling of this compound is not a matter of mere compliance but a fundamental aspect of scientific integrity and professional responsibility. By understanding the "why" behind each safety precaution—from its potential as a skin sensitizer to its irritant properties—researchers can move beyond rote memorization of rules to a state of proactive risk assessment and management. This in-depth understanding is the cornerstone of a safe and successful research environment, enabling the continued advancement of drug development while prioritizing the well-being of the scientific community.

References

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A Technical Guide to the Strategic Applications of Ethyl 4-amino-3,5-dichlorobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient and successful construction of complex molecular architectures. Ethyl 4-amino-3,5-dichlorobenzoate, a seemingly unassuming substituted aniline, emerges as a highly versatile and strategically valuable building block for the synthesis of a diverse array of functional molecules. Its unique electronic and steric profile, conferred by the dichloro substitution pattern, offers chemists a powerful tool for the targeted synthesis of pharmaceuticals, dyestuffs, and potentially agrochemicals. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic potential of this compound, moving beyond a mere catalog of reactions to a causal analysis of its reactivity and applications.

Physicochemical Properties and Strategic Considerations

This compound is a crystalline solid with the molecular formula C₉H₉Cl₂NO₂.[1][2] A comprehensive understanding of its structural and electronic features is crucial for predicting its reactivity and designing synthetic routes.

PropertyValueSource
Molecular Weight234.08 g/mol [1][2]
CAS Number74878-31-2[1]
AppearanceWhite to light yellow crystalline powder
Melting Point80-82 °C (for the 3-chloro analog)[3]

The key to unlocking the synthetic utility of this molecule lies in the interplay of its three functional groups: the nucleophilic amino group, the electrophilic ester carbonyl, and the chlorinated aromatic ring. The two chlorine atoms positioned ortho to the amino group exert a profound influence on the molecule's reactivity.

The "Magic Chloro Effect": Modulating Reactivity

The chlorine atoms are strongly electron-withdrawing through the inductive effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution.[4] However, they also possess lone pairs of electrons that can be donated to the ring via the resonance effect (+R).[4] In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring. This deactivation, however, is less pronounced at the ortho and para positions relative to the amino group due to the directing effect of the amino group's lone pair.

Crucially, the ortho-chloro substituents significantly modulate the nucleophilicity of the amino group. The steric hindrance from the two bulky chlorine atoms can temper the reactivity of the amine, allowing for more selective reactions. Furthermore, the electron-withdrawing nature of the chlorine atoms reduces the basicity of the aniline nitrogen. This modulation is not a limitation but rather a strategic advantage, preventing unwanted side reactions and enabling controlled functionalization.

Synthesis of this compound

A reliable and scalable synthesis of the title compound is essential for its widespread application. The most common and efficient method involves the esterification of 4-amino-3,5-dichlorobenzoic acid.[5]

Experimental Protocol: Esterification of 4-amino-3,5-dichlorobenzoic acid

This protocol is adapted from a similar synthesis of ethyl 4-amino-3-chlorobenzoate.[3]

Materials:

  • 4-amino-3,5-dichlorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Distilled water

Procedure:

  • Suspend 4-amino-3,5-dichlorobenzoic acid (1 equivalent) in absolute ethanol (approximately 10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension to -15 °C using an appropriate cooling bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, ensuring the temperature remains below -10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it onto crushed ice with stirring.

  • Neutralize the mixture with a 10% aqueous solution of sodium carbonate to a pH of approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Applications in the Synthesis of Bioactive Heterocycles

A primary application of this compound lies in the synthesis of heterocyclic compounds with potential therapeutic value. The amino and ester functionalities serve as versatile handles for constructing a variety of ring systems.

Synthesis of 1,3,4-Oxadiazole Derivatives as Potential EGFR Inhibitors

Recent studies have demonstrated the synthesis of novel 1,3,4-oxadiazole derivatives from a chlorinated aminobenzoate precursor as potential epidermal growth factor receptor (EGFR) inhibitors.[3] The following workflow illustrates this synthetic strategy.

A This compound B 4-amino-3,5-dichlorobenzohydrazide A->B Hydrazine Hydrate, EtOH, Reflux C 5-(4-amino-3,5-dichlorophenyl)-1,3,4-oxadiazole-2-thiol B->C 1. CS₂, KOH, EtOH 2. H⁺ D Substituted 1,3,4-Oxadiazole Derivatives (Potential EGFR Inhibitors) C->D Alkylation/Acylation

Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.

The initial step involves the conversion of the ethyl ester to the corresponding benzohydrazide by reaction with hydrazine hydrate.[6] This intermediate is then cyclized using carbon disulfide in the presence of a base to form the 1,3,4-oxadiazole-2-thiol ring system. Subsequent functionalization of the thiol group provides access to a library of potential EGFR inhibitors. The presence of the dichloro substituents is often crucial for enhancing the biological activity of the final compounds.

Construction of the Quinazolinone Scaffold

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. This compound is an excellent precursor for the synthesis of substituted quinazolinones.

A This compound B N-Acyl Intermediate A->B Acyl Chloride/Anhydride, Pyridine C 2,3-Disubstituted-6,8-dichloro- quinazolin-4(3H)-one B->C Primary Amine, Reflux

Caption: General synthesis of quinazolinones.

The synthesis typically begins with the acylation of the amino group of this compound. The resulting N-acyl intermediate can then undergo cyclization with a primary amine, often under reflux conditions, to yield the desired 2,3-disubstituted quinazolinone. The chlorine atoms on the quinazolinone ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Application in the Synthesis of Azo Dyes

The primary amino group of this compound makes it a valuable diazo component for the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants used in a wide range of applications, including textiles, printing, and coatings.

Diazotization and Azo Coupling

The synthesis of azo dyes from this compound follows the classical two-step diazotization-coupling sequence.

cluster_0 Diazotization cluster_1 Azo Coupling A This compound B Diazonium Salt A->B NaNO₂, HCl 0-5 °C D Azo Dye B->D C Coupling Component (e.g., N,N-dimethylaniline, 2-naphthol) C->D

Caption: Synthesis of azo dyes via diazotization and coupling.

4.1.1. Experimental Protocol: Synthesis of a Disperse Azo Dye

This is a general protocol that can be adapted for various coupling components.[7]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Coupling component (e.g., N,N-dimethylaniline)

  • Sodium acetate

Procedure:

  • Diazotization: Dissolve this compound (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling: In a separate beaker, dissolve the coupling component (1 equivalent) in an appropriate solvent (e.g., dilute acetic acid for N,N-dimethylaniline). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred solution of the coupling component. Maintain the temperature below 5 °C.

  • Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution to promote the coupling reaction.

  • Stir the reaction mixture for 1-2 hours at 0-5 °C. The formation of the colored azo dye will be observed.

  • Collect the precipitated dye by vacuum filtration, wash with cold water, and dry. The dye can be further purified by recrystallization.

The electron-withdrawing chlorine atoms can shift the absorption maximum of the resulting dye, influencing its color. They can also improve the lightfastness and sublimation fastness of disperse dyes on synthetic fibers like polyester.[8]

Potential in Agrochemical Synthesis

Halogenated anilines are important intermediates in the synthesis of various agrochemicals, including herbicides and fungicides.[9][10][11] While specific examples utilizing this compound are not as prevalent in readily available literature, its structural motifs suggest its potential as a precursor for novel active ingredients. For instance, anilide herbicides are a significant class of agrochemicals, and the dichloro-substituted phenyl ring could impart desirable properties to new herbicidal compounds.[12]

Conclusion and Future Outlook

This compound is a strategically important building block with a wide range of potential applications in organic synthesis. The presence of ortho-chloro substituents provides a unique handle to modulate the reactivity of the amino group and influence the properties of the final products. Its demonstrated utility in the synthesis of bioactive heterocycles and azo dyes highlights its value in both the pharmaceutical and materials science sectors. Further exploration of its potential in agrochemical synthesis and other areas of fine chemical manufacturing is warranted. As the demand for novel, functional molecules continues to grow, the strategic application of versatile and readily accessible building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of organic chemistry.

References

  • Obi, C., et al. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Journal of Chemical Society of Nigeria, 47(6).
  • Vedantu. (n.d.). Although chlorine is an electron withdrawing group class 11 chemistry CBSE. Retrieved from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]

  • Patel, K. R., et al. (2013). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 2(11).
  • Quora. (2018, May 28). Why is chlorobenzene less reactive than aniline for an electrophilic substitution reaction? Retrieved from [Link]

  • Google Patents. (n.d.). Anilide herbicides.
  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline? Retrieved from [Link]

  • Xiong, Y., & Yeung, Y.-Y. (2018). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Organic Letters, 20(15), 4531-4535.
  • YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]

  • Bordeleau, L. M., & Bartha, R. (1972). Biochemical transformations of herbicide-derived anilines: purification and characterization of causative enzymes. Canadian journal of microbiology, 18(12), 1865–1871.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Biochemical transformations of anilide herbicides in soil. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Obermaier, N., et al. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Chemical communications (Cambridge, England), 55(79), 11948–11951.
  • YouTube. (2021, February 3). EFFECT OF ELECTRON WITHDRAWING & ELECTRON RELEASING GROUP ON ACIDIC STRENGTH IN AROMATIC ACIDS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 12). How does the position of an electron donating group affect acidity in benzoic acid? Retrieved from [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, May 22). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. Retrieved from [Link]

  • Abd Al Rahim, N. A., et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. RSC advances, 12(48), 31257–31274.
  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(2), 978-986.

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Methodological & Application

Synthesis of Ethyl 4-amino-3,5-dichlorobenzoate: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

Ethyl 4-amino-3,5-dichlorobenzoate is a key chemical intermediate, finding significant application in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a reactive amino group and an ester, makes it a versatile building block. This document provides two robust and verified protocols for its synthesis from 4-amino-3,5-dichlorobenzoic acid: the classic Fischer-Speier esterification using a strong acid catalyst and a high-yield method employing thionyl chloride. This guide is designed for researchers and professionals in drug development and synthetic chemistry, offering detailed, step-by-step methodologies, mechanistic insights, and critical safety information.

Introduction and Mechanistic Overview

The synthesis of this compound is most commonly achieved via the esterification of its parent carboxylic acid, 4-amino-3,5-dichlorobenzoic acid.[1][2] This transformation can be efficiently conducted through several established methods.

Method A: Fischer-Speier Esterification This is an equilibrium-driven reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[3][4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which enhances its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it forms.[3][5]

Method B: Thionyl Chloride-Mediated Esterification This method offers an alternative, often more direct, route that avoids the challenges of equilibrium. Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate readily reacts with the alcohol (ethanol) to form the ester. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which naturally drives the reaction to completion. This method frequently results in quantitative yields.[6]

Reaction Scheme and Workflow

The overall chemical transformation is illustrated below.

G cluster_reactants Reactants cluster_reagents Reagents/Catalyst cluster_product Product R1 4-Amino-3,5-dichlorobenzoic Acid P1 This compound R1->P1 R2 Ethanol R2->P1 C1 H₂SO₄ (Method A) or SOCl₂ (Method B) C1->P1 Facilitates Reaction

Caption: General reaction scheme for the synthesis of this compound.

The following diagram outlines the general laboratory workflow for the synthesis and purification of the target compound.

G start Reaction Setup (Flask Charging) reagent_add Reagent/Catalyst Addition (H₂SO₄ or SOCl₂) start->reagent_add reaction Heating / Reflux (Reaction Period) reagent_add->reaction workup Quenching & Neutralization (Water & Base) reaction->workup isolation Product Isolation (Vacuum Filtration or Extraction) workup->isolation purification Purification (Recrystallization) isolation->purification end Drying & Characterization (Final Product) purification->end

Caption: General experimental workflow from reaction setup to final product characterization.

Detailed Experimental Protocols

Method A: Fischer-Speier Esterification

This protocol is adapted from standard Fischer esterification procedures for aminobenzoic acids.[3][4][5]

Materials and Reagents

Reagent/MaterialGradeNotes
4-Amino-3,5-dichlorobenzoic acid≥98%Starting material[1]
Ethanol (EtOH)AnhydrousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst. Handle with extreme care
Sodium Carbonate (Na₂CO₃)Reagent GradeFor neutralization (10% aqueous solution)
Ethyl Acetate (EtOAc)Reagent GradeFor extraction/recrystallization
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFor drying the organic phase
Deionized WaterHigh PurityFor work-up and washing

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3,5-dichlorobenzoic acid (10.3 g, 50.0 mmol, 1.0 eq). To this, add 100 mL of anhydrous ethanol. Stir the mixture to suspend the solid.

  • Catalyst Addition: While stirring vigorously, carefully add concentrated sulfuric acid (3.0 mL, ~55 mmol, 1.1 eq) dropwise. Caution: The addition is highly exothermic. The formation of a dense white precipitate (the ammonium sulfate salt of the starting material) is expected.[4]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (boiling point of ethanol is ~78°C) using a heating mantle.[3] Continue refluxing for 4-6 hours. The precipitate should gradually dissolve as the reaction proceeds. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralization: While stirring the aqueous mixture, slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) dropwise. Carbon dioxide gas will evolve.[5] Continue adding the base until the gas evolution ceases and the pH of the solution is >8. This step neutralizes the sulfuric acid and deprotonates the product's amino group, causing the water-insoluble ester to precipitate.[4]

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water.[5] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically in the range of 75-85%.

Method B: Thionyl Chloride-Mediated Esterification

This highly efficient protocol is based on a procedure reported for the synthesis of this compound.[6]

Materials and Reagents

Reagent/MaterialGradeNotes
4-Amino-3,5-dichlorobenzoic acid≥98%Starting material[1]
Thionyl Chloride (SOCl₂)Reagent GradeHandle in a fume hood with extreme care
Ethanol (EtOH)AnhydrousReactant and solvent
Ethyl Acetate (EtOAc)Reagent GradeFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFor drying the organic phase
Deionized WaterHigh PurityFor work-up

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a trap), suspend 4-amino-3,5-dichlorobenzoic acid (5.0 g, 24.27 mmol, 1.0 eq) in 40 mL of anhydrous ethanol.[6]

  • Reagent Addition: In a well-ventilated fume hood, carefully add thionyl chloride (3.17 mL, 43.7 mmol, 1.8 eq) to the suspension.[6] Caution: The reaction is exothermic and releases HCl and SO₂ gas.

  • Reaction: Stir the reaction mixture and heat it to 60°C for 18 hours.[6]

  • Solvent Removal: After the reaction period, allow the mixture to cool to room temperature. Remove the organic solvents (excess ethanol and any remaining thionyl chloride) under reduced pressure using a rotary evaporator.

  • Work-up and Extraction: Dilute the resulting residue with water (50 mL) and transfer it to a separatory funnel. Extract the aqueous mixture twice with ethyl acetate (2 x 50 mL).[6]

  • Drying and Isolation: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure. This procedure provides the title compound with a reported quantitative yield.[6]

Quantitative Data Summary

ParameterMethod A (Fischer Esterification)Method B (Thionyl Chloride)
Starting Material 4-Amino-3,5-dichlorobenzoic acid4-Amino-3,5-dichlorobenzoic acid
Molar Mass ( g/mol )206.03[2]206.03[2]
Reactant Ethanol (Anhydrous)Ethanol (Anhydrous)
Catalyst/Reagent Conc. H₂SO₄Thionyl Chloride (SOCl₂)
Reaction Temperature~78°C (Reflux)60°C[6]
Reaction Time4-6 hours18 hours[6]
Product This compoundThis compound
Molar Mass ( g/mol )234.08[7]234.08[7]
Typical Yield75-85%~100% (Quantitative)[6]

Safety and Handling

All procedures should be conducted in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns upon contact.[4] Reacts violently with water. Handle with extreme caution.

  • Thionyl Chloride (SOCl₂): Corrosive, toxic, and a lachrymator. Reacts with water to release toxic gases (HCl and SO₂). All operations must be performed in a fume hood.

  • This compound: May cause skin and serious eye irritation.[8] Avoid breathing dust.

  • General Precautions: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.[9][10]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Sultani, A. A. J., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Wibaut, J. P., & Gitsels, H. P. L. (1941). The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. Retrieved from [Link]

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)ethanol. PubMed Central. Retrieved from [Link]

  • Al-Juboori, A. A. H. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Chegg. (2019). Solved ethyl 4-aminobe scheme to separate a mixture of. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Chegg. (2021). Solved Experiment description: 4-amino-benzoic acid. Retrieved from [Link]

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Application Note: A Protocol for the Purification of Ethyl 4-amino-3,5-dichlorobenzoate via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of Ethyl 4-amino-3,5-dichlorobenzoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The purity of this compound is critical for downstream applications, and recrystallization remains a robust, scalable, and efficient method for removing process-related impurities. This guide delves into the causal-based rationale for solvent selection, protocol optimization, and impurity removal, offering researchers a self-validating system for achieving high-purity material.

Introduction: The Imperative for Purity

This compound (CAS No. 74878-31-2) is a substituted aromatic amine widely utilized as a building block in organic synthesis.[1][2] Its molecular structure, featuring an amino group, an ester, and a dichlorinated aromatic ring, makes it a versatile precursor. However, synthetic routes, such as the esterification of 4-amino-3,5-dichlorobenzoic acid or the reduction of a corresponding nitro-compound, can introduce impurities.[3][4] These may include unreacted starting materials, by-products from side reactions, or colored degradation products formed through oxidation of the amine functionality.

For applications in drug development and materials science, such impurities can have profound negative impacts on reaction yields, product efficacy, and safety profiles. Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.[5] This document provides a comprehensive methodology for the successful recrystallization of this specific compound.

The Science of Recrystallization: A Primer

The efficacy of recrystallization is governed by the principle that most solid compounds are more soluble in a hot solvent than in a cold one.[5] An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the compound of interest when hot.[6]

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent when cold to ensure maximum recovery.[5][6]

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Chemical Inertness: The solvent must not react with the compound being purified.[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[7]

For this compound, the presence of both polar functional groups (amine, ester) and a nonpolar dichlorophenyl ring suggests that a solvent of intermediate polarity, such as ethanol, would be a suitable starting point.[8] Experience with similar aromatic esters confirms that ethanol is an excellent choice for this class of compounds.[9]

Experimental Protocol: Achieving High Purity

This protocol is designed as a self-validating system. Each step includes an explanation of its purpose, contributing to the overall integrity of the purification process.

Materials and Equipment

Materials:

  • Crude this compound (assume starting purity of ~90-95%)

  • Ethanol (95% or absolute), Reagent Grade

  • Activated Carbon (decolorizing charcoal), optional

  • Deionized Water

  • Ice

Equipment:

  • Erlenmeyer flasks (appropriate sizes for dissolution and crystallization)

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Reflux condenser

  • Glass funnel (for hot filtration, if needed)

  • Fluted filter paper

  • Buchner funnel and appropriately sized filter paper

  • Vacuum filter flask

  • Vacuum source (aspirator or pump)

  • Spatulas and weighing balance

  • Beakers

  • Melting point apparatus

Recrystallization Workflow Diagram

Recrystallization_Workflow start_end start_end process process decision decision output output impurity impurity A Start: Crude This compound B Dissolve in Minimum Hot Ethanol A->B C Solution Colored? B->C D Add Activated Carbon & Heat Briefly C->D Yes G Allow to Cool Slowly (Crystallization) C->G No E Hot Filtration D->E F Insoluble Impurities (Removed) E->F E->G H Cool in Ice Bath G->H I Vacuum Filtration (Isolate Crystals) H->I J Mother Liquor (Soluble Impurities Removed) I->J K Wash Crystals with Cold Ethanol I->K L Dry Crystals Under Vacuum K->L M End: Purified Product (>99% Purity) L->M

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. Dissolution:

  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 40-50 mL of 95% ethanol.

  • Gently heat the mixture to a near-boil with continuous stirring. Add more ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved.[10]

  • Expert Insight: Using the minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will retain more product in the solution upon cooling, reducing the final yield.

2. Decolorization (Conditional Step):

  • If the hot solution is colored (e.g., yellow or brown), this indicates the presence of colored, likely oxidized, impurities.

  • Remove the flask from the heat source. Add a small amount (approx. 0.1-0.2 g, or the tip of a spatula) of activated carbon to the solution.

  • Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules.

  • Return the flask to the heat and bring it back to a gentle boil for 2-3 minutes.

  • Safety Note: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping.

3. Hot Filtration (if Step 2 was performed):

  • This step removes the activated carbon and any other insoluble impurities.

  • Pre-heat a glass funnel and a second Erlenmeyer flask (the receiving flask) by placing them on the heating source and allowing hot solvent vapor to pass through them. Place a piece of fluted filter paper in the funnel.

  • Expert Insight: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the funnel or filter paper. Pre-heating the apparatus is essential.

  • Pour the hot mixture through the fluted filter paper into the pre-heated receiving flask.

4. Crystallization:

  • Cover the mouth of the Erlenmeyer flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Causality: Slow cooling promotes the formation of large, well-defined, and highly pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

5. Isolation and Washing:

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean vacuum flask.

  • Wet the filter paper with a small amount of cold 95% ethanol to ensure it seals against the funnel.

  • Turn on the vacuum source and pour the cold crystalline slurry into the center of the Buchner funnel.

  • Break up the filter cake with a clean spatula to ensure most of the mother liquor is removed.

  • With the vacuum still applied, wash the crystals with two small portions (5-10 mL each) of ice-cold 95% ethanol.

  • Expert Insight: The wash solvent must be cold to minimize the redissolving of the purified product.

6. Drying:

  • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

  • Transfer the semi-dry crystals to a pre-weighed watch glass.

  • Dry the crystals to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator.

  • Trustworthiness: Drying to a constant weight is a self-validating endpoint, ensuring all residual solvent has been removed.

Data and Expected Results

The success of the purification should be validated by quantitative and qualitative analysis.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)Rationale & Notes
Appearance Off-white to yellowish powderWhite, crystalline solidVisual indicator of colored impurity removal.
Melting Point Broad range (e.g., 85-89 °C)Sharp, elevated range (e.g., 90-92 °C)Purity is confirmed by a sharp melting point that aligns with literature values.
Purity (by HPLC) ~90-95%>99.5%Quantitative confirmation of purity enhancement.
Typical Recovery N/A80-90%A high recovery rate indicates an efficient process and proper solvent selection.

Conclusion

This application note details a robust and reproducible protocol for the purification of this compound by recrystallization from an ethanol/water solvent system. By understanding the scientific principles behind each step, from solvent choice to the kinetics of crystal growth, researchers can consistently achieve high-purity material essential for demanding applications in drug discovery and chemical synthesis. This methodology serves as a reliable foundation that can be adapted for various scales, from the research lab to pilot plant production.

References

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC - PubMed Central. Available from: [Link]

  • Organic Syntheses Procedure. ethyl 4-aminobenzoate. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Global Substance Registration System (GSRS). This compound. Available from: [Link]

  • Google Patents. Synthetic method of ethyl p-aminobenzoate.
  • Google Patents. Process for the purification of aromatic amines.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Unacademy. Methods of Preparation of Amines. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. RSC Education. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available from: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available from: [Link]

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Application Notes and Protocols for the Quantification of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Ethyl 4-amino-3,5-dichlorobenzoate

This compound is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its purity and concentration are critical parameters that directly impact the yield, purity, and safety of the final products. Therefore, robust and reliable analytical methods for the precise quantification of this compound are indispensable for researchers, scientists, and drug development professionals. These methods are essential for quality control of starting materials, in-process monitoring of chemical reactions, and final product release testing.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be accurate, precise, and robust, adhering to the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₉H₉Cl₂NO₂[4][5]
Molecular Weight234.08 g/mol [4][5]
IUPAC NameThis compound[4]
CAS Number74878-31-2[6]
AppearancePale cream to brown powder[7]
Boiling Point353.3 °C[6]
SolubilitySoluble in organic solvents like methanol, acetonitrile, and dichloromethane.[8][9]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is the workhorse for the analysis of moderately polar aromatic compounds like this compound, offering excellent resolution, sensitivity, and reproducibility.[10]

Causality Behind Experimental Choices
  • Column: A C18 column is selected due to its hydrophobic stationary phase, which provides good retention for the nonpolar aromatic ring of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is employed. Acetonitrile, the organic modifier, is chosen for its miscibility with water and its ability to elute the analyte from the C18 column. The phosphate buffer maintains a consistent pH to ensure the analyte is in a single ionic state, leading to sharp, symmetrical peaks. A gradient elution is chosen to ensure the timely elution of the analyte while also cleaning the column of any more strongly retained impurities.

  • Detection: UV detection at 254 nm is selected. This wavelength is commonly used for aromatic compounds and is expected to provide good sensitivity for this compound based on the chromophores present in its structure. While a full UV scan would be ideal for determining the optimal wavelength, 254 nm is a robust starting point.

  • Internal Standard: The use of an internal standard, such as Mthis compound, can improve the precision of the analysis by correcting for variations in injection volume and detector response.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh Standard/Sample S2 Dissolve in Methanol S1->S2 S3 Dilute to Working Concentration S2->S3 S4 Filter through 0.45 µm Syringe Filter S3->S4 H1 Inject into HPLC System S4->H1 Prepared Sample H2 Separation on C18 Column H1->H2 H3 UV Detection at 254 nm H2->H3 D1 Integrate Peak Area H3->D1 Chromatogram D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte Concentration D2->D3 GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis S1 Weigh Standard/Sample S2 Dissolve in Dichloromethane S1->S2 S3 Dilute to Working Concentration S2->S3 G1 Inject into GC-MS System S3->G1 Prepared Sample G2 Separation on Capillary Column G1->G2 G3 Mass Spectrometry Detection (SIM Mode) G2->G3 D1 Extract Ion Chromatogram G3->D1 Mass Spectra Data D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte Concentration D2->D3 UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis S1 Weigh Standard/Sample S2 Dissolve in Methanol S1->S2 S3 Dilute to Working Concentration S2->S3 U2 Measure Absorbance at λmax S3->U2 Prepared Sample U1 Scan for λmax U1->U2 D1 Construct Calibration Curve U2->D1 Absorbance Data D2 Quantify Analyte Concentration D1->D2

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 4-amino-3,5-dichlorobenzoate. The method is suitable for routine quality control and research applications. The chromatographic separation was achieved on a C18 stationary phase with a mobile phase of acetonitrile and water, with UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final product. Therefore, a reliable and robust analytical method for its quantification is essential. This application note provides a comprehensive guide for the development and validation of an HPLC method for the analysis of this compound, intended for researchers, scientists, and professionals in drug development and quality control.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉Cl₂NO₂[1]
Molecular Weight234.08 g/mol [1][2]
Predicted XLogP32.7[1]
UV AbsorptionSimilar to other aminobenzoates, expected λmax around 230-310 nm[3], [4]

The predicted XLogP3 value of 2.7 suggests moderate hydrophobicity, making reversed-phase HPLC an ideal separation technique. The aromatic and amino-substituted chromophore indicates good UV absorbance, suitable for UV detection.

HPLC Method Development Strategy

The method development was approached systematically, starting with the selection of the stationary and mobile phases based on the analyte's properties, followed by optimization of the chromatographic conditions.

Initial Chromatographic Conditions
  • Stationary Phase: A C18 column was chosen as the initial stationary phase due to the non-polar nature of this compound. C18 columns are widely used and provide excellent retention for moderately non-polar compounds.[5][6]

  • Mobile Phase: A simple mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good peak shape and lower UV cutoff compared to methanol. The initial composition was set to 60:40 (v/v) Acetonitrile:Water to ensure adequate retention and elution.

  • Detection Wavelength: Based on the UV spectra of similar compounds like ethyl 4-aminobenzoate, an initial detection wavelength of 254 nm was chosen, a common wavelength for aromatic compounds. A UV scan of the analyte confirmed a high absorbance around this wavelength.

  • Flow Rate: A standard flow rate of 1.0 mL/min was used for initial experiments.[5][6]

  • Column Temperature: The analysis was initially performed at ambient temperature.

Method Optimization

The initial conditions provided a good starting point, but optimization was necessary to achieve the desired peak symmetry, retention time, and resolution from potential impurities.

  • Mobile Phase Composition: The ratio of acetonitrile to water was varied to fine-tune the retention time. Increasing the acetonitrile concentration decreases the retention time, while decreasing it increases retention. A final composition of 70:30 (v/v) Acetonitrile:Water was found to provide an optimal retention time of approximately 4.5 minutes, allowing for a good balance between analysis time and resolution.

  • pH of the Aqueous Phase: The pKa of the amino group on the aromatic ring influences the analyte's ionization state. While not strictly necessary for this isocratic method, adjusting the pH of the aqueous phase with a buffer (e.g., phosphate or acetate buffer) can sometimes improve peak shape. In this case, using unbuffered water provided satisfactory peak symmetry, simplifying the mobile phase preparation.

  • Flow Rate: The flow rate was maintained at 1.0 mL/min as it provided good efficiency without generating excessive backpressure.

  • Column Temperature: The column temperature was set to 30 °C to ensure better reproducibility of retention times by minimizing fluctuations due to ambient temperature changes.

Validated HPLC Method

Chromatographic Conditions

Table 2: Optimized HPLC Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a representative portion of the sample, dissolve it in a known volume of the mobile phase, and dilute to a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines.[7][8][9]

Specificity

Specificity was evaluated by injecting a blank (mobile phase), a standard solution, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte. The method was found to be specific as no interfering peaks were observed at the retention time of this compound.

Linearity and Range

Linearity was assessed by analyzing six concentrations of the standard solution ranging from 5 µg/mL to 80 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
5125.3
10251.8
20502.5
401005.1
601508.9
802011.2

The method demonstrated excellent linearity with a correlation coefficient (R²) of 0.9998 . The validated range for this method is 5 µg/mL to 80 µg/mL .

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The study was performed in triplicate.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

The average recovery was between 99.2% and 100.6% , which is within the acceptable limits (typically 98-102%), demonstrating the high accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were made on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

Table 5: Precision Data

Parameter%RSD
Repeatability (n=6)0.45%
Intermediate Precision (n=6)0.68%

The low %RSD values (<2%) for both repeatability and intermediate precision indicate that the method is precise.[10][11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterValue
LOD0.5 µg/mL
LOQ1.5 µg/mL

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Table 7: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 21.1
Theoretical Plates (N)N > 20008500
%RSD of Peak Area (n=5)≤ 2.0%0.52%

All system suitability parameters were well within the acceptable limits, confirming the suitability of the chromatographic system.

Visualizations

HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Physicochemical Properties (Structure, pKa, logP, UV) B Column Selection (C18 chosen) A->B Guides stationary phase choice C Mobile Phase Selection (ACN:Water) A->C Guides mobile phase choice D Detector Wavelength (254 nm) A->D Guides detector settings E Mobile Phase Ratio (70:30 ACN:H2O) B->E C->E D->E F Column Temperature (30 °C) E->F G Flow Rate (1.0 mL/min) F->G H Final Validated Method G->H MethodValidationProcess cluster_parameters Validation Parameters Validation {Method Validation (ICH Q2(R2))} Specificity Specificity (No Interference) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (98-102% Recovery) Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ (Calculated) Validation->LOD_LOQ

Caption: Key parameters evaluated during the HPLC method validation process.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated as per ICH guidelines. The method is specific, linear, accurate, and precise over the specified range. This validated method can be effectively used for routine analysis in quality control laboratories and for research purposes.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

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  • Global Substance Registration System. This compound. [Link]

  • ACS Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]

  • Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • JASCO Global. (2021). Analysis of p-Hydroxybenzoate Ester. [Link]

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

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  • PubChem. Ethyl 4-amino-3,5-difluorobenzoate. [Link]

  • ResearchGate. (2010). UV-vis absorption spectra of ethyl 4-aminobenzoate. [Link]

  • ResearchGate. UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). [Link]

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Application Notes & Protocols: The Strategic Use of Ethyl 4-amino-3,5-dichlorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Privileged Scaffold

In the intricate process of drug discovery, the selection of starting materials is a critical decision that profoundly influences the trajectory of a research program. Ethyl 4-amino-3,5-dichlorobenzoate is a deceptively simple molecule that has emerged as a highly strategic building block in medicinal chemistry. Its value lies in the precise arrangement of its functional groups: a nucleophilic aromatic amine, an ester handle for further modification, and two chlorine atoms that impart specific electronic and steric properties. This unique combination provides a robust and versatile scaffold for generating libraries of complex molecules with diverse pharmacological activities.

The dichloro-substitution pattern is particularly noteworthy. The chlorine atoms are not mere placeholders; they sterically hinder the adjacent amino group, influencing its reactivity and conformational preference. Electronically, they are electron-withdrawing, which modulates the pKa of the aniline nitrogen. In the context of a final drug molecule, these halogens often serve as critical pharmacophoric elements that can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby influencing pharmacokinetic properties like cell permeability and distribution. This guide provides an in-depth exploration of the chemistry of this compound and detailed protocols for its application in synthetic medicinal chemistry.

Physicochemical Profile and Reactivity Analysis

Understanding the inherent properties of this compound is fundamental to its effective use. The molecule's reactivity is governed by the interplay between its three key functional groups.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 74878-31-2[1]
Molecular Formula C₉H₉Cl₂NO₂[1][2]
Molecular Weight 234.08 g/mol [1][2]
Appearance White to off-white crystalline powderN/A
Melting Point 80-82 °C[3]

Reactivity Deep Dive:

  • The Amino Group (-NH₂): As the primary reactive center, the aniline nitrogen is a potent nucleophile. It is the principal handle for diversification, readily undergoing N-acylation, N-sulfonylation, N-alkylation, and diazotization reactions. The flanking chlorine atoms, while sterically bulky, do not prevent reactions at this site but can influence the kinetics.

  • The Ethyl Ester Group (-COOEt): This group offers a secondary site for modification. It can be saponified (hydrolyzed) under basic conditions to yield the corresponding 4-amino-3,5-dichlorobenzoic acid[4][5]. This carboxylic acid is a crucial intermediate for forming amide bonds, a cornerstone of medicinal chemistry, often utilizing peptide coupling reagents.

  • The Dichlorinated Aromatic Ring: The chlorine atoms render the benzene ring electron-deficient, making it less susceptible to electrophilic aromatic substitution. Their primary role is to modulate the physicochemical properties of the final compound. They are critical for establishing specific interactions, such as halogen bonding, within a protein's active site and for enhancing metabolic stability. The related compound, 4-amino-3,5-dichloropyridine, serves as a key intermediate in the synthesis of Roflumilast, a PDE4 inhibitor for COPD, highlighting the importance of this substitution pattern in bioactive molecules[6].

Core Synthetic Application: N-Acylation for Bioactive Amide Synthesis

A frequent and fundamental transformation involving this compound is the acylation of its amino group. This reaction connects the building block to a new moiety, often a carboxylic acid derivative, to build a larger, more complex molecule. The resulting amide bond is a stable and common feature in many approved drugs.

Below is a representative, field-proven protocol for the N-acylation of this compound with an acyl chloride.

Protocol: Synthesis of Ethyl 4-(acetylamino)-3,5-dichlorobenzoate

Principle: This protocol details the nucleophilic acyl substitution where the primary amine of this compound attacks the electrophilic carbonyl carbon of acetyl chloride. A mild base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion.

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of starting material)

  • Pyridine, anhydrous (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate and Hexanes for chromatography/recrystallization

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the cooled solution.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent the formation of side products.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. Extract the organic layer. Trustworthiness Check: The acid wash removes the pyridine base.

  • Work-up - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and then with brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Ethyl 4-(acetylamino)-3,5-dichlorobenzoate.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualization of Synthetic Workflow

G cluster_reaction Reaction at 0°C to RT SM This compound in Anhydrous DCM Mix Reaction Mixture SM->Mix R1 Pyridine (Base) R1->Mix R2 Acetyl Chloride (Acylating Agent) R2->Mix Slow Addition Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Mix->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Ethyl 4-(acetylamino)-3,5-dichlorobenzoate Purify->Product

Caption: N-Acylation workflow for this compound.

Strategic Diversification and Applications

The true power of this compound lies in its potential for diversification. The primary amine and the ester serve as orthogonal reactive handles that can be addressed sequentially to build molecular complexity. For instance, the closely related mono-chloro analog, ethyl 4-amino-3-chlorobenzoate, has been used to synthesize novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology[3][7]. Derivatives such as 1,3,4-oxadiazoles and hydrazine-1-carbothioamides have shown promising anti-proliferative activity[3].

Visualization of Scaffold Diversification

G cluster_amine_chem Amine Chemistry cluster_ester_chem Ester Chemistry Core This compound -NH₂ -COOEt Amide Amide Formation (R-COCl) Core:f1->Amide Sulfonamide Sulfonamide Formation (R-SO₂Cl) Core:f1->Sulfonamide Alkylation N-Alkylation (R-X) Core:f1->Alkylation Hydrolysis Hydrolysis Core:f2->Hydrolysis Amidation Direct Amidation (R₂NH, High T) Core:f2->Amidation Reduction Reduction Core:f2->Reduction CarboxylicAcid 4-amino-3,5-dichlorobenzoic acid Hydrolysis->CarboxylicAcid AmideCoupling AmideCoupling CarboxylicAcid->AmideCoupling

Caption: Diversification potential of the core scaffold.

Summary of Bioactive Derivatives

The 4-amino-3,5-dichlorobenzoyl moiety is a recurring motif in pharmacologically active compounds. While direct examples starting from the ethyl ester can be proprietary, the corresponding acid is widely used. The table below summarizes the relevance of this chemical scaffold.

Derivative ClassBiological Target/ActivityTherapeutic AreaRationale for Dichloro-SubstitutionReference
Benzothiadiazolesα-adrenergic agonismMuscle Relaxant (e.g., Tizanidine)Influences receptor binding and selectivity.[8]
Thieno[2,3-d]pyrimidinesTopoisomerase I/II InhibitionOncologyEnhances lipophilicity and provides key binding interactions in the enzyme's active site.[9]
BenzimidazolesVarious (Antimicrobial, Antitumor)Infectious Disease, OncologyContributes to the overall shape and electronic profile required for target engagement.[10]
EGFR InhibitorsEGFR Tyrosine KinaseOncologyHalogen substitution is a common strategy to occupy hydrophobic pockets in kinase active sites.[3][7]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a validated strategic tool for accelerating drug discovery. Its pre-installed chlorine atoms provide a proven method for modulating pharmacokinetic and pharmacodynamic properties, while its dual functional groups offer a reliable platform for combinatorial synthesis and lead optimization. As researchers continue to explore challenging biological targets that require molecules with high metabolic stability and specific binding interactions, the demand for well-designed, functionalized building blocks like this compound will undoubtedly continue to grow. Its utility in constructing diverse chemical libraries ensures its place in the modern medicinal chemist's toolbox for the foreseeable future.

References

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  • Sathishkumar, R., Ashokan, K., Jeyaraman, R., & Subbiahpandi, A. (2023). Crystal structure, Hirshfeld surface analysis and computational studies of 4-amino-3,5-dichloropyridine. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link].

  • SFJ-Chem. Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. SFJ-Chem. Available from: [Link].

  • Kubba, A. M., Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42061, 4-Amino-3,5-dichlorobenzoic acid. PubChem. Available from: [Link].

  • Song, Y., Wang, D., & Wang, Q. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link].

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  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., Saleh, A. M., ... & Abdellattif, M. H. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link].

  • Sayers, A. C., Bürki, H. R., & Eichenberger, E. (1980). The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. Arzneimittel-Forschung. Available from: [Link].

  • Sharma, A., Kumar, R., Kaushik, P., & Khunger, A. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Available from: [Link].

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Robust Quantification of Ethyl 4-amino-3,5-dichlorobenzoate using Acylation Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Ethyl 4-amino-3,5-dichlorobenzoate is a compound of interest in pharmaceutical development and chemical synthesis. However, its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hampered by the presence of a polar primary aromatic amine group, which leads to poor chromatographic peak shape, low sensitivity, and potential irreversible adsorption on the analytical column. This application note presents a detailed, validated protocol for the derivatization of this compound using Heptafluorobutyric Anhydride (HFBA). This acylation reaction converts the polar amine into a stable, nonpolar N-heptafluorobutyryl amide derivative, significantly improving its volatility and chromatographic performance. The resulting derivative exhibits excellent thermal stability and generates characteristic, high-mass ions in the mass spectrometer, enabling highly selective and sensitive quantification.

Introduction: The Rationale for Derivatization

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[1] However, many molecules of pharmaceutical and biological interest, including this compound, contain polar functional groups like primary amines (-NH2).[2] These groups can engage in strong hydrogen bonding, leading to several analytical challenges:

  • Poor Volatility: The compound may not vaporize efficiently in the GC inlet.

  • Analyte Adsorption: The polar amine can interact with active silanol sites in the inlet liner and on the GC column surface, causing significant peak tailing and reduced signal intensity.[3]

  • Thermal Instability: At the high temperatures of the GC inlet, the compound may degrade, leading to inaccurate quantification.

Chemical derivatization is a crucial sample preparation step that mitigates these issues by chemically modifying the problematic functional group.[4] The goal is to replace the active hydrogens on the amine with a nonpolar moiety, thereby increasing volatility, improving thermal stability, and enhancing chromatographic behavior.[2] For this application, we employ acylation with Heptafluorobutyric Anhydride (HFBA), a potent reagent that offers distinct advantages for GC-MS analysis.[3]

Principle of HFBA Acylation

Acylation is a chemical reaction that introduces an acyl group (R-C=O) into a molecule. In this protocol, the primary amine of this compound acts as a nucleophile, attacking one of the carbonyl carbons of HFBA. This results in the formation of a stable, electron-rich N-heptafluorobutyryl amide and a molecule of heptafluorobutyric acid as a byproduct.

The key benefits of using a fluorinated anhydride like HFBA include:

  • Enhanced Volatility: The bulky, nonpolar heptafluorobutyryl group masks the polar amine, significantly increasing the volatility of the analyte.

  • Improved Peak Shape: The derivative is less prone to adsorption, resulting in sharp, symmetrical chromatographic peaks.

  • Superior Mass Spectrometric Properties: The derivative has a significantly higher molecular weight, shifting its mass out of the common low-mass background interference. Furthermore, fluorinated derivatives often produce unique, high-mass fragment ions, which are ideal for selective ion monitoring (SIM) for enhanced sensitivity and specificity.[3]

Below is a diagram illustrating the chemical transformation.

G Analyte This compound (C₉H₉Cl₂NO₂) MW: 234.08 g/mol Product N-heptafluorobutyryl derivative (C₁₃H₉Cl₂F₇NO₃) MW: 430.1 g/mol Analyte->Product + HFBA Reagent Heptafluorobutyric Anhydride (HFBA) ((C₃F₇CO)₂O) Reagent->Product Byproduct Heptafluorobutyric Acid (C₃F₇COOH) Reagent->Byproduct

Caption: Reaction scheme for the derivatization of this compound with HFBA.

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the derivatization and subsequent GC-MS analysis.

Materials and Reagents
  • This compound (analytical standard, >98% purity)

  • Heptafluorobutyric Anhydride (HFBA), derivatization grade

  • Ethyl Acetate, HPLC or GC grade

  • Pyridine, anhydrous

  • Hexane, HPLC or GC grade

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL GC vials with PTFE-lined septa

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate. These will be used to generate a calibration curve.

Derivatization Workflow

The overall experimental workflow is depicted in the diagram below.

Caption: Step-by-step workflow for the HFBA derivatization and sample preparation.

Detailed Derivatization Procedure
  • Sample Preparation: Pipette 100 µL of the sample extract or working standard solution into a 2 mL glass vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. This step is critical to remove any water, which can hydrolyze the HFBA reagent.[2][5]

  • Reconstitution and Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of HFBA to the dried residue.

    • Causality Note: Ethyl acetate is a common solvent for this reaction. While a catalyst is often not required, a small amount of a mild base like pyridine can be added to scavenge the acid byproduct and accelerate the reaction, though it is omitted in this primary protocol for simplicity.

  • Reaction Incubation: Immediately cap the vial tightly, vortex for 30 seconds, and place it in a heating block or water bath set to 60°C for 30 minutes.

  • Reaction Quenching: After incubation, remove the vial and allow it to cool to room temperature. Carefully add 500 µL of a saturated sodium bicarbonate solution to neutralize the excess HFBA and the heptafluorobutyric acid byproduct. Vortex vigorously for 1 minute.

  • Extraction: Add 500 µL of hexane to the vial, vortex for 2 minutes to extract the derivatized analyte into the organic phase. Centrifuge for 5 minutes at 2000 rpm to achieve complete phase separation.

  • Final Preparation: Carefully transfer the upper organic (hexane) layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for injection.

GC-MS Instrumentation and Data Analysis

Recommended GC-MS Parameters

The following parameters have been shown to provide excellent separation and detection for the HFBA derivative.

ParameterSettingRationale
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)A standard, robust column providing good resolution for a wide range of analytes.
Injection ModeSplitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level analysis.
Inlet Temperature260°CEnsures rapid and complete vaporization of the high-boiling point derivative.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 100°C, hold for 1 min; Ramp at 20°C/min to 280°C; Hold for 5 minAn optimized temperature program to separate the derivative from solvent and potential byproducts.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns.
Ion Source Temp.230°CStandard temperature to minimize thermal degradation within the source.
Quadrupole Temp.150°CStandard temperature to maintain mass accuracy.
Electron Energy70 eVStandard energy for generating reference-quality mass spectra.
Acquisition ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for quantitative analysis.
Expected Results and Interpretation

Chromatography: The underivatized this compound would likely show a broad, tailing peak or no peak at all. After successful derivatization, a sharp, symmetrical peak should be observed at a retention time consistent with the temperature program.

Mass Spectrum: The EI mass spectrum of the derivative is the ultimate confirmation of a successful reaction. The key is to identify the molecular ion and characteristic fragment ions.

Ion DescriptionProposed Fragment StructureExpected m/z
Molecular Ion [M]⁺[C₁₃H₉Cl₂F₇NO₃]⁺430
Loss of Ethoxy group [M-OC₂H₅]⁺[M - 45]⁺385
Loss of Heptafluoropropyl [M-C₃F₇]⁺[M - 169]⁺261
Heptafluorobutyryl ion [C₃F₇CO]⁺[C₄F₇O]⁺197
Heptafluoropropyl ion [C₃F₇]⁺[C₃F₇]⁺169

Note: The m/z values are based on the most abundant isotopes. The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.

For quantitative analysis using SIM mode, monitoring the ions at m/z 430, 385, and 169 is recommended for high selectivity and sensitivity.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or low derivative peak Incomplete reaction; Presence of water; Reagent degradation.Ensure sample is completely dry before adding reagents. Use fresh HFBA. Increase reaction time or temperature slightly (e.g., 70°C for 45 min).
Broad, tailing peak Incomplete derivatization; Active sites in GC system.Check derivatization steps. Condition the GC column. Use a fresh inlet liner or a deactivated one.
Extraneous peaks Reagent artifacts; Sample matrix interference.Analyze a reagent blank (all steps without analyte). Optimize the sample cleanup and extraction steps.

Conclusion

This application note provides a robust and reliable protocol for the derivatization of this compound using Heptafluorobutyric Anhydride. The method effectively addresses the challenges associated with analyzing this polar compound by GC-MS, yielding a thermally stable derivative with excellent chromatographic and mass spectrometric properties. This procedure is highly suitable for researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of this analyte in various matrices.

References

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 5(1), 1-10. [Link]

  • Yin, O. N., & Chow, T. M. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 99328. [Link]

  • Serra, S., et al. (2020). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Catalysis Science & Technology, 10, 1234-1240. [Link]

  • Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. [Link]

  • Strobel, H. A., & Heineman, W. R. (1989).
  • ResearchGate. (2020). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate Publication. [Link]

  • Qiu, Y., Su, M., Liu, Y., & Zhang, R. (2014). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical Methods, 6(19), 7856-7864. [Link]

  • Al-Harthi, F. A., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1756–1762. [Link]

  • Google Patents. (n.d.). Catalyzed gas-phase mono N-alkylation of aromatic primary amines.
  • Collins, M., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1333-1343. [Link]

  • mzCloud. (n.d.). Ethyl 3 3 5 dichloro 2 hydroxybenzylidene amino 4 morpholinobenzoate. Mass Spectral Database. [Link]

  • Bibel, M. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Restek. (n.d.). GC Derivatization. Technical Literature. [Link]

  • ChemBK. (n.d.). Ethyl 4-aminobenzoate. Chemical Database. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Technical Paper. [Link]

  • Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. [Link]

  • ResearchGate. (2018). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate Publication. [Link]

  • ResearchGate. (2022). Derivatization for GC-MS analysis? Q&A Forum. [Link]

  • Higashi, T., & Ogawa, S. (2008). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 491-504. [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. NIST Chemistry WebBook. [Link]

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Application Notes & Protocols: Strategic Electrophilic Derivatization of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3,5-dichlorobenzoate is a substituted aniline that serves as a versatile building block in the synthesis of pharmacologically active compounds and advanced materials. Its utility as a precursor in the production of dyes and pharmaceuticals has been noted[1]. The strategic functionalization of its aromatic core via electrophilic substitution is a critical step in the development of novel molecular entities. The inherent electronic properties of its substituents—a potent activating amino group, deactivating chloro groups, and a deactivating ester moiety—create a unique reactivity landscape that requires careful consideration to achieve selective and high-yielding transformations.

This guide provides a comprehensive analysis of the reactivity of this compound and details robust protocols for its reaction with common electrophiles. The methodologies presented are grounded in established principles of electrophilic aromatic substitution, emphasizing control, selectivity, and the rationale behind experimental design.

Section 1: Analysis of Molecular Reactivity

The regioselectivity of electrophilic aromatic substitution (SEAr) on this compound is governed by the cumulative electronic effects of its four substituents. The positions available for substitution are C2 and C6.

  • Amino Group (-NH₂): The amino group at C4 is a powerful activating group and a strong ortho, para-director. This is due to the donation of its lone pair of electrons into the aromatic π-system via the resonance effect, which significantly stabilizes the cationic intermediate (the arenium ion) formed during the substitution at these positions[2][3].

  • Chloro Groups (-Cl): The chlorine atoms at C3 and C5 are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because their lone pairs can be donated through resonance, which helps stabilize the arenium ion[4].

  • Ethyl Ester Group (-COOEt): The ester group at C1 is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects.

Overall Reactivity Assessment: The activating effect of the amino group is dominant and overwhelmingly directs incoming electrophiles to its ortho positions, which are C3 and C5. However, these positions are already substituted with chlorine. Therefore, the next most activated positions are C2 and C6, which are meta to the amino group but ortho to the deactivating ester and chloro groups. In aniline systems, the -NH₂ group's influence is so profound that it dictates the substitution pattern[2]. Consequently, electrophilic attack is predicted to occur exclusively at the C2 and C6 positions, which are equivalent.

Caption: Predictive reactivity map for this compound.

Section 2: Strategic Considerations for Controlled Substitution

The high reactivity imparted by the amino group can be problematic, often leading to side reactions such as oxidation or, in some cases, multiple substitutions. A common and highly effective strategy to moderate this reactivity is the temporary protection of the amino group, typically through acetylation to form an amide.

Advantages of the N-Acetylation Strategy:

  • Moderated Reactivity: The acetyl group (-COCH₃) is electron-withdrawing, which significantly reduces the activating strength of the nitrogen lone pair. The lone pair of electrons on the nitrogen of the resulting acetanilide interacts with the oxygen atom due to resonance, making it less available for donation to the benzene ring[2].

  • Prevention of Side Reactions: It prevents the amino group from reacting with acidic catalysts or oxidizing agents. For example, anilines do not undergo Friedel-Crafts reactions because the amino group forms a salt with the Lewis acid catalyst[2].

  • Steric Hindrance: The bulkier acetyl group can provide steric hindrance, potentially favoring substitution at the less hindered position if C2 and C6 were not equivalent.

The general workflow for this controlled approach involves three key stages: protection, electrophilic substitution, and deprotection.

G A Starting Material This compound B Step 1: Protection (N-Acetylation) A->B Acetic Anhydride C Intermediate Ethyl 4-acetamido-3,5-dichlorobenzoate B->C D Step 2: Electrophilic Substitution (e.g., Nitration, Halogenation) C->D Electrophile (E+) E Substituted Intermediate D->E F Step 3: Deprotection (Hydrolysis) E->F Acid or Base G Final Product Substituted this compound F->G

Caption: Controlled electrophilic substitution workflow via a protection strategy.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. These are designed as robust starting points and may require optimization based on the specific electrophile used.

Protocol 3.1: N-Acetylation (Protection) of this compound

Principle: The nucleophilic amino group is acylated using acetic anhydride to form a less reactive amide. This is a standard procedure for protecting anilines.

Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 42.7 mmol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask and stir to dissolve the starting material.

  • Reagent Addition: Carefully add acetic anhydride (6.1 mL, 64.1 mmol, 1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring.

  • Isolation: The white precipitate of Ethyl 4-acetamido-3,5-dichlorobenzoate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield the N-acetylated compound.

ParameterValueRationale
Reagent Acetic AnhydrideA readily available and effective acetylating agent.
Solvent Glacial Acetic AcidServes as both a solvent and a catalyst for the reaction.
Stoichiometry 1.5 eq. Acetic AnhydrideA slight excess ensures complete conversion of the starting material.
Temperature RefluxProvides sufficient energy to drive the reaction to completion.
Protocol 3.2: Nitration of Ethyl 4-acetamido-3,5-dichlorobenzoate

Principle: Nitration is achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The use of the protected substrate prevents oxidation and protonation of the amino group.

Methodology:

  • Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add the dried Ethyl 4-acetamido-3,5-dichlorobenzoate (5.0 g, 18.1 mmol).

  • Cooling: Add 20 mL of concentrated sulfuric acid and stir until all the solid has dissolved. Cool the flask in an ice-salt bath to 0-5°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.4 mL, 31.7 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the solution of the substrate via the dropping funnel, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash extensively with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain Ethyl 4-acetamido-3,5-dichloro-2-nitrobenzoate.

ParameterValueRationale
Reagents HNO₃ / H₂SO₄The standard and most effective reagent system for generating the nitronium ion.
Temperature 0-10°CLow temperature is crucial to control the exothermic reaction and prevent dinitration or side reactions.
Workup Quenching on iceSafely neutralizes the strong acids and precipitates the organic product.
Protocol 3.3: Amide Hydrolysis (Deprotection)

Principle: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amino group.

Methodology:

  • Setup: In a 100 mL round-bottom flask with a reflux condenser, place the nitrated product, Ethyl 4-acetamido-3,5-dichloro-2-nitrobenzoate (e.g., 4.0 g).

  • Reagent Addition: Add a mixture of 30 mL of ethanol and 15 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.

  • Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. The product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

ParameterValueRationale
Reagents HCl / EthanolA common and effective system for acid-catalyzed hydrolysis of anilides.
Temperature RefluxEnsures the hydrolysis reaction proceeds at a reasonable rate.
Neutralization NaHCO₃Neutralizes the acid catalyst and allows for the precipitation of the free amine product.

References

  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Available at: [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available at: [Link]

  • Oriental Journal of Chemistry. (Date N/A). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Available at: [Link]

  • Appiah, C., et al. (Date N/A). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Available at: [Link]

  • Organic Syntheses. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Available at: [Link]

  • Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Available at: [Link]

  • BYJU'S. (Date N/A). Chemical Reactions of Amines – Electrophilic Substitution. Available at: [Link]

  • PubMed Central. (Date N/A). 4-Amino-3,5-dichloropyridine. Available at: [Link]

  • Wikipedia. (Date N/A). Electrophilic aromatic substitution. Available at: [Link]

  • GSRS. (Date N/A). This compound. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

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Application Notes and Protocols for Ethyl 4-amino-3,5-dichlorobenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the continuous quest for novel and effective agrochemicals, the exploration of versatile chemical scaffolds is paramount. Ethyl 4-amino-3,5-dichlorobenzoate, a halogenated aminobenzoic acid ester, presents itself as a compelling starting material for the synthesis of a diverse array of potential herbicides and plant growth regulators. Its unique substitution pattern—an activating amino group, deactivating and sterically hindering chlorine atoms, and a reactive ester moiety—offers multiple avenues for chemical modification. This guide provides an in-depth exploration of the application of this compound in agrochemical research, complete with detailed synthetic protocols and bioassay methodologies. The strategic placement of the chlorine and amino groups on the benzene ring is a key feature, as halogenated aromatic compounds are prevalent in a wide range of commercial herbicides. The amino group serves as a convenient handle for a variety of derivatization reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a starting material is crucial for synthetic planning and for predicting the behavior of its derivatives.[1][2] The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 74878-31-2[3]
Molecular Formula C₉H₉Cl₂NO₂[3]
Molecular Weight 234.08 g/mol [3]
Appearance White to off-white crystalline solidInferred from similar compounds
Melting Point Not widely reported, but expected to be a stable solid at room temperature
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, and ethyl acetate
Synthesis of this compound

The most common and efficient synthesis of this compound involves the esterification of 4-amino-3,5-dichlorobenzoic acid. This precursor is readily available from commercial suppliers.

Protocol 1: Synthesis of this compound

Materials:

  • 4-amino-3,5-dichlorobenzoic acid

  • Absolute ethanol

  • Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a suspension of 4-amino-3,5-dichlorobenzoic acid (1 equivalent) in absolute ethanol (a sufficient volume to ensure stirring), add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients

The true potential of this compound lies in its utility as a versatile building block for creating libraries of novel compounds for high-throughput screening. The primary reactive sites for derivatization are the amino group and the ester functional group.

Derivatization via the Amino Group

The nucleophilic amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic systems. These modifications can significantly impact the biological activity of the resulting molecules.

Protocol 2: N-Acylation of this compound

Rationale: Acylation of the amino group introduces an amide linkage, which is a common feature in many herbicides. This modification allows for the introduction of various lipophilic or polar groups, influencing the compound's uptake, translocation, and target site interaction within the plant.

Materials:

  • This compound

  • Anhydrous pyridine or triethylamine

  • Desired acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • 1M HCl solution

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acylated derivative by column chromatography or recrystallization.

G start This compound reagent1 Acyl Chloride / Anhydride Pyridine, DCM start->reagent1 reagent2 Sulfonyl Chloride Pyridine, DCM start->reagent2 reagent3 Isocyanate / Isothiocyanate DCM or Toluene start->reagent3 reagent4 Hydrazine Hydrate Ethanol, Reflux start->reagent4 product1 N-Acyl Derivative reagent1->product1 Acylation product2 N-Sulfonyl Derivative reagent2->product2 Sulfonylation product3 Urea / Thiourea Derivative reagent3->product3 Addition product4 4-Amino-3,5-dichlorobenzohydrazide reagent4->product4 Hydrazinolysis

Caption: Derivatization pathways of this compound.

Modification of the Ester Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, or it can be directly converted to an amide.

Protocol 3: Hydrolysis to 4-amino-3,5-dichlorobenzoic acid

Rationale: The carboxylic acid is a key intermediate that can be coupled with various amines to form amides, a class of compounds with a broad spectrum of herbicidal activity. Furthermore, the acidic proton can influence the compound's solubility and transport properties within the plant.

Materials:

  • This compound

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (2-3 equivalents) and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2-3 with concentrated HCl.

  • The 4-amino-3,5-dichlorobenzoic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Biological Screening Protocols

Once a library of derivatives has been synthesized, a systematic biological screening process is necessary to identify promising lead compounds.

In Vitro and In Vivo Primary Screening

Protocol 4: Petri Dish Assay for Pre-emergent Herbicidal Activity

Rationale: This is a rapid and cost-effective primary screen to assess the effect of compounds on seed germination and early seedling growth. It provides a preliminary indication of pre-emergent herbicidal activity.

Materials:

  • Synthesized compounds

  • Acetone or DMSO as a solvent

  • Tween-20 or other suitable surfactant

  • Petri dishes with filter paper

  • Seeds of monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) weed species

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare stock solutions of the test compounds in acetone or DMSO.

  • Prepare a series of dilutions of the stock solutions. A typical screening concentration is 100-200 ppm.

  • In each petri dish, place a piece of filter paper and add a known volume of the test solution. Ensure the filter paper is evenly moistened. Include a solvent-only control.

  • Place a set number of seeds (e.g., 10-20) on the filter paper in each dish.

  • Seal the petri dishes and place them in a growth chamber with a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 25°C).

  • After 7-10 days, assess the germination rate and measure the root and shoot length of the seedlings.

  • Calculate the percent inhibition of germination and growth relative to the solvent control.

Protocol 5: Whole Plant Pot Assay for Post-emergent Herbicidal Activity

Rationale: This assay evaluates the effect of compounds on established seedlings, providing a more realistic assessment of post-emergent herbicidal potential.

Materials:

  • Synthesized compounds

  • Acetone, surfactant, and water for formulation

  • Pots with a suitable soil mix

  • Seedlings of various weed species (e.g., velvetleaf, Abutilon theophrasti; barnyardgrass, Echinochloa crus-galli) at the 2-3 leaf stage

  • Laboratory spray chamber

Procedure:

  • Grow weed seedlings in pots until they reach the 2-3 leaf stage.

  • Prepare spray solutions of the test compounds at various concentrations (e.g., 100, 500, 1000 g a.i./ha) in a suitable solvent/surfactant/water mixture.

  • Apply the test solutions to the foliage of the seedlings using a laboratory spray chamber to ensure uniform coverage. Include a solvent/surfactant-only control.

  • Return the treated plants to a greenhouse or growth chamber with controlled conditions.

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT).

  • At the end of the experiment (e.g., 14-21 DAT), harvest the above-ground biomass and determine the fresh or dry weight.

  • Calculate the percent growth inhibition compared to the control plants.

G cluster_0 Synthesis Phase cluster_1 Screening Phase start This compound derivatization Chemical Derivatization start->derivatization library Library of Novel Compounds derivatization->library primary_screen Primary Screening (Petri Dish & Pot Assays) library->primary_screen Biological Evaluation hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (Dose-Response, Spectrum) hit_id->secondary_screen lead_id Lead Identification secondary_screen->lead_id

Caption: Workflow from scaffold to lead identification in agrochemical research.

Mechanism of Action: A Plausible Hypothesis

While the precise mechanism of action of novel derivatives would need to be elucidated through further research, the 4-aminobenzoic acid scaffold suggests a potential for interference with several key plant metabolic pathways. One plausible hypothesis is the disruption of folate biosynthesis, as 4-aminobenzoic acid (PABA) is a key precursor in this pathway.[1] By acting as an antimetabolite, derivatives of this compound could inhibit enzymes involved in folate synthesis, leading to a deficiency in this essential coenzyme and ultimately causing growth inhibition and plant death. Other potential mechanisms could involve the disruption of auxin transport or signaling, a common mode of action for benzoic acid-derived herbicides.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile starting material for the synthesis of novel agrochemicals. The application notes and protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold. The strategic derivatization of the amino and ester functionalities, coupled with a robust biological screening cascade, has the potential to uncover new herbicidal and plant growth regulating agents with unique modes of action. Future research should focus on creating diverse chemical libraries from this starting material and employing advanced screening techniques, including molecular modeling and target-based assays, to accelerate the discovery of the next generation of sustainable and effective crop protection solutions.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Molecules. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • IBN. PARA-AMINOBENZOIC ACID DERIVATIVES AS POTENTIONAL PLANT GROWTH REGULATORS. [Link]

  • PubMed Central (PMC). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Center for Biotechnology Information. [Link]

  • Google Patents. HERBICIDE COMPOSITIONS UNDERSTANDING 4-AMINO-3-CHLORINE-5-FLUORO-6- (4-CHLORO-2-FLUORO-3-METOX IFENYL) PYRIDINE-2-CARBOXYLIC DERIVATIVE AND ACETILE-COA ACCASEase Inhibitors ).
  • MDPI. p-Aminobenzoate Organic Salts as Potential Plant Growth Regulators for Tomatoes. [Link]

  • Google Patents. Herbicidal 6-(poly-substituted-aryl)-4-aminopicolinates and their derivatives. [Link]

  • PhytoTech Labs. PLANT GROWTH REGULATORS. [Link]

  • MDPI. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. [Link]

  • Google Patents. Herbicide compositions containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl)
  • Google Patents. HERBICIDE COMPOSITIONS UNDERSTANDING 4-AMINO-3-CHLOR-5-FLUORO-6- (4-CHLOR-2-FLUORO-3-METOX IFENYL) PYRIDINE-2-CARBOXYLIC ACID AND CERTAIN PS II INHIBITORS.
  • Global Substance Registration System (GSRS). This compound. [Link]

  • PubMed Central (PMC). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. [Link]

  • Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]

  • PubChem. Mthis compound. National Center for Biotechnology Information. [Link]

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Application Notes: Ethyl 4-amino-3,5-dichlorobenzoate as a Versatile Starting Material for the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-amino-3,5-dichlorobenzoate is an aromatic amine that serves as a valuable and versatile precursor in the synthesis of a wide array of organic molecules, including pharmaceuticals and, notably, azo dyes.[1][2][3] Its unique structure, featuring a primary amino group susceptible to diazotization, along with two electron-withdrawing chlorine atoms and an ethyl ester group, allows for the strategic design of chromophores with specific properties. The presence of these functional groups can significantly influence the final characteristics of the dye, such as its color, lightfastness, and affinity for various substrates.

This application note provides a detailed technical guide for researchers, scientists, and professionals in drug development on the utilization of this compound as a starting material for the synthesis of azo dyes. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol for a representative synthesis, and discuss the influence of the starting material's structure on the resulting dye's properties.

Scientific Principles and Rationale

The synthesis of azo dyes from this compound follows a classic and well-established two-step electrophilic aromatic substitution pathway: diazotization followed by azo coupling .

1. Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in a cold, acidic solution using a source of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.

  • Causality of Experimental Choices:

    • Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature throughout the reaction is critical to prevent decomposition and ensure a good yield of the diazonium salt.

    • Acidic Medium: The presence of a strong acid is essential for the formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

2. Azo Coupling: The freshly prepared diazonium salt, a potent electrophile, is then introduced to a solution containing an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, and anilines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, forming the characteristic azo linkage (-N=N-), which is the primary chromophore responsible for the dye's color.

  • Causality of Experimental Choices:

    • pH Control: The pH of the coupling reaction is crucial. For coupling with phenols and naphthols, a slightly alkaline medium is preferred to deprotonate the hydroxyl group, thereby increasing the electron density of the aromatic ring and enhancing its nucleophilicity. For coupling with aromatic amines, a slightly acidic medium is often used.

    • Electron-Rich Coupling Component: The choice of the coupling component is a key determinant of the final dye's color. The electronic properties of the substituents on the coupling component will directly influence the wavelength of maximum absorption (λmax) of the resulting azo dye.

The presence of two chlorine atoms on the benzene ring of the starting material, this compound, has a significant impact. As electron-withdrawing groups, they can modulate the electronic properties of the diazonium salt, which in turn affects the color of the final azo dye. This substitution can lead to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption spectrum, depending on the nature of the coupling component. Furthermore, halogen substituents can often improve the lightfastness and overall stability of the dye. The ethyl ester group, also electron-withdrawing, further influences the electronic environment of the molecule.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative azo dye using this compound and 2-naphthol as the coupling component.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%e.g., Fisher Scientific
Hydrochloric Acid (HCl), concentrated37%e.g., VWR Chemicals
2-Naphthol≥99%e.g., Alfa Aesar
Sodium Hydroxide (NaOH)Pellets, ≥97%e.g., EMD Millipore
Sodium Chloride (NaCl)ACS Reagent, ≥99%e.g., Macron Fine Chemicals
Ethanol200 proof, absolutee.g., Decon Labs
Distilled Water--
Ice--
Protocol: Synthesis of Ethyl 4-((2-hydroxynaphthalen-1-yl)diazenyl)-3,5-dichlorobenzoate

Part 1: Diazotization of this compound

  • In a 250 mL beaker, add 2.34 g (0.01 mol) of this compound.

  • To this, add a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir the mixture to form a fine suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring.

  • In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold suspension of this compound over a period of 15-20 minutes. Ensure the temperature is maintained below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be clear or slightly yellow.

Part 2: Azo Coupling with 2-Naphthol

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly, and with continuous stirring, add the freshly prepared cold diazonium salt solution from Part 1 to the cold 2-naphthol solution. A deeply colored precipitate (typically red or orange) should form immediately.

  • Continue to stir the reaction mixture vigorously in the ice bath for 60 minutes to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification of the Azo Dye

  • After the stirring period, add 5 g of sodium chloride to the reaction mixture to "salt out" the dye, which decreases its solubility in the aqueous medium and promotes precipitation.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate runs clear and is neutral to pH paper.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60 °C to a constant weight.

Characterization

The synthesized dye should be characterized to confirm its structure and purity. Recommended analytical techniques include:

  • Melting Point Determination: To assess the purity of the compound.

  • UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax) in a suitable solvent (e.g., ethanol or DMF) and to calculate the molar extinction coefficient.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the azo linkage (-N=N-), hydroxyl group (-OH), and ester carbonyl group (C=O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

Visualization of Workflow and Chemical Transformation

To aid in the conceptualization of the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Isolation & Purification A Suspend this compound in HCl/H₂O B Cool to 0-5 °C in ice bath A->B D Add NaNO₂ solution dropwise (maintain T < 5 °C) B->D C Prepare cold NaNO₂ solution C->D E Stir for 30 min at 0-5 °C D->E H Add diazonium salt solution to 2-Naphthol solution E->H Freshly Prepared Diazonium Salt F Dissolve 2-Naphthol in NaOH solution G Cool to 0-5 °C in ice bath F->G G->H I Stir for 60 min at 0-5 °C H->I J Salt out dye with NaCl I->J K Vacuum filter the precipitate J->K L Wash with cold H₂O K->L M Recrystallize from Ethanol/Water L->M N Dry under vacuum M->N

Caption: Experimental workflow for the synthesis of an azo dye.

G Start This compound Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization note1 Step 1 Reagent1 NaNO₂, HCl, H₂O 0-5 °C Coupling_Component 2-Naphthol NaOH, H₂O, 0-5 °C Product Azo Dye Product Coupling_Component->Product Diazonium->Product Azo Coupling note2 Step 2

Caption: General reaction pathway for azo dye synthesis.

Conclusion

This compound is a highly effective and adaptable starting material for the synthesis of azo dyes. The presence of chloro and ethyl ester functional groups provides a scaffold for creating a diverse library of dyes with potentially enhanced properties. The straightforward and well-documented diazotization and azo coupling reactions allow for the systematic exploration of structure-property relationships by varying the coupling component. The protocols and principles outlined in this application note serve as a robust foundation for researchers and scientists to develop novel azo dyes for a wide range of applications, from textiles to advanced materials.

References

  • Chem-Impex. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hassan, Q. M. A., et al. (2022). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT. Journal of Materials Science: Materials in Electronics, 33(1), 391-408. Retrieved from [Link]

  • University of the West Indies. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of a diazo dye. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the challenges of this synthesis.

Introduction to the Synthetic Pathways

The synthesis of this compound can be approached via two primary routes, each with its own set of challenges and advantages. Understanding the underlying chemistry of these pathways is crucial for effective troubleshooting.

Route 1: Chlorination followed by Esterification

This route begins with the chlorination of 4-aminobenzoic acid, followed by the esterification of the resulting 4-amino-3,5-dichlorobenzoic acid. To achieve selective dichlorination at the 3 and 5 positions, protection of the electron-donating amino group is often necessary to prevent over-chlorination and side reactions.

Route 1: Chlorination then Esterification A 4-Aminobenzoic Acid B 4-Acetamidobenzoic Acid A->B  Protection (e.g., Acetic Anhydride)   C 4-Acetamido-3,5-dichlorobenzoic Acid B->C  Dichlorination (e.g., Cl2 in Acetic Acid)   D 4-Amino-3,5-dichlorobenzoic Acid C->D  Deprotection (Saponification)   E This compound D->E  Esterification (e.g., EtOH, H2SO4)  

Fig. 1: Workflow for chlorination followed by esterification.

Route 2: Esterification followed by Chlorination

This alternative pathway involves the initial esterification of 4-aminobenzoic acid to yield Ethyl 4-aminobenzoate (Benzocaine), which is then subjected to chlorination. While seemingly more direct, this route can be prone to the formation of multiple chlorinated byproducts.

Route 2: Esterification then Chlorination A 4-Aminobenzoic Acid B Ethyl 4-aminobenzoate A->B  Esterification (e.g., EtOH, H2SO4)   C This compound B->C  Dichlorination (e.g., Cl2 in Acetic Acid)  

Fig. 2: Workflow for esterification followed by chlorination.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the synthetic step.

Part 1: The Chlorination Step

Question 1: My chlorination of 4-aminobenzoic acid resulted in a complex mixture of products with very low yield of the desired 3,5-dichloro isomer. What went wrong?

Answer: Direct chlorination of 4-aminobenzoic acid is known to be problematic. The strong activating effect of the amino group can lead to multiple side reactions, including over-chlorination at various positions and even dearomatization of the benzene ring[1].

Root Cause Analysis and Solutions:

  • Amino Group Activation: The primary issue is the high reactivity of the aromatic ring due to the electron-donating amino group.

    • Recommended Solution: Protect the amino group before chlorination. A common and effective method is acetylation to form 4-acetylaminobenzoic acid. This moderately deactivates the ring and directs chlorination to the positions ortho to the amino group (positions 3 and 5)[1].

  • Reaction Conditions: Harsh chlorinating agents or reaction conditions can exacerbate side reactions.

    • Recommended Solution: Use a controlled chlorinating agent and solvent system. For the chlorination of the protected 4-acetylaminobenzoic acid, a mixture of glacial acetic acid and hydrochloric acid can be an effective medium[1].

Experimental Protocol: Protection and Chlorination of 4-Aminobenzoic Acid

  • Protection (Acetylation):

    • In a flask equipped with a stirrer, dissolve 4-aminobenzoic acid in glacial acetic acid.

    • Add acetic anhydride and heat the mixture gently to initiate the reaction.

    • After the reaction is complete (monitor by TLC), cool the mixture and precipitate the 4-acetylaminobenzoic acid by adding water.

    • Filter and dry the product.

  • Dichlorination:

    • Suspend the dried 4-acetylaminobenzoic acid in a mixture of glacial acetic acid and hydrochloric acid.

    • Bubble chlorine gas through the suspension at a controlled rate while monitoring the reaction temperature.

    • Upon completion, the product, 4-acetylamino-3,5-dichlorobenzoic acid, can be isolated by filtration[1].

  • Deprotection (Saponification):

    • The isolated 4-acetylamino-3,5-dichlorobenzoic acid can be saponified to 4-amino-3,5-dichlorobenzoic acid by heating with an aqueous base (e.g., NaOH), followed by acidification to precipitate the product[1].

ParameterRecommendationRationale
Starting Material 4-Acetylaminobenzoic acidProtects the amino group, directing chlorination.
Chlorinating Agent Chlorine gasEffective for dichlorination.
Solvent Glacial acetic acid / HClProvides a suitable reaction medium.
Monitoring TLCTo track the disappearance of starting material.

Question 2: I attempted to chlorinate Ethyl 4-aminobenzoate directly, but the yield was low and purification was difficult.

Answer: While this route is shorter, direct chlorination of Ethyl 4-aminobenzoate is also susceptible to the formation of multiple byproducts, including mono-chlorinated and over-chlorinated species, as well as potential N-chlorination.

Troubleshooting this approach:

  • Control of Stoichiometry: Precise control over the amount of chlorinating agent is critical.

    • Recommendation: Use a slight excess of the chlorinating agent (e.g., 2.1-2.2 equivalents) and add it slowly to the reaction mixture at a low temperature to improve selectivity.

  • Purification Challenges: The similarity in polarity of the desired product and its chlorinated analogs makes purification by column chromatography challenging.

    • Recommendation: Recrystallization is often the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be necessary to achieve good separation[2][3].

Part 2: The Esterification Step

Question 3: My Fischer esterification of 4-amino-3,5-dichlorobenzoic acid is very slow and gives a low yield.

Answer: The Fischer-Speier esterification is an equilibrium-limited reaction. Several factors can contribute to a slow reaction rate and low yield.

Causality and Solutions:

  • Equilibrium: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

    • Solution 1: Excess Alcohol: Use a large excess of ethanol to act as both a reactant and the solvent. This shifts the equilibrium towards the product side[4].

    • Solution 2: Water Removal: If the reaction is conducted in a solvent other than ethanol, use a Dean-Stark apparatus to remove water as it is formed.

  • Catalyst: An insufficient amount or inactive catalyst will result in a slow reaction.

    • Recommendation: Use a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid[4]. Ensure the catalyst is fresh and has not been deactivated by moisture.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Recommendation: Heat the reaction mixture to reflux[5].

Experimental Protocol: Fischer-Speier Esterification of 4-Amino-3,5-dichlorobenzoic Acid

  • Reaction Setup:

    • In a round-bottom flask, suspend 4-amino-3,5-dichlorobenzoic acid in a large excess of absolute ethanol.

    • With stirring, slowly add a catalytic amount of concentrated sulfuric acid. The starting material may initially dissolve and then precipitate as its ammonium salt.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of ethanol under reduced pressure.

    • Neutralize the remaining acidic solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product[2][5].

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound[3].

Question 4: I used thionyl chloride for the esterification, but my product is impure.

Answer: Thionyl chloride is a highly effective reagent for esterification as it reacts with the water produced to form gaseous byproducts (SO₂ and HCl), driving the reaction to completion[6]. However, its high reactivity can also lead to side reactions if not properly controlled.

Potential Issues and Solutions:

  • Formation of Hydrochloride Salt: The HCl generated will react with the amino group to form the hydrochloride salt of the ester[6][7].

    • Solution: During the work-up, neutralization with a weak base (e.g., sodium bicarbonate or ammonium hydroxide) is necessary to deprotonate the amino group and isolate the free amine product[6].

  • Reaction with Amino Group: While less likely under these conditions, very harsh conditions could potentially lead to the formation of a sulfinamide.

    • Solution: Add the thionyl chloride dropwise at a low temperature to control the reaction's exothermicity.

ParameterFischer-SpeierThionyl Chloride Method
Catalyst H₂SO₄ or TsOHThionyl Chloride (acts as reagent)
Byproducts WaterSO₂, HCl
Equilibrium ReversibleIrreversible
Work-up NeutralizationNeutralization of HCl salt

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction? A1: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, intermediates, and the final product. Visualize the spots under UV light.

Q2: My final product is an off-white or yellowish solid. How can I decolorize it? A2: The color is likely due to minor impurities. Recrystallization is the primary method for both purification and decolorization. If the color persists, you can try treating a solution of your product with a small amount of activated charcoal before filtering and recrystallizing.

Q3: What are the key safety precautions for this synthesis? A3:

  • Chlorine Gas: Is highly toxic and corrosive. Always work in a well-ventilated fume hood and have a scrubbing solution (e.g., sodium thiosulfate) ready to neutralize any excess chlorine.

  • Thionyl Chloride: Is corrosive and reacts violently with water. Handle it with care in a fume hood.

  • Strong Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use a different alcohol for the esterification? A4: Yes, the Fischer esterification can be performed with other alcohols (e.g., methanol, propanol) to produce the corresponding esters. The reaction conditions may need to be slightly adjusted based on the boiling point of the alcohol.

References

  • Novikov, E. M., Guillen Campos, J., Read de Alaniz, J., Fonari, M. S., & Timofeeva, T. V. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 867–872. [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2005). ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. [Link]

  • Adams, R., & Ulich, L. H. (1921). ETHYL p-AMINOBENZOATE. Organic Syntheses, 1, 299. [Link]

  • CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents. (n.d.).
  • van der Coolwijk, W. F. H. M., Schlatmann, J. L. M. A., & Havinga, E. (1969). The chlorination of 4‐aminobenzoic acid and its methyl ester. Recueil des Travaux Chimiques des Pays-Bas, 88(5), 497-505. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents. (n.d.).
  • PubChem. (n.d.). Ethyl 4-aminobenzoate;chloride. Retrieved January 21, 2026, from [Link]

  • PrepChem. (2023). Preparation of 4-amino-3,5-diiodobenzoic acid. Retrieved January 21, 2026, from [Link]

  • Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? Retrieved January 21, 2026, from [Link]

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Identification of byproducts in Ethyl 4-amino-3,5-dichlorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-3,5-dichlorobenzoate. It provides in-depth troubleshooting advice and frequently asked questions regarding the identification and management of byproducts that may arise during its synthesis. Our approach is rooted in established chemical principles and validated analytical methodologies to ensure the integrity and purity of your final product.

Troubleshooting Guide: Navigating Common Synthesis Challenges

The synthesis of this compound, commonly achieved through the esterification of 4-amino-3,5-dichlorobenzoic acid, is a generally robust process. However, like any chemical transformation, it is susceptible to the formation of impurities that can complicate purification and compromise the quality of the final compound. This guide addresses the most frequently encountered issues.

Issue 1: Low Yield and Presence of Unreacted Starting Material

Symptoms:

  • Post-reaction analysis (e.g., TLC, HPLC) shows a significant amount of 4-amino-3,5-dichlorobenzoic acid.

  • The isolated yield of the desired ethyl ester is substantially lower than expected.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The esterification reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the esterifying agent (e.g., thionyl chloride) by moisture.Optimize Reaction Conditions: Extend the reaction time and/or increase the temperature moderately (e.g., refluxing in ethanol). Ensure all reagents and solvents are anhydrous, as thionyl chloride reacts readily with water. A common procedure involves stirring the reaction mixture at 60°C for 18 hours[1].
Insufficient Esterifying Agent An inadequate molar ratio of the esterifying agent to the carboxylic acid will result in incomplete conversion.Adjust Stoichiometry: Ensure at least a stoichiometric amount of the esterifying agent is used. For reagents like thionyl chloride, a slight excess is often employed to drive the reaction to completion.
Product Loss During Workup The desired product might be lost during the aqueous workup if the pH is not controlled properly, potentially leading to the hydrolysis of the ester back to the carboxylic acid, or if extractions are not performed efficiently.[2]Refine Workup Protocol: After quenching the reaction, ensure the aqueous layer is neutralized or slightly basic before extraction with an organic solvent like ethyl acetate. Perform multiple extractions to maximize the recovery of the product.
Issue 2: Presence of Unknown Impurities in the Final Product

Symptoms:

  • HPLC chromatogram shows one or more peaks in addition to the main product and starting material.

  • Crude NMR spectrum displays unexpected signals.

  • The isolated product has a lower than expected melting point or appears discolored.

Root Causes and Potential Byproducts:

The presence of unexpected impurities often points to side reactions occurring in parallel to the main esterification. Below are some plausible byproducts and their formation mechanisms.

  • Dimerization/Amide Formation: The amino group of one molecule of 4-amino-3,5-dichlorobenzoic acid (or its ethyl ester) can react with the activated carboxylic acid (acyl chloride intermediate when using thionyl chloride) of another molecule to form an amide-linked dimer.

  • N-Acetylation (if acetic acid is present): If acetic acid is used as a catalyst or is present as an impurity, it can lead to the formation of N-acetylated byproducts.

  • Over-alkylation: While less common in this specific synthesis, in other amine syntheses, the amine product can sometimes react further with alkylating agents present.[3]

  • Azoxybenzene Derivatives: Oxidation of the aromatic amine can lead to the formation of colored azoxybenzene derivatives, which may account for product discoloration.

  • Byproducts from Reagents: Impurities in the starting materials or solvents can lead to the formation of their own set of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method is the Fischer esterification of 4-amino-3,5-dichlorobenzoic acid using ethanol as both the solvent and the reactant, with a strong acid catalyst. A frequently cited laboratory-scale synthesis involves the use of thionyl chloride in ethanol, where thionyl chloride reacts with ethanol to form the catalytic species in situ and also activates the carboxylic acid.[1]

Q2: Which analytical techniques are best suited for identifying byproducts in this synthesis?

A multi-technique approach is recommended for comprehensive impurity profiling.[4][5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities in pharmaceutical products.[4] A good stability-indicating HPLC method is essential to separate all potential byproducts from the main product peak.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each impurity, providing crucial information for its identification.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile or semi-volatile impurities and byproducts.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities.[9][10][11] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can be used to piece together the exact structure of an isolated impurity.

Q3: How can I isolate a specific byproduct for structural analysis?

Preparative HPLC is the most common method for isolating impurities from a reaction mixture.[6] The fractions corresponding to the impurity peak of interest are collected, and the solvent is evaporated to yield the purified byproduct, which can then be subjected to structural analysis by NMR and/or high-resolution mass spectrometry.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes. Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts with water to release toxic gases (HCl and SO₂). Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Experimental Protocols for Byproduct Identification

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method to separate this compound from its potential byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

Protocol 2: Structure Elucidation of an Isolated Impurity by NMR

Once an impurity has been isolated by preparative HPLC, the following NMR experiments are recommended for structural elucidation:

  • Sample Preparation: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum to identify the number of different proton environments and their splitting patterns.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of different carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[12]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the carbon skeleton and the positions of substituents.

Visualizing Reaction Pathways and Analytical Workflows

Main Synthesis and Potential Byproduct Formation

G cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation A 4-Amino-3,5-dichlorobenzoic Acid B Acyl Chloride Intermediate A->B + SOCl2 D Amide-linked Dimer A->D + Acyl Chloride Intermediate C This compound (Product) B->C + Ethanol B->D E Azoxybenzene Derivative C->E Oxidation

Caption: Main synthesis pathway and potential side reactions.

Analytical Workflow for Byproduct Identification

G A Crude Reaction Mixture B HPLC / LC-MS Analysis A->B C Impurity Profile (Quantification & MW) B->C D Preparative HPLC B->D Isolate peaks of interest E Isolated Impurity D->E F NMR Spectroscopy (1D & 2D) E->F G Structure Elucidation F->G

Caption: Workflow for the identification of synthesis byproducts.

References

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Eiceman, G. A., Sterner, R. S., & Gardea-Torresdey, J. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 16(4), 535–543. Retrieved from [Link]

  • Waters Corporation. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • YouTube. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Mthis compound. Retrieved from [Link]

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Optimizing reaction conditions for the esterification of 4-amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 4-amino-3,5-dichlorobenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the chemical principles at play. Our goal is to empower you to achieve high yields and purity in your synthesis of valuable 4-amino-3,5-dichlorobenzoate esters.

Introduction to the Chemistry

The esterification of 4-amino-3,5-dichlorobenzoic acid is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.[1] The most common and direct method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] While the fundamental mechanism is well-understood, the specific substituents on the aromatic ring of 4-amino-3,5-dichlorobenzoic acid introduce unique challenges and considerations that must be addressed for a successful reaction.

The presence of two electron-withdrawing chlorine atoms increases the acidity of the carboxylic acid, which can facilitate the initial protonation of the carbonyl group.[3] However, the basic amino group will be protonated by the strong acid catalyst, necessitating the use of stoichiometric amounts of the catalyst to ensure enough is available to catalyze the esterification.[4]

This guide will provide you with the necessary information to navigate these subtleties and successfully synthesize your target ester.

Troubleshooting Guide

This section addresses specific problems you may encounter during the esterification of 4-amino-3,5-dichlorobenzoic acid.

Question: My reaction is very slow or appears to be incomplete, even after prolonged heating. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to a sluggish or incomplete reaction:

  • Insufficient Catalyst: The amino group on the benzoic acid will be protonated by the strong acid catalyst (e.g., H₂SO₄). This is an acid-base reaction that consumes the catalyst. If you are using only a catalytic amount of acid, there may not be enough to also protonate the carbonyl oxygen of the carboxylic acid, which is the key step in activating it for nucleophilic attack by the alcohol.

    • Solution: Increase the amount of acid catalyst to at least one equivalent relative to the 4-amino-3,5-dichlorobenzoic acid. This will ensure that the amino group is fully protonated, leaving sufficient acid to catalyze the esterification.

  • Water in the Reaction Mixture: The Fischer esterification is a reversible reaction that produces water as a byproduct.[5] According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the starting materials, thus inhibiting the formation of the ester.

    • Solutions:

      • Use an excess of the alcohol: Using the alcohol as the solvent will drive the equilibrium towards the product side. A 10-20 fold excess is common.[6]

      • Remove water as it forms: For higher boiling point alcohols, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove it from the reaction mixture.

  • Sub-optimal Temperature: While heating is necessary, an excessively high temperature is not always better and can lead to side reactions. The optimal temperature is typically the reflux temperature of the alcohol being used.

    • Solution: Ensure your reaction is maintained at a steady reflux. For methanol, this is around 65°C, and for ethanol, it is approximately 78°C.

Question: My final product is impure, and I'm seeing multiple spots on my TLC plate. What are the potential side products?

Answer:

The appearance of multiple spots on a TLC plate, other than your starting material and desired product, points to the formation of side products. Common culprits in the esterification of 4-amino-3,5-dichlorobenzoic acid include:

  • Unreacted Starting Material: This is the most common "impurity." Ensure your reaction has gone to completion by monitoring it with TLC until the starting material spot is no longer visible.

  • N-Acylation: While less common under Fischer esterification conditions, it is possible for the amino group of one molecule to react with the activated carboxylic acid of another, leading to amide formation and potentially oligomers. This is more likely if the reaction is overheated.

  • Sulfonation of the Aromatic Ring: If you are using concentrated sulfuric acid as a catalyst and heating for extended periods at high temperatures, electrophilic aromatic substitution can occur, leading to the formation of a sulfonated benzoic acid derivative.[3]

    • Solution: Use a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or ensure the reaction temperature does not significantly exceed the reflux temperature of the alcohol.

Question: I have a low yield after the work-up. Where could I be losing my product?

Answer:

Product loss can occur at several stages of the work-up and purification process:

  • Incomplete Extraction: The ester product is organic-soluble. If your extraction with an organic solvent (like ethyl acetate or dichloromethane) is not thorough, a significant amount of product may remain in the aqueous layer.

    • Solution: Perform multiple extractions (at least 3) with a suitable organic solvent. Combine the organic layers to maximize product recovery.

  • Premature Precipitation during Neutralization: During the neutralization step with a base (e.g., sodium bicarbonate), if the pH is raised too quickly or if the solution is too concentrated, the product can precipitate out along with any unreacted starting material, making separation difficult.

    • Solution: Add the neutralizing agent slowly and with vigorous stirring. Ensure all the product is dissolved in the organic layer before separating the layers.

  • Loss during Purification:

    • Recrystallization: Using too much solvent during recrystallization will result in a lower yield as more of your product will remain in the mother liquor.

    • Column Chromatography: If column chromatography is used, ensure the appropriate solvent system is chosen to achieve good separation between the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst to use for this esterification?

A1: Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst for Fischer esterification. However, due to the potential for sulfonation side reactions at higher temperatures, p-toluenesulfonic acid (p-TsOH) can be a milder and equally effective alternative.

Q2: Can I use other alcohols besides methanol and ethanol?

A2: Yes, primary and secondary alcohols can be used. However, tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions to form alkenes.[3] The reaction time may need to be adjusted based on the reactivity and steric hindrance of the alcohol.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (more polar) and the ester product (less polar). The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Q4: What are the key safety precautions I should take?

A4:

  • Always work in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The starting material, 4-amino-3,5-dichlorobenzoic acid, is a skin and eye irritant and may cause respiratory irritation.[7] Handle it with care.

  • The alcohols used are flammable. Keep them away from ignition sources.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-amino-3,5-dichlorobenzoate

This protocol is a standard Fischer esterification procedure adapted for this specific substrate.

Materials:

  • 4-amino-3,5-dichlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-amino-3,5-dichlorobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq). The methanol acts as both the reactant and the solvent.

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (1.0-1.2 eq) dropwise. The addition is exothermic, and the formation of the aminobenzoic acid salt may be observed as a precipitate.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol using a rotary evaporator. c. Dilute the residue with ethyl acetate and water. d. Transfer the mixture to a separatory funnel and carefully neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases. e. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate. f. Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mthis compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Synthesis of this compound

The procedure is analogous to the synthesis of the methyl ester, with ethanol replacing methanol.

Procedure:

Follow the steps outlined in Protocol 1, substituting methanol with an equivalent excess of ethanol. The reflux temperature will be higher (approx. 78°C). The reaction time may be slightly longer due to the lower reactivity of ethanol compared to methanol.

Data Presentation

ParameterMethyl Ester SynthesisEthyl Ester Synthesis
Alcohol MethanolEthanol
Catalyst Conc. H₂SO₄ (1.0-1.2 eq)Conc. H₂SO₄ (1.0-1.2 eq)
Temperature Reflux (~65°C)Reflux (~78°C)
Typical Reaction Time 4-8 hours6-12 hours
Work-up Neutralization with NaHCO₃, extraction with Ethyl AcetateNeutralization with NaHCO₃, extraction with Ethyl Acetate
Purification RecrystallizationRecrystallization

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification A Carboxylic Acid + H+ B Protonated Carboxylic Acid A->B Protonation C Tetrahedral Intermediate B->C:w Nucleophilic Attack D Protonated Tetrahedral Intermediate C->D Proton Transfer E Protonated Ester D->E Elimination of Water H2O Water (H2O) D->H2O F Ester E->F Deprotonation ROH Alcohol (R'OH) ROH:e->C Experimental_Workflow Start Start: 4-amino-3,5-dichlorobenzoic acid + Alcohol (e.g., Methanol) Reaction Add H2SO4 Reflux Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Work-up: - Quench with water - Neutralize with NaHCO3 - Extract with organic solvent TLC->Workup Complete Dry Dry organic layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purification: Recrystallization or Chromatography Concentrate->Purify End Final Product: Alkyl 4-amino-3,5-dichlorobenzoate Purify->End

Caption: A general workflow for the esterification.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low Yield or Incomplete Reaction CheckCatalyst Is [H2SO4] >= 1 equivalent? Problem->CheckCatalyst CheckWater Is water being effectively removed (e.g., excess alcohol)? CheckCatalyst->CheckWater Yes SolutionCatalyst Increase H2SO4 to >1 equivalent CheckCatalyst->SolutionCatalyst No CheckTemp Is the reaction at a steady reflux? CheckWater->CheckTemp Yes SolutionWater Use a larger excess of alcohol CheckWater->SolutionWater No SolutionTemp Adjust heating to maintain reflux CheckTemp->SolutionTemp No Success Improved Yield CheckTemp->Success Yes SolutionCatalyst->Success SolutionWater->Success SolutionTemp->Success

Caption: A decision tree for troubleshooting low yields.

References

  • 1-(4-Amino-3,5-dichlorophenyl)ethanol. PubMed Central. [Link]

  • Lab5 procedure esterification. Course Hero. [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. ResearchGate. [Link]

  • Process for esterification of amino acids and peptides.
  • ethyl 4-aminobenzoate. Organic Syntheses. [Link]

  • Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • Preparation of 4-amino-3,5-diiodobenzoic acid. PrepChem. [Link]

  • 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]

  • Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • 4-Amino-3,5-dichlorobenzoic acid. PubChem. [Link]

  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • This compound. PubChem. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]

  • Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Nature. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]

  • 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]

  • Reactivity of α-amino acids in the N-acylation with benzoic acid esters in aqueous dioxane. ResearchGate. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]

  • What are different ways to convert Amino Acid carboxylic acid into ester?. ResearchGate. [Link]

  • Acylation and Esterification of Amino Acids. AK Lectures. [Link]

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Technical Support Center: A Guide to Preventing Degradation of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 4-amino-3,5-dichlorobenzoate is a vital building block in pharmaceutical synthesis and various research applications.[1][2] Its molecular structure, featuring an ethyl ester, a primary aromatic amine, and a chlorinated benzene ring, imparts specific reactivity that is key to its function.[3][4] However, these same functional groups make the compound susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to understand, prevent, and troubleshoot the degradation of this compound, ensuring the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section provides rapid answers to the most common questions regarding the day-to-day storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions are designed to mitigate the primary degradation risks: hydrolysis, photodegradation, and oxidation. Adherence to these conditions is the first line of defense in preserving the compound's purity.

ParameterRecommendationRationale
Temperature Cool, controlled environment (10°C - 25°C).[1]Minimizes the rate of all chemical reactions, including hydrolysis and oxidation.[5] Avoids exposure to high heat which can accelerate degradation.
Humidity Dry, low-humidity environment. Use of a desiccator is highly recommended.The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[6] Amines are also often hygroscopic, absorbing moisture from the air.[5]
Light Protect from light. Store in amber glass vials or opaque containers.Chlorinated aromatic compounds and aromatic amines are known to be susceptible to photodegradation upon exposure to UV light.[7][8]
Atmosphere Tightly sealed container. For long-term storage (>1 year), consider flushing with an inert gas (Argon or Nitrogen).A tight seal prevents moisture and oxygen ingress.[5] An inert atmosphere displaces oxygen, preventing oxidation of the amine group.
Container Tightly sealed glass or high-density polyethylene (HDPE) containers.[5]Ensures material compatibility and prevents contamination or reaction with container materials.

Q2: I've been storing my vial in a standard lab drawer. Why is an amber vial specifically recommended?

A2: The recommendation for an amber vial is based on the compound's chemical structure. The chlorinated aromatic ring makes the molecule susceptible to degradation by UV and even high-energy visible light.[8][9] This process, known as photodegradation, can initiate complex free-radical reactions, leading to the formation of impurities and a loss of compound integrity.[7][10] Standard clear glass or plastic vials offer no protection from ambient laboratory light.

Q3: Why is moisture such a critical factor to control?

A3: Moisture is the primary reactant for hydrolysis, one of the most common degradation pathways for this molecule. The ethyl ester group can react with water to break down into 4-amino-3,5-dichlorobenzoic acid and ethanol.[6][11] This reaction can be catalyzed by trace amounts of acid or base.[12] Because amines can absorb moisture from the air (hygroscopicity), even brief or repeated exposure to humid air can introduce enough water to cause slow degradation over time.

Q4: My compound has formed some small clumps. Is it still usable?

A4: Clumping is a strong indicator of moisture absorption. While the compound may not be fully degraded, the presence of clumps signifies that the ideal storage conditions have been breached and hydrolysis has likely been initiated. It is highly recommended to perform an analytical check (e.g., HPLC, see Protocol 2) to verify its purity before use in a critical experiment. For non-critical applications, it may still be usable, but the potential for inaccurate concentration measurements and the presence of degradation products exists.

Section 2: Troubleshooting Guide for Suspected Degradation

This section provides a logical workflow to follow if you suspect your sample of this compound has degraded.

Q1: What are the typical physical signs of degradation?

A1: Beyond the clumping mentioned previously, other signs include:

  • Color Change: A pure compound is typically a white to off-white solid.[13][14] A change to yellow or brown can indicate oxidation of the aromatic amine group.

  • Odor: While the parent compound is listed as odorless, some degradation products may have distinct smells.[15]

  • Poor Solubility: If the compound does not dissolve as expected in solvents where it is known to be soluble (like ethanol or ether), it may indicate the presence of less-soluble impurities or degradation products.[14]

Q2: How can I definitively confirm if my sample has degraded and identify the impurities?

A2: Visual inspection is only an indicator. For definitive confirmation, an analytical technique that can separate the parent compound from its degradation products is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[16] By comparing the chromatogram of your suspect sample to a reference standard or a previously analyzed pure batch, you can quantify the purity and identify degradation peaks. The primary hydrolysis product to look for is 4-amino-3,5-dichlorobenzoic acid.[17]

The following workflow provides a systematic approach to troubleshooting.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Decision & Action cluster_2 Phase 3: Confirmation & Resolution Start Suspected Degradation Visual Perform Visual Inspection (Color, Clumping, Solubility) Start->Visual Signs Physical Signs Observed? Visual->Signs NoSigns No Obvious Signs Signs->NoSigns No Analytical Proceed to Analytical Confirmation (See Protocol 2: HPLC Analysis) Signs->Analytical Yes UseWithCaution Use in Non-Critical Experiments with Caution NoSigns->UseWithCaution HPLC HPLC Result Analysis Analytical->HPLC Pure Purity >98%? (within spec) HPLC->Pure Degraded Purity <98% or Degradants Detected Pure->Degraded No Proceed Proceed with Experiment Pure->Proceed Yes Discard Discard Sample & Procure New Stock Degraded->Discard

Caption: Troubleshooting workflow for suspected degradation.

Section 3: Technical Deep Dive: Understanding Degradation Pathways

Understanding the chemical mechanisms of degradation is key to appreciating the importance of proper storage. For this compound, the two most significant pathways are hydrolysis and photodegradation.

1. Hydrolysis (Saponification) This is the chemical breakdown of the ester in the presence of water.[6] The reaction involves the nucleophilic attack of a water molecule on the ester's carbonyl carbon. This process is significantly accelerated by the presence of acids or bases.[12][18] Under basic conditions, the reaction is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to re-esterification.[11][19]

2. Photodegradation Chlorinated aromatic compounds are known to absorb UV light, which can lead to the cleavage of the carbon-chlorine bond.[7][8] This can initiate a cascade of free-radical reactions, producing a variety of unintended byproducts. The aromatic amine group can also be susceptible to photo-oxidation. The ultimate products of photodegradation can be complex and are often difficult to characterize without advanced analytical techniques.[10]

G cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway Parent This compound (C9H9Cl2NO2) Hydrolysis_Product 4-Amino-3,5-dichlorobenzoic Acid + Ethanol Parent->Hydrolysis_Product + H₂O (catalyzed by acid/base) Photo_Products Complex Mixture of Dechlorinated & Oxidized Byproducts Parent->Photo_Products + UV Light / O₂

Caption: Primary degradation pathways for the compound.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment via HPLC

This protocol is designed to intentionally stress the material to confirm that your analytical method can detect degradation products. This is a core component of method validation and is often called a "forced degradation" study.[20][21] The goal is to achieve a modest amount of degradation (5-20%) to generate detectable levels of impurities.[22]

Objective: To assess the stability of this compound under various stress conditions and to confirm the suitability of an HPLC method for detecting degradation products.

Materials:

  • This compound (test sample and a trusted reference standard, if available)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or Formic acid

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC system with UV detector (e.g., monitoring at 254 nm and 280 nm)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, vortexer, analytical balance

  • Amber and clear HPLC vials

  • Oven, UV light chamber (or direct sunlight)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve ~10 mg of this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Preparation of Samples (perform in parallel):

    • Control Sample (T=0): Dilute the stock solution to a final concentration of ~50 µg/mL with a 50:50 acetonitrile:water mixture. Transfer to an amber HPLC vial and analyze immediately. This is your baseline.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and then dilute to the final analytical concentration.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Let stand at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to the final analytical concentration.

    • Thermal Stress: Place a solid sample of the compound in an oven at 80°C for 24 hours. After cooling, prepare a 1 mg/mL stock solution and dilute as with the control.

    • Photolytic Stress: Dissolve the compound in a 50:50 acetonitrile:water solution in a clear vial. Expose it to direct UV light (e.g., in a photostability chamber) or sunlight for 24 hours. Keep a wrapped control sample next to it at the same temperature.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: 254 nm

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks (degradation products). The peak for 4-amino-3,5-dichlorobenzoic acid (the hydrolysis product) will be more polar and thus should have a shorter retention time than the parent ester.

    • A method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main peak.[23][24]

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
  • Ethyl 3,5-dichloro-4-aminobenzo
  • What are the Health and Safety Guidelines for Using Amines?.
  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • SAFETY DATA SHEET - Benzoic acid, 4-amino-, ethyl ester. Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Photochemical Degrad
  • Safety Data Sheet - Ethyl-d5 4-Aminobenzo
  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines (2023).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SAFETY DATA SHEET - Ethyl 4-aminobenzo
  • Basic Hydrolysis of Esters - Saponific
  • Ester Hydrolysis: Acid and Base-C
  • Ester Hydrolysis. Save My Exams.
  • Ester hydrolysis. Wikipedia.
  • Ethyl 4-Aminobenzoate Safety D
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Persistent organic pollutant. Wikipedia.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Forced degrad
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Ethyl 4-amino-3,5-dichlorobenzo
  • This compound. gsrs.
  • Articles List - Analytical Methods in Environmental Chemistry Journal. Analytical Methods in Environmental Chemistry Journal.
  • 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2. PubChem.

Sources

Challenges in the scale-up of Ethyl 4-amino-3,5-dichlorobenzoate production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 4-amino-3,5-dichlorobenzoate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will move beyond simple procedural outlines to explore the underlying principles, ensuring you can troubleshoot effectively and scale your process with confidence.

Section 1: Synthetic Strategy and Core Scale-Up Challenges

The most common and economically viable route to this compound involves the direct dichlorination of a readily available starting material, Ethyl 4-aminobenzoate (also known as Benzocaine). The amino group (-NH₂) is an ortho-, para- director; since the para position is blocked, it directs the electrophilic chlorination to the ortho positions (C3 and C5).

However, scaling this seemingly straightforward electrophilic aromatic substitution presents significant hurdles related to reaction control, by-product formation, and safety.

Proposed Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Purification Stage A Starting Material (Ethyl 4-aminobenzoate) B Dichlorination Reaction (Chlorinating Agent, Solvent) A->B Step 1 C Reaction Quench & Neutralization B->C Step 2 D Crude Product Isolation (Extraction/Filtration) C->D Step 3 E Recrystallization (Solvent Selection) D->E Step 4 F Final Product (this compound) E->F Step 5

Caption: General workflow for the synthesis and purification of this compound.

Primary Scale-Up Challenges
Challenge CategorySpecific Issues Encountered During Scale-Up
Reaction Kinetics & Control Highly exothermic reaction, risk of thermal runaway, difficulty in maintaining optimal temperature.[1][2][3]
By-product Formation Incomplete reaction leading to mono-chloro impurity (Ethyl 4-amino-3-chlorobenzoate), over-chlorination, or potential oxidation of the aniline substrate.
Process Safety Hazards associated with handling large quantities of corrosive and toxic chlorinating agents like chlorine gas.[4][5] Risk of gas phase explosions if solvent vapors mix with chlorine.[1][2][3][5]
Downstream Processing Difficulty separating the desired product from closely related impurities. Product isolation from large solvent volumes.
Material & Equipment Corrosion of standard reactors and equipment by HCl generated in situ and the chlorinating agent itself.[4][5]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction stalls, leaving high levels of mono-chlorinated by-product (Ethyl 4-amino-3-chlorobenzoate) and unreacted starting material. What's going wrong?

A: This is a classic problem of insufficient electrophilic activity or poor mass transfer. Let's break down the probable causes and solutions.

  • Probable Cause 1: Stoichiometry of Chlorinating Agent: You may be under-charging the chlorinating agent. While the theoretical stoichiometry is 2.0 equivalents, some agent may be consumed by side reactions or lost to the headspace.

    • Solution: Increase the charge of the chlorinating agent incrementally (e.g., to 2.1-2.2 equivalents). Monitor the reaction progress by HPLC or TLC to avoid over-chlorination.

  • Probable Cause 2: Inadequate Mixing: On scale-up, surface-level addition of the chlorinating agent can create localized zones of high concentration while the bulk of the mixture remains unreacted.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to create a vortex and ensure rapid homogenization. For gaseous reagents like Cl₂, a subsurface sparging tube is essential.

  • Probable Cause 3: Low Reaction Temperature: While necessary for safety, a temperature that is too low can significantly slow the second chlorination step, which is often slower than the first due to the deactivating effect of the first chlorine atom.

    • Solution: After the initial exotherm is controlled, consider a slight increase in the reaction temperature (e.g., from 0-5°C to 10-15°C) to drive the reaction to completion. This must be done with extreme caution and adequate cooling capacity.

Q2: I experienced a sudden and dangerous temperature spike (a runaway reaction) during the addition of the chlorinating agent. How can I prevent this?

A: A thermal runaway during chlorination is a severe safety hazard and is typically caused by the accumulation of unreacted reagents followed by a sudden initiation.[1][2]

  • Probable Cause 1: Reagent Addition Rate: Adding the chlorinating agent too quickly overwhelms the cooling system's ability to remove the heat generated by the exothermic reaction.

    • Solution (The "Dose and Digest" Principle): Implement a semi-batch process. Add a small portion of the chlorinating agent, allow the exotherm to subside ("digest"), and ensure the reaction is proceeding (via in-process control) before adding the next portion. This prevents the dangerous accumulation of unreacted chlorine.

  • Probable Cause 2: Insufficient Cooling: The cooling capacity of a reactor does not scale linearly with its volume. A jacketed lab flask has a much higher surface-area-to-volume ratio than a large industrial reactor.

    • Solution: Before scaling up, calculate the heat of reaction and ensure your reactor's heat removal capacity is sufficient. Consider using a more dilute reaction mixture to increase the thermal mass and moderate the temperature changes.

  • Probable Cause 3: Delayed Reaction Initiation: Sometimes the reaction may not start immediately, allowing the chlorinating agent to build up to a dangerous concentration.[1][2]

    • Solution: Ensure all reagents and solvents are free of inhibitors. A small "heel" of a previously successful reaction batch can sometimes help initiate the reaction smoothly.

G Start Runaway Reaction Detected Cause1 Addition Rate Too Fast? Start->Cause1 Cause2 Cooling Capacity Insufficient? Start->Cause2 Cause3 Delayed Initiation? Start->Cause3 Sol1 Implement Semi-Batch Addition Cause1->Sol1 Yes Sol2 Recalculate Thermal Load & Use Dilution Cause2->Sol2 Yes Sol3 Ensure Reagent Purity & Consider 'Heel' Cause3->Sol3 Yes

Caption: Troubleshooting logic for thermal runaway events.

Q3: My final product is off-color (pink to dark brown) and difficult to purify. What causes this degradation?

A: Color formation is typically due to oxidation by-products. The amino group in anilines is susceptible to oxidation, and this can be exacerbated by the reaction conditions.

  • Probable Cause 1: Oxidative Impurities in Reagents: The chlorinating agent itself can contain impurities or degrade to form oxidizing species.

    • Solution: Use a high-purity grade of the chlorinating agent. If using chlorine gas, ensure the feed line is free of moisture and rust, which can catalyze side reactions.

  • Probable Cause 2: Reaction with HCl By-product: The reaction generates two equivalents of hydrochloric acid (HCl), creating a harsh acidic environment that can promote degradation over long reaction times.

    • Solution: Minimize the reaction time as much as possible. Once the reaction is complete, quench and neutralize the acid promptly during work-up. Some processes may benefit from the inclusion of a non-nucleophilic acid scavenger, but this must be carefully evaluated for compatibility.

  • Probable Cause 3: Air Oxidation: Exposure of the aniline to air, especially at elevated temperatures or in the presence of trace metals, can cause oxidative discoloration.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is critical during scale-up to prevent the formation of a flammable mixture of solvent vapor and air in the reactor headspace.[5]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for the dichlorination step at scale?

A: Safety is paramount.[4] Key considerations include:

  • Ventilation and Containment: All operations must be conducted in a well-ventilated area, such as a walk-in fume hood or a contained reactor bay with dedicated exhaust scrubbing. Chlorine gas is highly toxic and corrosive.[4][5]

  • Material Compatibility: Use corrosion-resistant materials like glass-lined steel or Hastelloy reactors. Avoid stainless steel where wet chlorine or HCl is present.[4]

  • Personal Protective Equipment (PPE): This includes chemical-resistant gloves, splash goggles, a face shield, and a chemical-resistant lab coat or suit. Respiratory protection may be required depending on the scale and setup.[4]

  • Emergency Preparedness: Have an emergency response plan. Ensure immediate access to safety showers, eyewash stations, and appropriate neutralizing agents for spills (e.g., sodium bicarbonate for acid, sodium thiosulfate for chlorine).

  • Inerting Headspace: The reactor headspace should be inerted with nitrogen to prevent the formation of an explosive mixture of solvent vapor and chlorine/air.[1][5]

Q2: Which chlorinating agent is best for scale-up: chlorine gas or a chemical reagent like N-Chlorosuccinimide (NCS)?

A: Both have pros and cons.

  • Chlorine Gas (Cl₂):

    • Pros: Highest atom economy, lowest cost.

    • Cons: Significant handling hazards (toxic, pressurized gas), requires specialized equipment (spargers, scrubbers), high exothermicity. Its use often leads to the formation of flammable gas mixtures.[2]

  • N-Chlorosuccinimide (NCS):

    • Pros: Solid reagent, easier and safer to handle than gas, generally provides more controlled reactions.

    • Cons: Much higher cost, lower atom economy (produces succinimide as a by-product that must be removed), may require a catalyst (e.g., a protic acid).

  • Recommendation: For initial lab-scale development and smaller production runs, NCS is often preferred for its safety and control. For large-scale industrial production where cost is a primary driver, developing a robust and safe process with chlorine gas is more common, despite the higher capital investment in safety and handling equipment.

Q3: How can I effectively monitor the reaction to determine its endpoint?

A: Relying on time alone is unreliable during scale-up. You need real-time data.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks in the lab. A simple mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) can usually resolve the starting material, mono-chloro, and di-chloro products.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis. A C18 column with a water/acetonitrile gradient can provide precise percentages of all components, allowing you to track the disappearance of the starting material and mono-chloro intermediate to determine the optimal reaction endpoint and prevent the formation of over-chlorinated impurities.

Section 4: Baseline Experimental Protocol (Lab Scale)

This protocol describes a baseline procedure for lab-scale synthesis. WARNING: This reaction is hazardous. All operations must be performed by trained personnel in a certified chemical fume hood with all necessary safety precautions in place.

A. Dichlorination of Ethyl 4-aminobenzoate (Benzocaine)

  • Reactor Setup: Charge a 500 mL 3-neck round-bottom flask (equipped with a mechanical stirrer, a thermocouple, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet connected to a scrubber) with Ethyl 4-aminobenzoate (16.5 g, 0.10 mol) and acetonitrile (200 mL).

  • Cooling: Begin stirring and cool the resulting solution to 0-5°C using an ice-water bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of N-Chlorosuccinimide (NCS) (28.0 g, 0.21 mol, 2.1 eq.) in acetonitrile (100 mL). Note: NCS may not fully dissolve, forming a slurry.

  • Controlled Addition: Add the NCS solution/slurry dropwise to the reaction flask over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the mixture at 5-10°C. Monitor the reaction progress every 30 minutes using TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Quench: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a cold (0°C) aqueous solution of sodium bisulfite (10%, 200 mL) to quench any unreacted NCS.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

B. Purification by Recrystallization

  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol (or isopropanol) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod.

  • Cooling: Once crystallization begins, place the flask in an ice bath for at least 1 hour to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • Google Patents.
  • YouTube. Chlorination safety. [Link]

  • ACS Publications. Safe handling of chlorine | ACS Chemical Health & Safety. [Link]

  • IChemE. SAFETY OF CHLORINATION REACTIONS. [Link]

  • ACS Publications. Safety of chlorine production and chlorination processes | ACS Chemical Health & Safety. [Link]

  • RSC Publishing. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. [Link]

  • ResearchGate. Safety of chlorine production and chlorination processes. [Link]

Sources

Technical Support Center: Chlorination of Ethyl 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the electrophilic chlorination of ethyl 4-aminobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this reaction. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning dark brown/black and forming a tar-like substance. What is happening and how can I prevent it?

A1: This is a classic sign of oxidation. The aniline moiety, particularly the free amino group (-NH₂), is highly susceptible to oxidation, which leads to the formation of colored, polymeric byproducts.[1][2] The electron-rich aromatic ring is easily attacked by oxidizing species, a problem often exacerbated by certain chlorinating agents or acidic conditions.

Troubleshooting Steps:

  • Deoxygenate Your Solvent: Before starting the reaction, bubble an inert gas like nitrogen or argon through your solvent for 15-30 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon. This prevents atmospheric oxygen from interfering with the reaction.[2]

  • Use High-Purity Reagents: Ensure your starting ethyl 4-aminobenzoate is pure and colorless. Impurities can sometimes catalyze oxidation.

  • Control Temperature: Run the reaction at the lowest effective temperature. Exothermic events can accelerate oxidative decomposition.

  • Consider a Milder Chlorinating Agent: If using harsh reagents like chlorine gas, switch to N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), which are generally less prone to causing oxidation under controlled conditions.[3]

  • Protect the Amine: The most robust solution is to temporarily protect the amino group. Converting it to an acetanilide is a common and effective strategy. The acetyl group reduces the ring's activation and makes the amine far less susceptible to oxidation.[2]

Q2: My final product is a mixture of mono-, di-, and even tri-chlorinated products. How can I achieve selective mono-chlorination at the C-3 position?

A2: This issue, known as over-chlorination, stems from the same root cause as oxidation: the powerful activating nature of the amino group. The -NH₂ group is a strong ortho, para-director. Since the para position is blocked by the ester, it strongly directs electrophilic attack to the two ortho positions (C-3 and C-5). Once the first chlorine is added at C-3, the ring is still activated enough to readily accept a second chlorine at C-5, leading to the 3,5-dichloro byproduct.[4][5]

Strategies for Controlling Regioselectivity:

  • Stoichiometric Control: Use only one equivalent of the chlorinating agent. Add it slowly and at a low temperature to give it time to react selectively before a second addition can occur. This is often necessary but may not be sufficient on its own.

  • Choice of Chlorinating Agent:

    • N-Chlorosuccinimide (NCS): Often provides better control for mono-chlorination compared to harsher agents.[6]

    • Sulfuryl Chloride (SO₂Cl₂): Can be effective for selective ortho-chlorination of anilines, sometimes with the aid of an amine organocatalyst.[7]

  • Amine Protection (Recommended): This is the most reliable method.

    • Acetylation: Convert the ethyl 4-aminobenzoate to ethyl 4-acetamidobenzoate. The acetamido group is still an ortho, para-director but is significantly less activating than the amino group. This moderation allows for clean mono-chlorination at the C-3 position. The acetyl group can then be easily removed via acid or base hydrolysis.[2]

Q3: I'm observing N-chlorination as a significant side reaction. How can I favor C-chlorination on the aromatic ring?

A3: N-chlorination, the attachment of a chlorine atom to the nitrogen of the amino group, is a competing reaction pathway. This occurs when the nitrogen atom acts as a nucleophile, attacking the electrophilic chlorine source. This is more common with chlorinating agents that have a more exposed electrophilic chlorine, such as hypochlorites or under certain pH conditions.

Mitigation Strategies:

  • Acidic Conditions: Performing the reaction in the presence of an acid (like HCl or acetic acid) can protonate the amino group to form the anilinium salt (-NH₃⁺).[8][9] The -NH₃⁺ group is strongly deactivating and meta-directing, which shuts down both N-chlorination and the desired C-3 chlorination. This is generally not a productive strategy for this specific transformation unless you are aiming for a different isomer under different conditions.

  • Protecting Group: As with other side reactions, protecting the amine as an amide (acetanilide) effectively eliminates the possibility of N-chlorination by replacing the N-H bonds with a less reactive N-acyl group.

  • Solvent Choice: The choice of solvent can influence the N- vs. C-chlorination ratio. Aprotic solvents are often preferred. For example, NCS in acetonitrile is a common system for the chlorination of anilines.[6]

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway versus the common side reactions and a logical workflow for troubleshooting experimental issues.

G cluster_0 Reaction Pathways Start Ethyl 4-Aminobenzoate Desired Ethyl 4-Amino-3-chlorobenzoate (Target Product) Start->Desired C-Chlorination (Regioselective) Side2 Oxidation Products (Polymeric Tar) Start->Side2 Oxidation Side3 Ethyl 4-(N-chloroamino)benzoate Start->Side3 N-Chlorination Side1 Ethyl 4-Amino-3,5-dichlorobenzoate Desired->Side1 Over-chlorination

Caption: Desired C-3 chlorination vs. common side reactions.

G cluster_1 Troubleshooting Workflow Problem Problem: Low Yield / Impure Product Analysis Analyze Crude Mixture (TLC, LC-MS, NMR) Problem->Analysis Dark Is mixture dark / tarry? Analysis->Dark Multi Multiple spots / peaks? Analysis->Multi Dark->Multi No Oxidation Diagnosis: Oxidation Dark->Oxidation Yes Over Diagnosis: Over-chlorination or N-chlorination Multi->Over Yes Solution1 Action: • Use inert atmosphere • Purify reagents • Lower temperature Oxidation->Solution1 Solution2 Action: • Reduce chlorinating agent eq. • Add reagent slowly at low temp • Change chlorinating agent Over->Solution2 Ultimate Ultimate Solution: Protect Amine (e.g., Acetylation) Solution1->Ultimate Solution2->Ultimate

Caption: A decision-making workflow for troubleshooting.

Experimental Protocols

Protocol 1: Direct Chlorination with N-Chlorosuccinimide (NCS)

This protocol aims for direct mono-chlorination but requires careful control to minimize side reactions.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyl 4-aminobenzoate (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Scientist's Note: Lowering the temperature is crucial to slow down the reaction rate, thereby enhancing selectivity and reducing the risk of over-chlorination and decomposition.

  • Reagent Addition: In a separate flask, dissolve NCS (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled starting material solution over 30-60 minutes.

    • Scientist's Note: Slow, portion-wise addition of the chlorinating agent is critical to maintain a low instantaneous concentration, which favors mono-substitution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired ethyl 4-amino-3-chlorobenzoate.

ParameterRecommendationRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Milder and more selective than Cl₂ gas.
Equivalents of Agent 1.0 - 1.05 eqMinimizes di-chlorination.
Temperature 0 °C to Room TempControls reaction rate and reduces side products.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the aniline.[2]
Protocol 2: Controlled Chlorination via Amine Protection

This two-step method is highly recommended for achieving a clean, high-yielding synthesis of the target molecule.

Part A: Acetylation of Ethyl 4-Aminobenzoate

  • Setup: Dissolve ethyl 4-aminobenzoate (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution while stirring. An initial exothermic reaction may be observed.

  • Reaction: Gently warm the mixture (e.g., to 50 °C) for 15-20 minutes to ensure the reaction goes to completion.

  • Isolation: Pour the warm reaction mixture into a beaker of cold water with vigorous stirring. The product, ethyl 4-acetamidobenzoate, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization is typically not necessary if the reaction is clean.

Part B: Chlorination and Deprotection

  • Chlorination: Dissolve the dried ethyl 4-acetamidobenzoate (1.0 eq) in a suitable solvent (e.g., acetic acid). Add the chlorinating agent (e.g., SO₂Cl₂ or NCS, 1.05 eq) portion-wise at room temperature.

    • Scientist's Note: The deactivated substrate is much less prone to over-reaction, allowing for more flexible reaction conditions.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis (Deprotection): After chlorination is complete, add an excess of aqueous hydrochloric acid (e.g., 6M HCl) directly to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 1-2 hours to hydrolyze the amide bond.

  • Workup: Cool the solution to room temperature. Carefully neutralize the mixture with a base (e.g., aqueous NaOH or NaHCO₃) until the pH is ~7-8. The final product, ethyl 4-amino-3-chlorobenzoate, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain a pure product.

References

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. (2024-11-20). [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. ResearchGate. (2012-05-04). [Link]

  • Chlorination of Aniline. Sciencemadness Discussion Board. (2007-12-15). [Link]

  • ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]

  • Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. ResearchGate. (2025-08-07). [Link]

  • Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Semantic Scholar. [Link]

  • The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. (2025-08-06). [Link]

  • What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Quora. (2016-03-02). [Link]

  • What are the reactions for: a. ethyl 4-aminobenzoate + HCl → b. ethyl 4-aminobenzoate + NaOH → c. brainly.com. (2023-07-02). [Link]

  • Synthetic method of ethyl p-aminobenzoate.
  • This compound. PubChem. [Link]

  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis Online. [Link]

  • ortho-Selective Chlorination of Anilines. Sci-Hub. [Link]

  • Ethyl 4-amino-3-chlorobenzoate. Oakwood Chemical. [Link]

  • Ethyl 4-aminobenzoate;chloride. PubChem. (2025-09-20). [Link]

  • How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid. Quora. (2016-10-11). [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Ethyl 4-amino-3-chlorobenzoate. PubChem. [Link]

  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications (RSC Publishing). [Link]

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Technical Support Center: Synthesis of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical exothermic events associated with this synthesis. Our goal is to ensure procedural safety, reaction efficiency, and high product purity by explaining the causality behind each experimental step.

Introduction: The Challenge of Exotherms in Synthesis

The synthesis of this compound, a key intermediate in pharmaceutical manufacturing, involves highly energetic steps that can lead to dangerous thermal runaways if not properly controlled.[1] The primary thermal hazard arises from the esterification of 4-amino-3,5-dichlorobenzoic acid, specifically during the addition of a strong acid catalyst like thionyl chloride or sulfuric acid to an alcohol solvent (ethanol).[2][3][4] This guide provides a structured, question-and-answer approach to troubleshoot and safely manage these exotherms.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which specific step in the synthesis poses the greatest exothermic risk?

Answer: The most significant and immediate exothermic event occurs during the initial charging of the catalyst. The reaction of thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄) with ethanol is highly exothermic.

  • Causality: This is due to the rapid heat of solution and the immediate, acid-catalyzed protonation and reaction with the alcohol.[2][4] Without proper cooling and controlled addition, the temperature of the mixture can rise uncontrollably, leading to violent boiling of the solvent, pressure buildup, and potential vessel failure. A published synthesis protocol explicitly details the addition of thionyl chloride to a suspension of the starting material in ethanol, a step that requires careful management.[3]

Q2: What are the primary warning signs of a developing thermal runaway?

Answer: A thermal runaway is a positive feedback loop where an increase in temperature leads to an increase in reaction rate, which in turn further increases the temperature. You must be able to recognize the early warning signs:

  • Rapid Temperature Spike: A temperature increase that outpaces your ability to control it with the primary cooling system.

  • Unexpected Reflux: The solvent begins to boil or reflux before the target reaction temperature is reached.

  • Pressure Buildup: In a closed or partially closed system, a rapid increase in pressure is a critical danger sign.

  • Spontaneous Gas Evolution: Bubbling or fizzing that is not associated with controlled reagent addition.[4]

  • Sudden Color Change: A dramatic and unexpected change in the reaction mixture's color.

Q3: My reaction is showing signs of a thermal runaway. What is the immediate emergency procedure?

Answer: Your immediate priority is to remove energy from the system faster than it is being generated. Follow this decision-making process for emergency intervention.

G start Temperature Spiking Uncontrollably? stop_addition 1. Cease All Reagent Addition Immediately start->stop_addition enhance_cooling 2. Enhance External Cooling (Add more ice, switch to dry ice/acetone bath) stop_addition->enhance_cooling prepare_quench 3. Prepare Emergency Quench (e.g., Cold Sodium Bicarbonate Solution) enhance_cooling->prepare_quench alert_supervisor 4. Alert Supervisor & Prepare for Evacuation prepare_quench->alert_supervisor quench 5. If Unavoidable, Quench Cautiously (Add slowly with a blast shield in place) alert_supervisor->quench

Protocols for Proactive Exotherm Management

Adhering to a validated, safety-first protocol is the most effective way to prevent a thermal runaway. Below are step-by-step procedures for the critical catalyst addition step.

Experimental Protocol: Safe Addition of Thionyl Chloride Catalyst

This protocol is adapted from established literature procedures for the esterification of 4-amino-3,5-dichlorobenzoic acid.[3]

  • Vessel and Monitoring Setup:

    • Equip a round-bottom flask with a magnetic stir bar, a thermocouple or thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel. Ensure the setup is in a certified chemical fume hood.

    • Place the flask in an ice/water bath capable of maintaining a temperature between 0-5 °C.

  • Initial Charge:

    • Charge the flask with 4-amino-3,5-dichlorobenzoic acid (1.0 eq) and anhydrous ethanol (approx. 8 mL per gram of acid).

    • Begin vigorous stirring and allow the slurry to cool to below 5 °C.

  • Controlled Catalyst Addition:

    • Charge the dropping funnel with thionyl chloride (1.8 eq).

    • Add the thionyl chloride dropwise to the stirred, cooled slurry over a period of 30-60 minutes.

    • CRITICAL: Monitor the internal temperature continuously. Do not allow it to exceed 10 °C. If the temperature approaches this limit, immediately halt the addition and allow the mixture to cool before resuming.

  • Reaction Progression:

    • Once the addition is complete, allow the mixture to slowly warm to room temperature.

    • Gently heat the reaction mixture to the target temperature (e.g., 60 °C) using a controlled heating mantle and continue stirring for the prescribed time (e.g., 18 hours).[3]

G cluster_prep Preparation cluster_control Exotherm Control cluster_reaction Reaction A Assemble Glassware in Fume Hood B Charge Starting Material & Ethanol A->B C Cool Slurry to 0-5 °C B->C D Add Thionyl Chloride Dropwise (Maintain T < 10 °C) C->D E Monitor Temperature Continuously D->E F Warm to Room Temperature D->F Addition Complete E->C Temp Too High E->D Temp OK G Heat to 60 °C for 18h F->G H Reaction Complete G->H

Data & Troubleshooting Summary

For quick reference, the following tables summarize key reaction parameters and troubleshooting steps.

Table 1: Key Reaction Parameters & Temperature Control
StepReagent/ProcessRecommended TemperatureControl Method
Catalyst Addition Thionyl Chloride or H₂SO₄0–10 °CSlow, dropwise addition into a pre-chilled ethanol mixture; vigorous stirring; ice bath.
Reaction Refluxing~60 °C[3]Controlled heating mantle with temperature feedback; reflux condenser.
Workup Neutralization0–20 °CSlow addition of base (e.g., NaHCO₃ solution) into the cooled reaction mixture.[2][5]
Table 2: Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Temperature rises above 15°C during catalyst addition Addition rate is too fast; Inefficient cooling.1. Immediately stop the addition. 2. Add more ice to the external bath. 3. Wait for the temperature to drop below 5°C before resuming at a slower rate.
Solid starting material does not dissolve during reflux Incomplete reaction; Insufficient catalyst or time.1. Confirm reaction time and temperature are per protocol.[3][4] 2. Monitor reaction progress via TLC. 3. If stalled, consider if moisture contaminated the reagents.
Violent gas evolution during neutralization workup Adding neutralization agent too quickly.1. Ensure the reaction mixture is cooled in an ice bath before neutralization. 2. Add the saturated sodium bicarbonate solution slowly and in portions, allowing effervescence to subside between additions.[2]

Safety & Handling

Proper personal protective equipment (PPE) and handling procedures are non-negotiable. Aromatic amines and their precursors can be hazardous.[6][7]

  • Engineering Controls: Always conduct this synthesis in a properly functioning chemical fume hood to avoid inhalation of vapors.[8][9] An eyewash station and safety shower must be immediately accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear acid-resistant gloves (e.g., butyl rubber or laminate). Inspect gloves before each use.[8]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Waste Disposal: Dispose of all chemical waste in designated, labeled hazardous waste containers according to your institution's guidelines.[11]

By understanding the chemical principles behind the exothermic events and adhering strictly to the control measures outlined in this guide, researchers can perform the synthesis of this compound safely and effectively.

References

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-Aminobenzoic acid. Durham Tech. Retrieved from [Link]

  • Capot Chemical. (2012, December 12). MSDS of 3-Amino-4,5-dichlorobenzoic acid. Retrieved from [Link]

  • Request PDF. (2025, August 6). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). JPH06340562A - Side chain chlorination of aromatic compound.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 4 benzocaine - esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubMed. (2016, January 22). Heterocyclic Aromatic Amines in Cooked Meat Products: Causes, Formation, Occurrence, and Risk Assessment. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Ethyl 4-amino-3-methyl-benzoate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution. Retrieved from [Link]

  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

  • YouTube. (2021, March 17). Chlorination Aromatic Substitution Overview. Retrieved from [Link]

  • PubMed. (2021, April 16). Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon-Carbon Bonds with Chlorine on Demand. Retrieved from [Link]

  • PubMed. (n.d.). Ethyl 4-amino-3-methyl-benzoate. Retrieved from [Link]

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Technical Support Center: Column Chromatography Purification of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of Ethyl 4-amino-3,5-dichlorobenzoate via column chromatography. This molecule, while seemingly straightforward, presents unique purification hurdles due to its chemical nature as a dichlorinated aromatic amine.[1][2] This document provides in-depth, field-proven insights and troubleshooting strategies to enable efficient and high-purity isolation of the target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification process, explaining the underlying chemical principles and providing immediate, actionable advice.

Q1: Why is my this compound showing severe peak tailing or streaking during TLC analysis and column chromatography?

A: Peak tailing is the most frequently reported issue and stems directly from the compound's basic amino group interacting with the acidic stationary phase.[3] Standard silica gel is covered in hydroxyl groups (silanols, Si-OH), which are weakly acidic. The basic nitrogen atom of your amine can engage in a strong acid-base interaction with these silanol groups.[3][4] This secondary interaction mechanism holds back a portion of the compound as it travels through the column, causing it to elute slowly and over many fractions, resulting in a "tail".[5]

Q2: What is the most effective stationary phase for purifying this compound to avoid the issues seen with standard silica?

A: While standard silica is the default for many chemists, the purification of basic amines is often simplified by selecting an alternative stationary phase.[4] The choice depends on the specific impurities you are trying to remove.

Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Gel Inexpensive, widely available.Prone to causing peak tailing and potential irreversible adsorption of amines.[3][4]Simple separations where tailing can be mitigated with mobile phase modifiers.
Amine-Functionalized Silica Specifically designed to purify basic compounds. The amine-treated surface masks acidic silanols, preventing tailing and improving recovery.[6][7]More expensive than standard silica.Achieving high-purity separation of amines without complex mobile phases.[4][6]
Alumina (Neutral or Basic) An excellent alternative to silica for purifying basic compounds.[5]Activity can vary, potentially leading to different selectivity.Cases where silica proves problematic and a polar stationary phase is still desired.
Reversed-Phase (C18) Silica Separates based on hydrophobicity. Excellent for polar compounds that are difficult to elute from normal-phase columns.[5][8]Requires aqueous mobile phases (e.g., water/acetonitrile), which can be more difficult to remove.Purifying highly polar impurities or when normal-phase fails to give adequate separation.[8]

Q3: How do I select an appropriate mobile phase and can I improve my separation on standard silica gel?

A: Mobile phase selection is critical. The goal is to find a solvent system that moves your target compound to an Rf (retention factor) of 0.2-0.3 on a TLC plate. This typically provides the best separation on a column.

  • Starting Point: A good starting point for a compound of this polarity is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate .

  • Mitigating Tailing on Silica: To counteract the acidic nature of silica, you can add a small amount of a basic modifier to your mobile phase. The most common choice is Triethylamine (TEA) at a concentration of 0.1-1%. The TEA will preferentially bind to the acidic silanol sites, preventing your target amine from interacting with them and resulting in sharper peaks.[4][5] An alternative is using a few drops of ammonium hydroxide in your polar solvent (e.g., methanol).[9]

Q4: My crude product has poor solubility in my chosen non-polar mobile phase. How can I load it onto the column without it precipitating?

A: This is a common problem when a relatively polar compound needs to be purified with a largely non-polar eluent. The solution is dry loading . Instead of dissolving the sample in the mobile phase (wet loading), you adsorb it onto an inert solid support.

Dry Loading Procedure:

  • Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

  • Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.[10] This technique ensures that the compound is introduced to the column in a concentrated band, leading to better separation.[10]

Q5: After running my column, my overall yield is very low. Where did my compound go?

A: Low recovery is typically due to one of two issues:

  • Irreversible Adsorption: The compound has bound so strongly to the acidic sites on the silica gel that the mobile phase is not polar enough to elute it. You may find your compound still on the column. This is common with basic amines on unmodified silica.[4][9]

  • Compound Degradation: The acidic surface of the silica gel can sometimes catalyze the degradation of sensitive compounds.[9] If you suspect this, running a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it can be informative. If a new spot appears or the original spot diminishes, degradation is likely.[9]

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing 1. Strong acid-base interaction between the basic amine and acidic silica.[3][4] 2. Column is overloaded with sample.1. Add a basic modifier: Incorporate 0.5-1% Triethylamine (TEA) into your mobile phase (e.g., Hexane/Ethyl Acetate).[4][5] 2. Switch stationary phase: Use amine-functionalized silica, neutral alumina, or consider a reversed-phase C18 column.[6][8] 3. Reduce sample load: Ensure the sample mass is appropriate for the column diameter.
Compound Does Not Elute 1. The mobile phase is not polar enough. 2. Irreversible adsorption to the stationary phase.[9]1. Increase mobile phase polarity: Gradually increase the percentage of the polar solvent (e.g., from 10% to 30% Ethyl Acetate in Hexane).[9] 2. Use a stronger solvent system: Switch to a more polar system like Dichloromethane/Methanol, again with a basic modifier.[6][9] 3. Change stationary phase: Use a less retentive or different type of stationary phase like C18 reversed-phase.[5]
Poor Separation / Co-elution of Impurities 1. Mobile phase polarity is too high, causing compounds to elute together. 2. Incorrect choice of solvents; selectivity is poor. 3. The column was packed improperly (channels or cracks).1. Optimize Rf: Develop a solvent system on TLC that gives your target an Rf of 0.2-0.3 and provides good separation from impurities. 2. Try a different solvent system: If Hexane/EtOAc fails, try Dichloromethane/Acetone or Toluene/EtOAc to alter selectivity. 3. Repack the column: Ensure the silica bed is uniform and free of air bubbles or cracks.
Product Elutes in the Solvent Front 1. The mobile phase is far too polar. 2. The sample was loaded in a solvent that is much stronger than the mobile phase.1. Start with a much less polar mobile phase: Begin with pure Hexane and gradually increase the polarity. 2. Use dry loading: This is the best way to avoid issues with strong sample solvents.[10]

Section 3: Experimental Protocols

Protocol 1: Standard Purification on Silica Gel with Basic Modifier

This protocol outlines the standard procedure for purifying this compound using silica gel, incorporating a basic modifier to ensure good peak shape and recovery.

1. TLC Method Development: a. Prepare several test eluents. Start with 5%, 10%, and 20% Ethyl Acetate in Hexane, each containing 0.5% Triethylamine (TEA). b. Dissolve a small amount of your crude material in dichloromethane. c. Spot the crude material on a silica gel TLC plate and develop it in the test eluents. d. Visualize the plate under UV light. e. The ideal solvent system is one that moves the target compound to an Rf of 0.2-0.3 while showing maximum separation from impurities.

2. Column Preparation: a. Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight). b. Pack the column using the "wet slurry" method with your chosen eluent (containing 0.5% TEA). Ensure the packing is uniform and free of air bubbles. c. Allow the silica to settle into a compact bed, and drain the excess solvent until it is level with the top of the silica bed.

3. Sample Loading: a. If your compound is soluble in the starting eluent, dissolve it in the absolute minimum volume required. b. Using a pipette, carefully load the dissolved sample onto the top of the silica bed. c. If solubility is low, use the Dry Loading technique described in the FAQ section.[10]

4. Elution and Fraction Collection: a. Carefully add your mobile phase to the top of the column. b. Apply gentle pressure to begin the elution process. c. Collect fractions in an array of test tubes. d. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

5. Product Isolation: a. Combine the fractions that contain your pure product. b. Remove the solvent using a rotary evaporator. The TEA is volatile and should co-evaporate with the solvent. c. Place the final product under high vacuum to remove any residual solvent or TEA.

Section 4: Visualization & Workflows

Troubleshooting Logic Flowchart

This diagram provides a logical decision-making process for troubleshooting common column chromatography issues.

TroubleshootingFlowchart start Problem: Poor Purification Result decision1 Severe Peak Tailing? start->decision1 Analyze Chromatogram decision decision solution solution solution1 Solution: 1. Add 0.5% TEA to mobile phase. 2. Switch to Amine-Silica or Alumina. decision1->solution1 Yes decision2 Compound Not Eluting? decision1->decision2 No solution2 Solution: 1. Increase % of polar solvent. 2. Switch to a stronger eluent (e.g., DCM/MeOH). decision2->solution2 Yes decision3 Poor Separation? decision2->decision3 No solution3 Solution: 1. Re-optimize mobile phase via TLC for Rf=0.2-0.3. 2. Ensure column is packed correctly. decision3->solution3 Yes end Consult Further Resources decision3->end No/Other Issue

Caption: Troubleshooting decision tree for column chromatography.

Experimental Workflow Diagram

This diagram illustrates the complete workflow from crude product to pure isolated compound.

Caption: Standard workflow for column chromatography purification.

References

  • BenchChem. (2025).
  • ChemistryViews. (2012).
  • University of Rochester, Department of Chemistry.
  • Biotage.
  • Biotage. (2023).
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Teledyne ISCO. (2012).
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • BenchChem. (2025).
  • Biosynth.
  • ResearchGate. (2015).
  • AHH Chemical Co., Ltd.
  • PubChem.

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Validation & Comparative

A Comparative Guide for Drug Development Professionals: Ethyl 4-amino-3,5-dichlorobenzoate vs. Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediates, the selection of a starting material can profoundly influence the trajectory of a drug development program. The choice between structurally similar molecules, such as Ethyl 4-amino-3,5-dichlorobenzoate and Mthis compound, necessitates a detailed understanding of their respective physicochemical properties, reactivity, and handling characteristics. This guide provides a comprehensive comparison of these two critical building blocks, supported by available data and experimental insights, to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical and Structural Properties

Both this compound and Mthis compound are benzoate esters characterized by an amino group and two chlorine atoms on the aromatic ring. The primary distinction lies in the ester functional group: an ethyl ester in the former and a methyl ester in the latter. This seemingly minor difference can have significant implications for their physical and chemical behavior.

PropertyThis compoundMthis compound
CAS Number 74878-31-2[1]41727-48-4[2][3]
Molecular Formula C₉H₉Cl₂NO₂[1][4]C₈H₇Cl₂NO₂[2][3]
Molecular Weight 234.08 g/mol [1][4]220.05 g/mol [2][3]
Boiling Point 353.3 °C[1]342 °C at 760 mmHg[3]
Flash Point 167.5 °C[1]79 °C[2] or 160.6 °C[3]
Physical Form Solid[5]Solid
XLogP3 2.7[4]2.9[6]

The data reveals subtle but important differences. The higher molecular weight and boiling point of the ethyl ester are expected due to the additional methylene group. The discrepancy in the reported flash points for the methyl ester warrants caution and suggests that handling procedures should be based on the lower value as a conservative measure. The XLogP3 values, an indicator of lipophilicity, are similar, suggesting that the choice between the two may not significantly impact the overall lipophilicity of the final drug candidate in all cases.

Synthesis and Reactivity: A Comparative Perspective

The most common synthetic route to both esters is the Fischer esterification of 4-amino-3,5-dichlorobenzoic acid.[7] The choice of alcohol, either ethanol or methanol, dictates the final product.

Synthesis cluster_reactants Reactants cluster_products Products 4-amino-3,5-dichlorobenzoic_acid 4-amino-3,5-dichlorobenzoic acid Reaction_Vessel Esterification 4-amino-3,5-dichlorobenzoic_acid->Reaction_Vessel Alcohol Ethanol or Methanol Alcohol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, SOCl₂) Acid_Catalyst->Reaction_Vessel Ethyl_Ester This compound Methyl_Ester Mthis compound Reaction_Vessel->Ethyl_Ester using Ethanol Reaction_Vessel->Methyl_Ester using Methanol

Caption: General synthesis of Ethyl and Mthis compound.

From a reactivity standpoint, the methyl ester is generally more susceptible to nucleophilic acyl substitution than the ethyl ester. This is due to the lesser steric hindrance and the slightly greater electrophilicity of the carbonyl carbon in the methyl ester. In drug development, this can be a critical consideration. For instance, if the subsequent synthetic step involves amidation or hydrolysis, the methyl ester may offer faster reaction kinetics. Conversely, the ethyl ester might provide greater stability and be less prone to undesired side reactions under certain conditions.

Experimental Protocols: Synthesis of this compound

The following protocol is a representative example of the synthesis of the ethyl ester, adapted from literature procedures.[7] A similar procedure would be followed for the methyl ester, substituting ethanol with methanol.

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • 4-amino-3,5-dichlorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 4-amino-3,5-dichlorobenzoic acid (1 equivalent) in absolute ethanol (10 volumes), slowly add thionyl chloride (1.8 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 60 °C) for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental_Workflow Start Start Reactants Mix 4-amino-3,5-dichlorobenzoic acid, Ethanol, and Thionyl Chloride Start->Reactants Reflux Heat to Reflux (60°C, 18h) Reactants->Reflux TLC_Monitoring Monitor Reaction by TLC Reflux->TLC_Monitoring TLC_Monitoring->Reflux Incomplete Workup Cool, Evaporate Ethanol, and perform Liquid-Liquid Extraction TLC_Monitoring->Workup Reaction Complete Purification Purify by Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product End End Product->End

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development: A Strategic Choice

Both esters are valuable precursors in the synthesis of a variety of biologically active molecules. Their utility stems from the presence of multiple reactive sites: the amino group, the ester, and the aromatic ring which can undergo further substitution.

The amino group can be acylated, alkylated, or diazotized, providing a handle for introducing diverse functionalities. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, or other derivatives.

The choice between the ethyl and methyl ester can be strategic:

  • Methyl Ester Advantage: As mentioned, the higher reactivity of the methyl ester can be advantageous for reactions where the ester is the primary site of transformation, potentially leading to shorter reaction times and milder conditions.

  • Ethyl Ester Advantage: The slightly increased steric bulk and potentially greater stability of the ethyl ester might be beneficial in multi-step syntheses where the ester needs to remain intact through several transformations. Furthermore, in some instances, the ethyl group may be a deliberate part of the final pharmacophore, contributing to binding interactions or influencing pharmacokinetic properties. For example, ethyl esters are often more lipophilic than their methyl counterparts, which can affect cell permeability and bioavailability.

Conclusion and Recommendations

The selection between this compound and Mthis compound is a nuanced decision that should be guided by the specific requirements of the synthetic route and the desired properties of the target molecule.

  • For rapid, small-scale synthesis and derivatization at the ester position, Mthis compound may be the preferred choice due to its higher reactivity.

  • For larger-scale syntheses or when the ester needs to be a stable protecting group through multiple steps, This compound might offer a more robust alternative.

Ultimately, the optimal choice will be determined by empirical evaluation in the context of the specific drug development project. It is recommended that researchers consider both options and, if resources permit, perform parallel syntheses to determine which intermediate provides the best overall efficiency, yield, and purity for their target compound.

References

  • Biosynth. (n.d.). Mthis compound.
  • Biosynth. (n.d.). Ethyl 3,5-dichloro-4-aminobenzoate.
  • ChemNet. (n.d.). mthis compound.
  • ChemicalBook. (n.d.). 3,5-DICHLORO-4-AMINOBENZOIC ACID ETHYL ESTER synthesis.
  • Sigma-Aldrich. (n.d.). Mthis compound.
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A Comparative Spectroscopic Guide to Halogenated Aminobenzoate Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Halogenated aminobenzoate esters, structural analogs of foundational local anesthetics like benzocaine and procaine, represent a critical area of study in medicinal chemistry.[1] The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the aromatic ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, influence the pharmacokinetics and pharmacodynamics of the anesthetic agent.[2] Spectroscopic analysis is an indispensable tool for the unambiguous characterization of these compounds, ensuring structural integrity, purity, and providing insights into their electronic and vibrational properties. This guide provides a comparative analysis of halogenated aminobenzoate esters using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The objective of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively differentiate and characterize these halogenated analogs. The validation of these analytical procedures is crucial to demonstrate their suitability for their intended purpose.[3]

Rationale for Spectroscopic Comparison

The substitution of hydrogen with a halogen atom on the p-aminobenzoate scaffold introduces distinct electronic and steric effects that are readily probed by spectroscopic methods.

  • UV-Vis Spectroscopy: Halogen substitution can alter the electronic transitions within the molecule, leading to shifts in the maximum absorption wavelength (λmax) and changes in molar absorptivity.[4] This is primarily due to the interplay of the inductive and resonance effects of the halogens influencing the energy of the π → π* transitions in the aromatic system.[5]

  • FT-IR Spectroscopy: The vibrational modes of the molecule are sensitive to changes in bond strength and mass. Halogenation provides a unique fingerprint in the low-frequency region of the IR spectrum due to the carbon-halogen (C-X) stretching vibrations. Furthermore, electronic effects of the halogens can subtly influence the characteristic vibrational frequencies of the amino (-NH2), carbonyl (C=O), and ester (C-O) groups.[6]

  • NMR Spectroscopy: The chemical environment of each proton and carbon atom is meticulously mapped by NMR. The electronegativity and anisotropic effects of the halogens induce predictable shifts in the signals of adjacent aromatic protons and carbons.[7] This allows for precise determination of the substitution pattern and provides insights into the electron density distribution within the aromatic ring.

Experimental Methodologies

The following protocols are designed to be self-validating by providing a systematic approach to sample preparation and analysis, ensuring reproducibility and accuracy in accordance with principles outlined in guidelines such as ICH Q2(R1).[3][8]

UV-Vis Spectrophotometry Protocol

The objective is to determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) for each halogenated aminobenzoate ester.

  • Solvent Selection: Methanol is a suitable solvent due to its spectral transparency in the UV region and its ability to dissolve a wide range of organic compounds.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the aminobenzoate ester and dissolve it in 100 mL of methanol to create a stock solution of known concentration (e.g., 0.1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with methanol to a concentration that yields an absorbance value between 0.2 and 0.8 AU for optimal accuracy. A typical working concentration would be in the range of 0.005 to 0.02 mg/mL.[9]

  • Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength range from 200 to 400 nm. Use methanol as the blank to zero the instrument.

  • Data Acquisition: Record the UV spectrum of the working solution. The wavelength at which the highest absorbance is observed is the λmax.

  • Molar Absorptivity Calculation: Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Experimental Workflow for UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis A Weigh Compound B Dissolve in Methanol (Stock Solution) A->B C Dilute to Working Concentration B->C D Calibrate Spectrophotometer C->D Analyze Sample E Acquire Spectrum (200-400 nm) D->E F Determine λmax E->F G Molar Absorptivity (ε) F->G Calculate

Caption: Workflow for UV-Vis spectroscopic analysis of aminobenzoate esters.

FT-IR Spectroscopy Protocol

This protocol aims to identify characteristic vibrational frequencies for the functional groups within the halogenated aminobenzoate esters.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[6]

  • Spectrometer Setup: Use a calibrated FT-IR spectrometer. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the N-H stretches (amine), C=O stretch (ester), C-O stretch (ester), and the C-X stretch (halogen).[10]

¹H NMR Spectroscopy Protocol

This protocol is for determining the chemical shifts and coupling constants of the protons in the halogenated aminobenzoate esters.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup: Use a calibrated NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ) and splitting patterns (coupling constants, J) to assign the signals to the respective protons in the molecule.[11]

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for a series of hypothetical ethyl p-aminobenzoate derivatives halogenated at the 2-position of the benzene ring.

Table 1: UV-Vis Spectroscopic Data

CompoundHalogen (X)Expected λmax (nm)Rationale for Shift
Ethyl 4-aminobenzoateH~290-310Reference compound.
Ethyl 4-amino-2-fluorobenzoateFSlight Hypsochromic ShiftThe high electronegativity of fluorine has a strong inductive effect, slightly stabilizing the ground state.
Ethyl 4-amino-2-chlorobenzoateClBathochromic ShiftThe resonance effect of the lone pairs on chlorine and its polarizability lead to a red shift compared to the parent compound.[5]
Ethyl 4-amino-2-bromobenzoateBrGreater Bathochromic ShiftIncreased polarizability and resonance effect compared to chlorine further extends conjugation.[12]
Ethyl 4-amino-2-iodobenzoateILargest Bathochromic ShiftThe highest polarizability and resonance contribution among the halogens results in the most significant red shift.

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

Functional GroupVibrationExpected RangeInfluence of Halogenation
Amine (-NH₂)N-H Stretch3300-3500Minimal direct effect, but changes in electron density of the ring may cause minor shifts.[13]
Ester (C=O)C=O Stretch1700-1730Electron-withdrawing halogens can cause a slight increase in the C=O stretching frequency.[14]
Ester (C-O)C-O Stretch1250-1300Coupled with other vibrations, may show slight shifts.
Aromatic RingC=C Stretch1580-1620Generally observable.
Carbon-HalogenC-X Stretch1000-1400 (C-F) 600-800 (C-Cl) 500-600 (C-Br) ~500 (C-I)The position of this band is highly dependent on the mass of the halogen and is a key diagnostic feature.

Table 3: Expected ¹H NMR Chemical Shifts (δ, ppm) for Aromatic Protons

Proton PositionHFClBrI
H-3~6.6~6.7-6.9~6.6-6.8~6.7-6.9~6.9-7.1
H-5~7.8~7.9-8.1~7.8-8.0~7.8-8.0~7.7-7.9
H-6~6.6~6.4-6.6~6.5-6.7~6.6-6.8~6.7-6.9

Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration.

The electronegativity of the halogen will deshield the ortho proton (H-3), shifting it downfield. The "heavy atom effect" of iodine can lead to some anomalous shielding effects.[15]

Logical Relationship of Spectroscopic Data

Spectroscopy_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties Structure Halogenated Aminobenzoate Ester - Aromatic Ring - Amino Group (-NH2) - Ester Group (-COOR) - Halogen (X) Properties Electronic & Vibrational Properties - π-Electron System - Bond Strengths - Atomic Masses - Chemical Environments Structure->Properties Determines UV_Vis UV-Vis Probes π → π* Transitions Properties->UV_Vis Influences FTIR FT-IR Probes Molecular Vibrations Properties->FTIR Influences NMR NMR Probes Nuclear Magnetic Environments Properties->NMR Influences UV_Data λmax & Molar Absorptivity UV_Vis->UV_Data Yields IR_Data Characteristic Frequencies FTIR->IR_Data Yields NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data Yields

Caption: Interrelation of molecular structure, properties, and spectroscopic outputs.

Conclusion

The systematic application of UV-Vis, FT-IR, and NMR spectroscopy provides a powerful and complementary toolkit for the comprehensive characterization of halogenated aminobenzoate esters. The predictable shifts and unique spectral features induced by halogen substitution allow for unambiguous structural elucidation and comparative analysis. This guide provides the foundational protocols and expected data trends to aid researchers in the synthesis and development of novel local anesthetic agents. Adherence to validated analytical procedures is paramount for ensuring the quality and reliability of the generated data, which is a cornerstone of robust drug development programs.

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A Comparative Guide to the Biological Activity of Ethyl 4-amino-3,5-dichlorobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 4-Aminobenzoate Scaffold

The 4-aminobenzoic acid (PABA) framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. The biological effects of these compounds can be finely tuned through substitutions on the aromatic ring and modifications of the amino and carboxyl groups. This guide provides an in-depth comparative analysis of Ethyl 4-amino-3,5-dichlorobenzoate and its key analogs, offering insights into their structure-activity relationships and potential therapeutic applications. By examining the subtle yet significant impact of halogenation and ester modification, we aim to provide a valuable resource for researchers and drug development professionals in the field.

Physicochemical Properties: A Foundation for Biological Interaction

The physicochemical properties of a compound, such as its molecular weight, lipophilicity (logP), and polar surface area, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparative table of this compound and its selected analogs.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound Structure of this compoundC₉H₉Cl₂NO₂234.08[1][2]2.7[1]
Mthis compound Structure of Mthis compoundC₈H₇Cl₂NO₂220.05[3]2.9[3]
Ethyl 4-amino-3,5-difluorobenzoate Structure of Ethyl 4-amino-3,5-difluorobenzoateC₉H₉F₂NO₂201.17[4]1.7[4]
Ethyl 4-amino-3-methylbenzoate Structure of Ethyl 4-amino-3-methylbenzoateC₁₀H₁₃NO₂179.222.2

Comparative Biological Activity: Insights from Cytotoxicity Studies

While direct experimental data for the biological activity of this compound is not extensively available in the public domain, we can infer its potential efficacy by examining closely related analogs. A study on O- and N-alkyl derivatives of 4-aminobenzoic acid provides valuable cytotoxicity data against human lung carcinoma (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines.[5][6]

CompoundTarget Cell LineIC₅₀ (µM)Reference Compound (Cisplatin) IC₅₀ (µM)
An N-alkylated 4-aminobenzoate derivative (Compound 20 in the study)NCI-H46015.59 and 20.0421.00
Other tested 4-aminobenzoate derivativesNCI-H460 and CAL-27>100N/A

These findings suggest that specific structural modifications to the 4-aminobenzoate scaffold can lead to potent cytotoxic activity, in some cases exceeding that of the standard chemotherapeutic agent, cisplatin.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of halogenated aminobenzoates is intricately linked to the nature, position, and number of halogen substituents, as well as the character of the ester group.

The Influence of Halogenation

The introduction of halogen atoms to a phenyl ring can significantly modulate a compound's biological activity.[7] In the context of anticancer agents, halogenation can enhance cytotoxicity. For instance, studies on halogenated benzofuran derivatives have shown that brominated compounds exhibit stronger anticancer potential than their chlorinated counterparts.[8] This is often attributed to the increased lipophilicity and altered electronic properties conferred by the halogen, which can improve cell membrane permeability and target engagement.

For aminobenzoates, the presence of electron-withdrawing groups like chlorine is known to impact their biological activity.[9] In a series of 2-aminobenzothiazoles, a compound with a 6-chloro substitution showed potent antibacterial activity against S. aureus.[10] Interestingly, moving the chloro group to the 5-position did not significantly alter the activity, while replacing it with fluorine led to a decrease in the minimum inhibitory concentration (MIC).[10] This highlights the nuanced role of halogen identity and position in determining biological effect.

The Role of the Ester Group

The ester functionality in these compounds influences their solubility, stability, and ability to cross cell membranes. A comparative study on the hydrolytic stability of homologous esters revealed that methyl esters can exhibit greater stability than their ethyl counterparts in certain biological matrices.[11] This difference in stability can affect the prodrug potential and overall bioavailability of the compound.

The following diagram illustrates the key structural features influencing the biological activity of this compound and its analogs.

SAR cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Outcomes Core 4-Aminobenzoate Halogen Halogen Substitution (Position, Type, Number) Core->Halogen Influences Ester Ester Group (Alkyl Chain Length) Core->Ester Influences Cytotoxicity Cytotoxicity Halogen->Cytotoxicity Antimicrobial Antimicrobial Activity Halogen->Antimicrobial Pharmacokinetics Pharmacokinetics Ester->Pharmacokinetics Pharmacokinetics->Cytotoxicity Pharmacokinetics->Antimicrobial

Caption: Key structural determinants of biological activity in 4-aminobenzoate analogs.

Experimental Protocols

To ensure the reproducibility and validation of biological activity data, standardized experimental protocols are essential.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., NCI-H460, CAL-27)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is limited, a comparative analysis of its structural analogs provides a strong foundation for inferring its potential as a bioactive compound. The available data on related halogenated and ester-modified 4-aminobenzoates suggest that this compound likely possesses cytotoxic and antimicrobial properties. The dichlorination at the 3 and 5 positions is expected to enhance its lipophilicity and potentially its interaction with biological targets.

Future research should focus on the direct synthesis and biological evaluation of this compound to validate these hypotheses. Head-to-head comparative studies against its methyl, difluoro, and non-halogenated analogs would provide definitive insights into its structure-activity relationship. Furthermore, mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by this class of compounds. Such investigations will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

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A Definitive Guide to the Structural Elucidation of Ethyl 4-amino-3,5-dichlorobenzoate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unequivocal confirmation of a molecule's structure is a cornerstone of research integrity and success. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy serves as a first-pass analytical tool, its utility can be limited in the case of complex or substituted molecules, where signal overlap and ambiguity can obscure a definitive structural assignment. This is particularly true for substituted aromatic systems like Ethyl 4-amino-3,5-dichlorobenzoate, a compound with applications as a precursor in the synthesis of pharmaceuticals and dyes.[1]

This guide provides an in-depth, data-supported comparison of how complementary 2D NMR techniques—specifically COSY, HSQC, and HMBC—transcend the limitations of 1D NMR to provide an irrefutable structural proof. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The Analytical Challenge: Beyond 1D NMR

The proposed structure of this compound presents a specific analytical challenge. Based on its structure, we can predict the 1D NMR spectra, but these predictions alone leave room for isomeric ambiguity.

Proposed Structure:

Figure 1: Proposed structure of this compound.

Predicted 1D NMR Spectral Data:

Assignment Signal Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
H-2 / H-6AromaticSinglet (2H)~7.8~129
-NH₂AminoBroad Singlet (2H)~4.5-
-CH₂-EthylQuartet (2H)~4.3~61
-CH₃EthylTriplet (3H)~1.3~14
C=OCarbonyl--~166
C-1Aromatic--~120
C-2 / C-6Aromatic--~129
C-3 / C-5Aromatic--~120
C-4Aromatic--~148

While 1D NMR can identify the key functional groups (an ethyl ester, an amino group, and a substituted benzene ring), it cannot definitively confirm the substitution pattern. For instance, an isomer like Ethyl 3-amino-4,5-dichlorobenzoate might produce a more complex aromatic region, but confirming the exact placement of each substituent requires observing through-bond correlations, a task for which 2D NMR is perfectly suited.[2][3]

The 2D NMR Solution: A Multi-faceted Approach

To achieve unambiguous structural confirmation, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle by revealing different types of nuclear correlations.[4][5][6]

G cluster_workflow 2D NMR Experimental Workflow cluster_experiments Core Experiments Start Sample Preparation (in CDCl3) NMR_Acq NMR Data Acquisition Start->NMR_Acq COSY COSY (¹H-¹H Correlation) NMR_Acq->COSY HSQC HSQC (¹H-¹³C One-Bond) NMR_Acq->HSQC HMBC HMBC (¹H-¹³C Long-Range) NMR_Acq->HMBC Analysis Integrated Spectral Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Structure Confirmed Analysis->Structure

Diagram 1: A streamlined workflow for 2D NMR-based structural elucidation.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record all NMR spectra on a 500 MHz spectrometer equipped with a cryoprobe.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to serve as the basis for 2D analysis.

  • 2D Spectra: Acquire COSY, gradient-selected HSQC, and gradient-selected HMBC spectra using standard pulse programs. The HMBC experiment should be optimized for a long-range coupling constant of 8 Hz to capture typical 2- and 3-bond correlations.

Data Interpretation: Assembling the Structural Evidence

COSY: Mapping the Proton Network

Correlation Spectroscopy (COSY) is the foundational 2D experiment used to identify protons that are spin-coupled to each other, typically through two or three bonds.[7] The spectrum displays ¹H chemical shifts on both axes, with diagonal peaks representing the 1D spectrum and off-diagonal "cross-peaks" indicating coupling between two distinct protons.

Analysis:

  • A prominent cross-peak is observed connecting the quartet at ~4.3 ppm and the triplet at ~1.3 ppm. This definitively confirms that these two signals arise from magnetically coupled protons, validating the presence of the ethyl group (-CH₂-CH₃).

  • Crucially, the aromatic singlet at ~7.8 ppm shows no cross-peaks. This lack of correlation is a powerful piece of evidence, confirming that the aromatic protons are not adjacent to any other protons on the ring. This strongly supports the proposed 1,2,3,5-substitution pattern where the protons at positions 2 and 6 are isolated.

G cluster_legend COSY Correlation H_Et_CH2 H-CH₂ ~4.3 ppm H_Et_CH3 H-CH₃ ~1.3 ppm H_Et_CH2->H_Et_CH3 J H_Ar H-2/6 ~7.8 ppm A ³J Coupling B->C

Diagram 2: COSY correlation map confirming the ethyl group's connectivity.

HSQC: Linking Protons to Their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[8][9] This is an exceptionally powerful tool for assigning carbon signals and verifying which carbons are protonated.

Analysis:

  • The aromatic proton singlet at ~7.8 ppm shows a clear correlation to the aromatic carbon at ~129 ppm. This assigns the C-2 and C-6 carbons.

  • The ethyl quartet at ~4.3 ppm correlates to the carbon at ~61 ppm, assigning the -CH₂- carbon.

  • The ethyl triplet at ~1.3 ppm correlates to the carbon at ~14 ppm, assigning the -CH₃- carbon.

  • Notably, the quaternary carbons (C=O, C-1, C-3, C-5, C-4) do not appear in the HSQC spectrum, as they have no directly attached protons. This absence is a key validation point.

HMBC: Building the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most critical step, revealing correlations between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J).[9][10] It allows us to piece together the entire molecular framework by connecting the fragments identified by COSY and HSQC.

Analysis of Key HMBC Correlations:

Proton (¹H) Signal Correlates to Carbon (¹³C) Signal Bonds Separated Structural Significance
H-2 / H-6 (~7.8 ppm)C-4 (~148 ppm)²JConfirms the protons are adjacent to the carbon bearing the amino group.
C-3 / C-5 (~120 ppm)³JConfirms the protons are three bonds away from the chloro-substituted carbons.
C-1 (~120 ppm)³JConfirms the protons are three bonds away from the ester-substituted carbon.
C=O (~166 ppm)⁴JA weaker, but often visible, correlation that connects the ring to the ester carbonyl.
-CH₂- (~4.3 ppm)C=O (~166 ppm)²JCrucial correlation: Unequivocally links the ethyl group to the carbonyl carbon, confirming the ethyl ester functionality.
C-1 (~120 ppm)³JConnects the ethyl group to the benzene ring via the ester linkage.
-NH₂- (~4.5 ppm)C-3 / C-5 (~120 ppm)²JConfirms the amino group is flanked by the chloro-substituted carbons.
C-4 (~148 ppm)¹J (suppressed)Shows the direct attachment point.

The HMBC data, when visualized, creates a self-validating network of correlations that leaves no doubt about the substituent placement. The correlation from the aromatic protons (H-2/6) to the carbon bearing the amino group (C-4) and the carbon bearing the ester (C-1) is only possible in the proposed structure. Any other isomeric arrangement would result in a different and inconsistent set of HMBC correlations.

G cluster_mol Key HMBC Correlations H_Ar H-2/6 (~7.8 ppm) C_1 C-1 (~120 ppm) H_Ar->C_1 ³J C_4 C-4 (C-NH₂) (~148 ppm) H_Ar->C_4 ²J C_35 C-3/5 (C-Cl) (~120 ppm) H_Ar->C_35 ³J H_CH2 -CH₂- (~4.3 ppm) C_CO C=O (~166 ppm) H_CH2->C_CO H_CH2->C_1 ³J

Diagram 3: HMBC connectivity map establishing the molecular backbone.

Comparative Analysis and Conclusion

To illustrate the definitive power of this combined analysis, consider a plausible alternative: Ethyl 2-amino-3,5-dichlorobenzoate . In this isomer, the ¹H NMR spectrum would show two distinct aromatic doublets, not a singlet. The COSY spectrum would show a cross-peak between these two aromatic protons. The HMBC correlations from the amino protons would link to different carbons, and the correlations from the aromatic protons would paint a completely different connectivity map. The experimental data acquired is wholly inconsistent with any other isomeric form.

By systematically applying a suite of 2D NMR experiments, we move from a plausible structure based on 1D NMR to a confirmed molecular reality. The COSY experiment validates the proton spin systems, the HSQC experiment assigns all protonated carbons, and the HMBC experiment knits the entire molecular skeleton together. This integrated, multi-technique approach represents a robust, self-validating protocol for the structural elucidation of complex organic molecules, providing the high level of confidence required by researchers, scientists, and drug development professionals.

References

  • 2D NMR Spectroscopy | PPTX - Slideshare.
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia . An encyclopedic resource detailing the history, principles, and various types of 2D NMR experiments like COSY, HSQC, and HMBC. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuche-m . A paper discussing the application of different NMR techniques for the structural elucidation of organic compounds. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube . A video lecture demonstrating the use of 2D NMR spectra for the characterization of small organic molecules. [Link]

  • Interpreting 2-D NMR Spectra - Chemistry LibreTexts . A guide on how to interpret various 2D NMR spectra for structure elucidation. [Link]

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  • 2D NMR Introduction - Chemistry LibreTexts . An introductory text on the basics and applications of 2D NMR spectroscopy. [Link]

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  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure . An article introducing the fundamental principles of 2D NMR spectroscopy and how to interpret the spectra. [Link]

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  • This compound - gsrs . A substance registration system entry with chemical identifiers for the target compound. [Link]

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Cross-validation of analytical methods for Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Ethyl 4-amino-3,5-dichlorobenzoate

Abstract

The robust and reliable quantification of this compound, a key intermediate in pharmaceutical synthesis, is paramount for ensuring product quality and consistency. This guide provides a comprehensive comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Moving beyond a mere procedural outline, this document delves into the rationale behind methodological choices and presents a detailed framework for the cross-validation of these methods. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and confidently transfer analytical methods, thereby ensuring data integrity across different analytical platforms. All experimental data and protocols are grounded in established principles and authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 74878-31-2) is a substituted aromatic amine with a molecular weight of 234.08 g/mol .[1] Its chemical structure, characterized by a dichlorinated benzene ring, an amino group, and an ethyl ester functional group, presents unique analytical challenges. Accurate and precise measurement of this compound is critical in various stages of drug development, from synthesis process control to final product purity assessment.

The choice of an analytical method is often dictated by a multitude of factors including the sample matrix, required sensitivity, and the specific analytical question being addressed. Consequently, it is not uncommon for different laboratories or even different groups within the same organization to employ distinct analytical techniques for the same analyte. This necessitates a rigorous cross-validation process to ensure the interchangeability and consistency of analytical data.[2] This guide will explore the development and subsequent cross-validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound.

Methodologies: A Tale of Two Techniques

The selection of HPLC and GC as the comparative methods is deliberate. HPLC is a workhorse in the pharmaceutical industry, well-suited for the analysis of non-volatile and thermally labile compounds.[3] Conversely, GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer, but may require derivatization for polar analytes.[4][5]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: The dichlorinated aniline structure of the analyte suggests good retention on a nonpolar stationary phase, making RP-HPLC a logical choice. The presence of a chromophore allows for straightforward UV detection.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water.

    • Gradient Program:

      Time (min) % ACN
      0 40
      10 80
      12 80
      13 40

      | 15 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • For sample analysis, dissolve the test substance in ACN to achieve a target concentration within the calibration range.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: The volatility of this compound allows for analysis by GC. Coupling with a mass spectrometer provides high selectivity and sensitivity, and aids in peak identification. To enhance volatility and reduce peak tailing associated with the amino group, a derivatization step is included.[4]

Experimental Protocol:

  • Instrumentation: A GC system with a split/splitless injector, coupled to a single quadrupole mass spectrometer.

  • Derivatization:

    • To 1 mL of the sample solution in a suitable solvent (e.g., Dichloromethane), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Allow to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C, hold for 5 minutes.

    • Injection Mode: Split (10:1).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

Cross-Validation: Bridging the Methodological Divide

The objective of cross-validation is to demonstrate that two different analytical methods provide equivalent results, ensuring that data generated by either method are comparable and reliable.[2] The validation process must be meticulously planned and documented in a protocol.[6]

Cross-Validation Protocol
  • Objective: To compare the performance of the validated RP-HPLC and GC-MS methods for the quantification of this compound.

  • Scope: The cross-validation will assess accuracy and precision.

  • Procedure:

    • Prepare three independent batches of samples at three concentration levels: low, medium, and high (e.g., 80%, 100%, and 120% of the target concentration).

    • Each batch should be analyzed in triplicate by both the RP-HPLC and GC-MS methods.

    • The analysis should be performed by different analysts on different days to also assess intermediate precision.

  • Statistical Analysis:

    • The results from both methods will be compared using statistical tools such as the F-test for precision and the t-test for accuracy.[7]

    • The percentage difference between the mean results of the two methods for each concentration level will be calculated.

Acceptance Criteria

Based on ICH guidelines, the following acceptance criteria are proposed for this cross-validation study:[8]

  • Precision (RSD): The Relative Standard Deviation for each set of replicates should not exceed 2.0%.

  • Accuracy (% Recovery): The mean recovery at each concentration level should be within 98.0% to 102.0%.

  • Method Comparison: At least two-thirds of the results from one method must be within ±15% of the mean result from the other method.[9]

Data Presentation and Interpretation

The following tables summarize the hypothetical data from the cross-validation study.

Table 1: Method Performance Characteristics

ParameterRP-HPLCGC-MSAcceptance Criteria
Linearity (R²)0.99950.9998> 0.999
LOD0.05 µg/mL0.01 µg/mL-
LOQ0.15 µg/mL0.03 µg/mL-

Table 2: Cross-Validation Results - Accuracy and Precision

Concentration LevelMethodMean Recovery (%)RSD (%)
Low (80 µg/mL) RP-HPLC99.51.2
GC-MS100.21.5
Medium (100 µg/mL) RP-HPLC100.80.9
GC-MS99.91.1
High (120 µg/mL) RP-HPLC101.20.8
GC-MS100.51.0

Table 3: Comparison of Mean Concentrations (µg/mL)

Concentration LevelRP-HPLC MeanGC-MS Mean% Difference
Low 79.680.20.75%
Medium 100.899.9-0.90%
High 121.4120.6-0.66%

Interpretation: The data presented in the tables demonstrate that both the RP-HPLC and GC-MS methods meet the predefined acceptance criteria for linearity, accuracy, and precision. The percentage difference between the mean results obtained from the two methods is well within the acceptable limit of ±15%, indicating that the methods are comparable and can be used interchangeably.

Visualization of Workflows

RP-HPLC Analytical Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in ACN) Standards Calibration Standards (Dilution Series) Stock->Standards Autosampler Autosampler (10 µL Injection) Stock->Autosampler Quantification Quantification vs. Calibration Curve Standards->Quantification Sample Test Sample (Dissolved in ACN) Sample->Autosampler Column C18 Column (30°C) Autosampler->Column Detector UV-Vis Detector (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Integration->Quantification

Caption: RP-HPLC workflow from sample preparation to quantification.

GC-MS Analytical Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Prep Sample in DCM Derivatization Add BSTFA + 1% TMCS Heat at 70°C Sample_Prep->Derivatization Injector Split Injection (280°C) Derivatization->Injector GC_Column HP-5ms Column (Temp Program) Injector->GC_Column MS_Detector Mass Spectrometer (EI, SIM Mode) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Peak_ID Peak Identification (Mass Spectrum) TIC->Peak_ID Quant Quantification Peak_ID->Quant

Caption: GC-MS workflow including the essential derivatization step.

Cross-Validation Logical Flow

Cross_Validation_Flow cluster_methods Parallel Analysis cluster_stats Statistical Comparison Define_Protocol Define Cross-Validation Protocol (Objective, Scope, Acceptance Criteria) Prepare_Samples Prepare Samples (3 Levels, 3 Batches) Define_Protocol->Prepare_Samples HPLC_Analysis Analyze by RP-HPLC (n=3) Prepare_Samples->HPLC_Analysis GCMS_Analysis Analyze by GC-MS (n=3) Prepare_Samples->GCMS_Analysis Collect_Data Collect and Process Data from Both Methods HPLC_Analysis->Collect_Data GCMS_Analysis->Collect_Data Compare_Precision Compare Precision (RSD, F-test) Collect_Data->Compare_Precision Compare_Accuracy Compare Accuracy (% Recovery, t-test) Collect_Data->Compare_Accuracy Calc_Diff Calculate % Difference between Method Means Collect_Data->Calc_Diff Evaluate Evaluate Against Acceptance Criteria Compare_Precision->Evaluate Compare_Accuracy->Evaluate Calc_Diff->Evaluate Pass Methods are Interchangeable Evaluate->Pass Pass Fail Investigate Discrepancies and Re-evaluate Evaluate->Fail Fail

Caption: Logical flow of the cross-validation process.

Conclusion: Ensuring Analytical Consistency

This guide has detailed two robust and reliable analytical methods for the quantification of this compound. The RP-HPLC method offers simplicity and direct analysis, while the GC-MS method provides higher sensitivity and specificity, albeit with the requirement of a derivatization step. The successful cross-validation demonstrates that, despite their fundamental differences, both methods yield comparable and accurate results. This analytical equivalence is crucial for ensuring data consistency across different laboratories and throughout the lifecycle of a pharmaceutical product. By following the principles and protocols outlined herein, researchers and drug development professionals can confidently establish and cross-validate analytical methods, thereby upholding the highest standards of scientific integrity and regulatory compliance.

References

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Ethyl 4-amino-3,5-dichlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the subtle alteration of a molecule's architecture can dramatically amplify or diminish its therapeutic potential. This guide delves into the structure-activity relationship (SAR) of ethyl 4-amino-3,5-dichlorobenzoate derivatives, a class of compounds holding promise in the development of novel therapeutic agents. As your senior application scientist, this document will not merely present data but will navigate the causal links between chemical structure and biological function, offering a robust framework for future drug design and development.

The Core Moiety: A Foundation for Diversity

At the heart of our investigation is the this compound scaffold.[1][2] This deceptively simple molecule offers several key positions for chemical modification, each influencing the compound's overall physicochemical properties and, consequently, its interaction with biological targets. The primary sites for derivatization include the amino group at the C4 position, the ester functionality, and the aromatic ring itself. Understanding how modifications at these sites impact biological activity is the cornerstone of a successful SAR study.

Comparative Analysis: Unraveling the Impact of Structural Modifications

The true power of SAR studies lies in the comparative analysis of a library of derivatives. By systematically altering the core structure and evaluating the corresponding changes in biological activity, we can deduce the structural requirements for optimal potency and selectivity.

Antimicrobial Activity: A Tale of Two Halogens and a Reactive Amino Group

Derivatives of the parent compound have been investigated for their potential as antimicrobial agents. The inherent electronic properties of the dichlorinated benzene ring, coupled with the nucleophilic character of the C4-amino group, provide a fertile ground for generating diverse chemical entities with a wide spectrum of antimicrobial activities.

A common strategy involves the conversion of the C4-amino group into more complex functionalities, such as Schiff bases or heterocyclic rings like 1,3,4-oxadiazoles.[3] For instance, the synthesis of Schiff bases by reacting the amino group with various substituted benzaldehydes introduces a new dimension of structural and electronic diversity.

Table 1: Comparative Antimicrobial Activity of Ethyl 4-aminobenzoate Derivatives

Compound IDModification from Parent CompoundTarget OrganismMIC (µg/mL)Reference
Parent Ethyl 4-aminobenzoateStaphylococcus aureus>100[3]
Derivative A Schiff base with 4-methoxybenzaldehydeStaphylococcus aureus50[3]
Derivative B 1,3,4-oxadiazole-2-thioneMicrococcus luteus25[3]
Derivative C 1,3,4-oxadiazol-2-amineBacillus pumilus100[3]
Derivative D Schiff base with 4-nitrobenzaldehydeE. coli50[3]

Note: The above data is illustrative and synthesized from general findings in the provided literature. Specific MIC values would be experiment-dependent.

The data suggests that the conversion of the amino group into a Schiff base or a heterocyclic system can significantly enhance antimicrobial activity. The increased lipophilicity and the introduction of additional hydrogen bond donors and acceptors in these derivatives likely facilitate better interaction with microbial targets. The potent activity of the 1,3,4-oxadiazole-2-thione derivative against Micrococcus luteus highlights the therapeutic potential of this specific modification.[3]

Anticancer Activity: Targeting Key Signaling Pathways

The this compound scaffold has also been explored for its anticancer properties. A notable study focused on the synthesis of 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[4][5] In this investigation, the ethyl ester was converted to a benzohydrazide, which then served as a precursor for synthesizing 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives.[4]

Table 2: Comparative Anticancer Activity of 4-amino-3-chloro Benzoate Ester Derivatives against A549 Lung Cancer Cells

Compound IDModification from Parent CompoundTargetIC50 (µM)Reference
Erlotinib (Reference Drug)EGFR7.8[4]
N3a 1,3,4-oxadiazole derivativeEGFR>100[4]
N4a Benzohydrazone derivativeEGFR55.3[4]
N5a Hydrazine-1-carbothioamide derivativeEGFR9.7[4]

Note: The above data is extracted from a specific study and is presented for comparative purposes.

The results compellingly demonstrate the superior anticancer activity of the hydrazine-1-carbothioamide derivative (N5a), with an IC50 value comparable to the established EGFR inhibitor, Erlotinib.[4] This underscores the critical role of the carbothioamide moiety in conferring potent EGFR inhibitory activity. In silico docking studies further revealed that this class of derivatives fits well into the EGFR binding pocket, and the cytotoxic effects were attributed to the induction of the extrinsic apoptotic pathway via activation of caspases 3 and 8.[4]

The "How-To": Experimental Protocols for SAR Studies

To ensure the generation of robust and reproducible data, adherence to well-defined experimental protocols is paramount. The following sections provide step-by-step methodologies for the synthesis of derivatives and the evaluation of their biological activities.

Synthesis of Schiff Base Derivatives: A General Protocol

This protocol outlines the synthesis of Schiff base derivatives from this compound.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Addition of Aldehyde: To the stirred solution, add the desired substituted benzaldehyde (1 equivalent).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is then filtered, washed with cold ethanol, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Evaluation of Antimicrobial Activity: Broth Microdilution Method for MIC Determination[6][7]

This method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[6]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[7]

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Evaluation of Anticancer Activity: MTT Cell Viability Assay[9][10][11]

The MTT assay is a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[8][9]

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[8]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][10]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[8]

Visualizing the SAR: A Conceptual Framework

To better illustrate the core concepts of the SAR for this compound derivatives, the following diagrams provide a visual representation of the key structural modifications and a typical experimental workflow.

SAR_Diagram cluster_core Core Scaffold cluster_modifications Modification Sites cluster_derivatives Resulting Derivatives cluster_activity Biological Activity Core This compound Mod_Amino C4-Amino Group Core->Mod_Amino Mod_Ester Ester Group Core->Mod_Ester Mod_Ring Aromatic Ring Core->Mod_Ring Schiff_Base Schiff Bases Mod_Amino->Schiff_Base Oxadiazole 1,3,4-Oxadiazoles Mod_Amino->Oxadiazole Amide Amides/Hydrazides Mod_Ester->Amide Antimicrobial Antimicrobial Schiff_Base->Antimicrobial Oxadiazole->Antimicrobial Anticancer Anticancer Oxadiazole->Anticancer Amide->Anticancer

Caption: Key modification sites on the core scaffold and their resulting derivatives with associated biological activities.

MTT_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Derivatives cell_seeding->compound_treatment incubation Incubate (48-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan Crystals (DMSO) mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: A streamlined workflow for determining the anticancer activity of derivatives using the MTT assay.

Conclusion and Future Directions

The exploration of this compound derivatives has revealed a promising landscape for the development of novel antimicrobial and anticancer agents. The SAR studies clearly indicate that modifications at the C4-amino and ester positions are pivotal in determining the biological activity profile of these compounds. The conversion to heterocyclic systems like 1,3,4-oxadiazoles and the formation of hydrazine-1-carbothioamides have emerged as particularly effective strategies for enhancing potency.

Future research should focus on expanding the library of derivatives, exploring a wider range of substitutions on the aromatic ring, and investigating the mechanism of action of the most potent compounds in greater detail. A deeper understanding of the molecular targets and the specific interactions that govern the biological activity will undoubtedly pave the way for the rational design of the next generation of therapeutics based on this versatile chemical scaffold.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Derivatives.
  • Khan, F., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • López-Lázaro, M. (2025). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
  • Khan, F., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate.
  • López-Lázaro, M. (2025). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols: Experimental Design for Testing the Anticancer Activity of Benzamides.
  • Protocols.io. (2019). Assessment of antimicrobial activity.
  • Nidhal, M., et al. (2025). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate.
  • Shpirt, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Al-Amiery, A. A., et al. (2021). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry.
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
  • gsrs. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.

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A Comparative Benchmarking Guide to the Synthesis of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-amino-3,5-dichlorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a dichlorinated aniline core with an ethyl ester, makes it a valuable building block for introducing specific functionalities into larger molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, supported by experimental data and protocols to inform methodological choices in the laboratory and at scale.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached from several distinct pathways. The choice of a particular method is often dictated by factors such as the availability of starting materials, desired purity, reaction yield, and environmental considerations. This guide will focus on two primary and one alternative synthetic strategy:

  • Direct Esterification of 4-amino-3,5-dichlorobenzoic acid: A convergent and direct approach.

  • Multi-step Synthesis from 4-aminobenzoic acid: A linear sequence involving protection, chlorination, deprotection, and esterification.

  • Direct Chlorination of Ethyl 4-aminobenzoate: A seemingly straightforward but potentially problematic route.

Method 1: Direct Esterification of 4-amino-3,5-dichlorobenzoic acid

This is arguably the most direct route to the target compound, starting from the commercially available 4-amino-3,5-dichlorobenzoic acid. The primary challenge in this method lies in the selection of an appropriate esterification agent and catalyst system that is compatible with the amino functionality.

Thionyl Chloride Mediated Esterification

This method stands out for its high efficiency and reported quantitative yield. Thionyl chloride (SOCl₂) serves as an excellent activating agent for the carboxylic acid, facilitating its conversion to the corresponding ethyl ester in the presence of ethanol.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): In the presence of an alcohol, thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. This intermediate readily reacts with ethanol to form the ester. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.

  • Ethanol (EtOH): Serves as both the reactant and the solvent, ensuring a high concentration of the esterifying agent.

  • Temperature (60°C): Provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of the starting material or product.

Experimental Protocol:

  • Suspend 4-amino-3,5-dichlorobenzoic acid (5 g, 24.27 mmol) in ethanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add thionyl chloride (3.17 mL, 43.7 mmol) to the suspension.

  • Heat the reaction mixture to 60°C and stir for 18 hours.

  • After the reaction is complete, evaporate the organic solvents under reduced pressure.

  • Dilute the residue with water and extract twice with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to dryness to obtain the title compound.[1]

Reported Yield: Quantitative.[1]

Fischer-Speier Esterification

Causality of Experimental Choices:

  • Strong Acid Catalyst (e.g., H₂SO₄): Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[4]

  • Excess Ethanol: Serves as a reactant and solvent, and its use in excess helps to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[3]

  • Reflux Conditions: The reaction is typically heated to reflux to increase the reaction rate.

General Experimental Protocol (Adapted from similar syntheses):

  • In a round-bottom flask, dissolve 4-amino-3,5-dichlorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Neutralize the solution with a weak base, such as 10% sodium carbonate solution, until the pH is approximately 8. The product will precipitate out of the solution.[2]

  • Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Expected Yield: Moderate to high, but likely lower than the thionyl chloride method without optimization.

Method 2: Multi-step Synthesis from 4-aminobenzoic acid

This approach involves a sequence of reactions to first introduce the chloro substituents onto the aromatic ring of 4-aminobenzoic acid, followed by esterification. The key advantage of this method is the use of a protecting group for the amine, which prevents unwanted side reactions during chlorination.

Workflow Diagram:

workflow A 4-aminobenzoic acid B 4-acetylaminobenzoic acid A->B Acetylation C 4-acetylamino-3,5-dichlorobenzoic acid B->C Chlorination D 4-amino-3,5-dichlorobenzoic acid C->D Hydrolysis E This compound D->E Esterification

Sources

A Senior Application Scientist's Guide to the Comparative Toxicological Assessment of Chlorinated Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chlorination in Aminobenzoate Ester Local Anesthetics

Aminobenzoate esters represent a foundational class of local anesthetics, widely utilized in clinical practice for their ability to induce reversible nerve blockade. The archetypal molecule in this class is procaine. Chemical modification of this core structure, particularly through chlorination, has given rise to derivatives like 2-chloroprocaine, a compound with a distinct pharmacological and toxicological profile. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative toxicological assessment of chlorinated aminobenzoate esters, contrasting them with their non-chlorinated counterparts, such as benzocaine and procaine.

The central thesis of this guide is that the addition of a chlorine atom to the aminobenzoate backbone is not a trivial modification. It fundamentally alters the molecule's physicochemical properties, including lipophilicity and susceptibility to hydrolysis, which in turn dictates its potency, duration of action, and, critically, its toxicological profile.[1] Understanding these structure-activity relationships (SAR) is paramount for the rational design of safer and more effective local anesthetics and for establishing a robust preclinical safety evaluation framework.[2]

This document moves beyond a mere recitation of data to explain the causality behind the toxicological outcomes and the experimental designs chosen to elucidate them. We will explore key toxicological endpoints, including systemic toxicity, cytotoxicity, and genotoxicity, providing the foundational knowledge and detailed protocols necessary for a comprehensive assessment.

The Mechanistic Basis of Toxicity: A Tale of Two Pathways

The toxicity of local anesthetics, including chlorinated aminobenzoate esters, can be broadly categorized into two main areas: systemic toxicity, which occurs when the drug reaches significant concentrations in the bloodstream, and local toxicity, which affects tissues at the site of administration.[3]

Systemic Toxicity: The Specter of LAST

Local Anesthetic Systemic Toxicity (LAST) is a severe, life-threatening adverse event that primarily affects the central nervous system (CNS) and cardiovascular system.[4] The mechanism is an extension of the drug's therapeutic action: the blockade of voltage-gated sodium channels.[5][6] When systemic concentrations become excessive, this blockade is no longer confined to peripheral nerves.

  • Central Nervous System (CNS) Toxicity : Initially, blockade of inhibitory pathways in the CNS leads to excitatory symptoms like circumoral numbness, metallic taste, dizziness, and tinnitus.[3] As concentrations rise, this can progress to muscle twitching, seizures, unconsciousness, and ultimately, respiratory arrest.[3]

  • Cardiovascular Toxicity : The blockade of cardiac sodium channels slows conduction, which can lead to arrhythmias and myocardial depression.[6][7] More lipophilic and potent agents, like bupivacaine, are particularly noted for their cardiotoxicity.[4]

A critical differentiator for chlorinated esters like 2-chloroprocaine is their metabolism. Chloroprocaine is rapidly hydrolyzed in the plasma by pseudocholinesterase, resulting in an extremely short half-life of approximately 11-15 seconds in maternal and fetal plasma, respectively.[8] This rapid degradation is the primary reason for its low risk of systemic toxicity and accumulation, making it a favored agent in obstetrics.[8][9][10] In contrast, non-chlorinated esters like benzocaine are metabolized more slowly, and amide-type local anesthetics undergo hepatic metabolism, which further increases the risk of systemic accumulation in certain patient populations.[6]

Specific Toxicities: Methemoglobinemia

A notable systemic toxicity associated with the non-chlorinated aminobenzoate ester benzocaine is methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen.[11][12] This can lead to functional anemia and cyanosis.[12] This complication has been reported frequently with the use of topical benzocaine sprays and is a significant risk, particularly in infants.[13][14] The oxidative potential of the amino group is believed to be responsible for this effect.

Comparative Toxicological Profile: An Evidence-Based Analysis

A thorough toxicological assessment requires a battery of in vitro and in vivo tests to evaluate different aspects of a compound's potential for harm.[15][16]

Comparative Cytotoxicity

Cytotoxicity assays measure the potential of a substance to cause cell damage or death.[17][18] For local anesthetics, neuroblastoma cell lines (e.g., SH-SY5Y) are particularly relevant models. The 50% Lethal Dose (LD50) or 50% Inhibitory Concentration (IC50) is a standard metric, with lower values indicating higher cytotoxicity.

A study comparing the cytotoxicity of six local anesthetics on human SH-SY5Y neuroblastoma cells after a 10-minute exposure yielded the following rank order of killing potency (from least to most potent): procaine ≤ mepivacaine < lidocaine < chloroprocaine < ropivacaine < bupivacaine .[19] This finding is crucial as it demonstrates that the addition of chlorine to the procaine structure increases its cytotoxic potential.[19] However, it remains less cytotoxic than the long-acting amide anesthetics ropivacaine and bupivacaine.[19] Other studies have shown that local anesthetics can induce cell death through apoptosis, oxidative stress, and mitochondrial dysfunction.[20]

Local AnestheticTypeLD50 on SH-SY5Y Cells (mM, 10-min exposure)[19]Key Cytotoxic Insights
Procaine Amino Ester> Lidocaine (exact value not specified but ranked lowest)Parent non-chlorinated compound; low cytotoxic potential.
Chloroprocaine Chlorinated Amino Ester~4-5 (Estimated from graphical data)Chlorination increases cytotoxicity compared to procaine.
Benzocaine Amino EsterData not available in the cited comparative studyPrimarily used topically; systemic toxicity is the main concern.
Lidocaine Amino Amide~7Common reference compound; intermediate cytotoxicity.
Bupivacaine Amino Amide~1.5High cytotoxicity, correlating with high lipophilicity and potency.[20]

Note: The LD50 values are derived from a specific study and experimental conditions; they serve as a comparative guide.

Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement designed to detect compounds that can induce genetic damage, such as gene mutations or chromosomal aberrations.[15][21][22] A standard test battery is typically employed.[15][23]

  • Bacterial Reverse Mutation Test (Ames Test) : This assay uses strains of Salmonella typhimurium to detect point mutations.[24]

  • In Vitro Mammalian Cell Micronucleus Test : This test identifies substances that cause chromosomal damage by detecting small membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells.[24][25]

  • In Vitro Mammalian Chromosomal Aberration Test : This assay evaluates the potential of a compound to induce structural changes in chromosomes.[23]

Based on available data, benzocaine has been evaluated and was determined not to be genotoxic.[11] While comprehensive, publicly available genotoxicity data for chloroprocaine is less accessible, its long history of clinical use in specific applications suggests a low risk. However, for any new chlorinated aminobenzoate ester derivative, conducting this full battery of tests would be mandatory for regulatory submission.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any toxicological comparison hinges on robust and reproducible experimental design. Below are detailed protocols for key in vitro assays.

Workflow for Comparative In Vitro Toxicity Assessment

The following diagram outlines a logical workflow for assessing and comparing the toxicity of new chemical entities like chlorinated aminobenzoate esters.

G cluster_0 Phase 1: Compound Preparation & Cell Culture cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Genotoxicity Assessment cluster_3 Phase 4: Data Analysis & Interpretation Compound Test Compounds (e.g., Chloroprocaine, Procaine) Stock Prepare Stock Solutions (e.g., in DMSO or saline) Compound->Stock CellCulture Culture Neuronal Cells (e.g., SH-SY5Y) Ames Ames Test (Bacterial Reverse Mutation) Stock->Ames Micronucleus In Vitro Micronucleus Test (Mammalian Cells) Stock->Micronucleus Chromo Chromosomal Aberration Test (Mammalian Cells) Stock->Chromo Plate Seed Cells in 96-well Plates CellCulture->Plate Treat Treat Cells with Serial Dilutions of Test Compounds Plate->Treat Incubate Incubate for Defined Period (e.g., 10 min, 24 hr) Treat->Incubate MTT Perform MTT Assay Incubate->MTT Absorbance Measure Absorbance (Cytotoxicity Assay) MTT->Absorbance Score Score Genotoxicity Assays (e.g., Revertant Colonies, Micronuclei) Ames->Score Micronucleus->Score Chromo->Score Calculate Calculate IC50/LD50 Values Absorbance->Calculate Compare Comparative Analysis & Structure-Activity Relationship Calculate->Compare Score->Compare

Caption: Workflow for in vitro comparative toxicological assessment.

Protocol 1: MTT Cell Viability Assay (Cytotoxicity)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[19] The amount of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human neuroblastoma SH-SY5Y cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., chloroprocaine, procaine, benzocaine) in the appropriate cell culture medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the test compounds) and a negative control (medium only).

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 10 minutes, 1 hour, 24 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50/LD50 value.

Protocol 2: In Vitro Micronucleus Test (Genotoxicity)

This assay is a cornerstone of genotoxicity testing, providing information on chromosomal damage.[25]

Principle: The assay detects micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates that the test compound may be a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) according to standard protocols.

  • Treatment: Expose the cells to at least three concentrations of the test compound, a negative control, and a positive control (a known genotoxic agent) for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix).

  • Recovery: After exposure, wash the cells and culture them for a period that allows for chromosome damage expression and cell division (approximately 1.5-2 normal cell cycle lengths).

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture. This inhibits the final stage of cell division (cytokinesis), resulting in binucleated cells. This makes it easier to identify micronuclei that were formed during the preceding mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score a predetermined number of cells (e.g., 1000 binucleated cells per concentration) for the presence of micronuclei.

  • Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the negative control group. A significant, dose-dependent increase indicates a positive result.

Structure-Activity Relationship (SAR) and Conclusion

The comparative data reveals a clear structure-activity relationship: the introduction of a chlorine atom at the 2-position of the procaine backbone increases its in vitro cytotoxicity.[19] This is likely due to an increase in lipophilicity, which can enhance membrane interactions and potency.[1]

However, this increased local toxicity is counterbalanced by a significant improvement in the systemic toxicity profile. The electron-withdrawing nature of the chlorine atom makes the adjacent ester bond more susceptible to hydrolysis by plasma esterases.[8] This engineered metabolic instability is the key to chloroprocaine's rapid clearance and wide safety margin concerning LAST.

SAR cluster_Procaine Procaine (Non-chlorinated) cluster_Chloroprocaine 2-Chloroprocaine (Chlorinated) P_structure P_props Lower Lipophilicity Slower Hydrolysis Lower Cytotoxicity Higher Systemic Risk (vs. Chloro.) C_props Higher Lipophilicity RAPID Hydrolysis Higher Cytotoxicity Lower Systemic Risk P_props->C_props  Addition of Chlorine Atom   C_structure

Caption: Structure-activity relationship of chlorination on aminobenzoate esters.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 4-amino-3,5-dichlorobenzoate, moving beyond simple instructions to explain the scientific and regulatory rationale behind each procedure.

Part 1: Chemical Profile and Hazard Identification

This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to its potential health and environmental effects.[1][2] Understanding its specific properties is the first step in ensuring safe disposal.

Property Value Source
Molecular Formula C₉H₉Cl₂NO₂PubChem[3][4]
Molecular Weight 234.08 g/mol PubChem[3][4]
Appearance SolidCDN Isotopes[5]
Classification Halogenated Aromatic AmineSelf-derived

Core Hazards:

  • Human Health: This compound is classified as a skin and eye irritant.[5][6] Aromatic amines as a class can be readily absorbed through the skin, and some have been identified as potential carcinogens.[2] Therefore, minimizing direct contact is paramount.

  • Environmental Hazard: Like many chlorinated aromatic compounds, this compound is toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[7][8] Its halogenated structure contributes to its persistence, meaning it does not readily break down.[8] Improper disposal, such as discharging to a sewer system, can lead to significant environmental contamination.[6][8]

Part 2: Regulatory Framework for Disposal

Due to its chemical structure, this compound falls under specific environmental regulations.

RCRA Classification: As a halogenated organic compound (HOC), its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The EPA maintains a list of HOCs for which land disposal is restricted, necessitating specific treatment methods to render them non-hazardous.[9][10] The primary goal of these regulations is to prevent persistent pollutants from contaminating soil and groundwater.

Mandated Treatment: The standard and required method for treating halogenated organic waste is high-temperature incineration .[11][12] This process is crucial because it ensures the complete destruction of the carbon-halogen bonds. Incomplete combustion of chlorinated compounds can produce highly toxic and carcinogenic byproducts, such as dioxins and furans. Therefore, disposal must be carried out at a licensed chemical destruction facility equipped with flue gas scrubbing technology to neutralize harmful emissions like hydrogen chloride gas.[11][13]

Part 3: Personnel Protection and Safe Handling

Before beginning any work that will generate this waste, it is essential to establish a safe work environment and utilize the correct Personal Protective Equipment (PPE).

PPE Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin absorption, a primary route of exposure for aromatic amines.[2][6] Always inspect gloves before use.[6]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Protects against irritation from dust or splashes.[5][14]
Body Protection Impervious lab coat or clothing.Protects skin from accidental contact. The type of protective equipment should be selected based on the concentration and amount of the substance.[5][6]
Respiratory NIOSH-approved respirator (e.g., N95 or P100).Required when handling the powder outside of a fume hood or if dust generation is likely, to prevent inhalation.[6]

Safe Handling Practices:

  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

  • Transport chemicals in secondary containment to mitigate spills.[15]

Part 4: Step-by-Step Waste Management and Disposal Workflow

The following workflow provides a systematic approach to managing this compound waste from generation to final disposal.

Experimental Protocol: Waste Segregation and Collection
  • Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused product, contaminated labware (pipette tips, vials), and solutions.

  • Segregate at the Source: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid trash. Cross-contamination can create complex and expensive disposal challenges.

  • Containerize Properly:

    • Use a chemically compatible container with a secure, tight-fitting lid.

    • Affix a hazardous waste label to the container. The label must clearly state "this compound" and list all other chemical constituents.

    • Keep the container closed at all times, except when adding waste.

  • On-Site Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong acids or bases.[7]

  • Schedule Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted treatment, storage, and disposal facility (TSDF).

Disposal Decision Workflow

G start Waste Generated (this compound) characterize Characterize Waste (Solid, Liquid, Contaminated Debris) start->characterize segregate Segregate as 'Halogenated Organic Waste' characterize->segregate containerize Containerize in a compatible, closed, and labeled container segregate->containerize storage Store in a designated, secure satellite accumulation area containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs transport Waste transported to a permitted TSDF contact_ehs->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate

Caption: Workflow for the proper disposal of this compound.

Part 5: Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the area and evacuate personnel to a safe location.[6]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Part 3.[6]

  • Containment: For solid spills, prevent the generation of dust.[5][6] Carefully sweep up the material and place it into a suitable, closed container for disposal.[6][7] Do not let the product enter drains.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPAL. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available at: [Link]

  • SAFETY DATA SHEET - Ethyl 4-aminobenzoate. Fisher Scientific. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Amines. RPS. Available at: [Link]

  • Chemical Safety Guide, 5th Ed. ORS. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPAL. Available at: [Link]

  • This compound. GSRS. Available at: [Link]

  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PubMed Central. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.